Product packaging for 4'-Methyl[1,1'-Biphenyl]-4-Ol(Cat. No.:CAS No. 26191-64-0)

4'-Methyl[1,1'-Biphenyl]-4-Ol

Cat. No.: B1270044
CAS No.: 26191-64-0
M. Wt: 184.23 g/mol
InChI Key: DDZACMDGXVXOOH-UHFFFAOYSA-N
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Description

4'-Methyl[1,1'-Biphenyl]-4-Ol is a useful research compound. Its molecular formula is C13H12O and its molecular weight is 184.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O B1270044 4'-Methyl[1,1'-Biphenyl]-4-Ol CAS No. 26191-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZACMDGXVXOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362559
Record name 4'-Methyl[1,1'-biphenyl]-4-ol
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URL https://comptox.epa.gov/dashboard/DTXSID00362559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26191-64-0
Record name 4′-Methyl[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26191-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Properties of 4'-Methyl[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

4'-Methyl[1,1'-biphenyl]-4-ol, a derivative of biphenyl, holds interest within several scientific domains, including synthetic chemistry and materials science. This technical guide provides a comprehensive overview of its known chemical and physical properties, alongside a discussion of its potential biological activities inferred from structurally related compounds. While specific experimental data on the biological effects of this compound are limited in publicly accessible literature, this document compiles available data and presents representative experimental protocols for its synthesis and for the evaluation of biological activities common to the biphenyl scaffold. This guide aims to serve as a foundational resource for researchers investigating this compound and its potential applications.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below. The presence of a hydroxyl group and a methyl group on the biphenyl structure influences its polarity, solubility, and reactivity compared to the parent biphenyl molecule.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₂O[2]
Molecular Weight 184.23 g/mol [2]
CAS Number 26191-64-0[2]
Appearance White to light yellow crystal or solid[3]
Melting Point 150-152 °C[4]
Boiling Point 318.6 °C at 760 mmHg (Predicted)
pKa 9.92 ± 0.26 (Predicted)
LogP 3.66
Solubility Sparingly soluble in water, soluble in organic solvents like ether and ethanol.[3][4]
Storage Sealed in a dry environment at room temperature.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the hydroxyl-substituted ring will be influenced by the electron-donating hydroxyl group, while the protons on the methyl-substituted ring will be affected by the methyl group. A singlet peak corresponding to the methyl protons and a broad singlet for the hydroxyl proton are also anticipated.

¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons and one methyl carbon. The chemical shifts of the aromatic carbons will be influenced by the position of the hydroxyl and methyl substituents.

Predicted/Typical Chemical Shifts:

Type of Proton/CarbonPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Methyl (CH₃)~2.3~21
Aromatic (C-H)6.8 - 7.6115 - 140
Aromatic (C-OH)-150 - 158
Aromatic (C-C)-125 - 142
Hydroxyl (OH)4.5 - 5.5 (variable)-
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak at m/z 184. Common fragmentation patterns for biphenyl derivatives include cleavage of the bond between the two phenyl rings and loss of small molecules or radicals from the substituents.

Predicted Fragmentation:

m/z ValuePossible Fragment
184[M]⁺ (Molecular Ion)
169[M - CH₃]⁺
155[M - CHO]⁺
91[C₇H₇]⁺ (Tropylium ion from the tolyl group)
77[C₆H₅]⁺ (Phenyl cation from the phenol group)

Synthesis of this compound

The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid.[1][5][6]

G cluster_reactants Reactants cluster_reagents Reagents reactant1 4-Bromophenol reaction Suzuki-Miyaura Coupling reactant1->reaction reactant2 4-Methylphenylboronic Acid reactant2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Fig. 1: Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of a biphenyl derivative, adapted for the synthesis of this compound.[1]

  • Reaction Setup: To a round-bottom flask, add 4-bromophenol (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution of the base. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity

While there is a lack of specific studies on the biological activity of this compound, the biphenyl scaffold is present in many biologically active compounds.[7][8] Derivatives of hydroxylated biphenyls have shown potential as anticancer agents.[9][10]

Potential Anticancer Activity

Structurally related hydroxylated biphenyl compounds have been reported to exhibit antiproliferative activity against cancer cell lines, such as malignant melanoma.[9][10] The mechanism of action for these related compounds often involves the induction of apoptosis and cell cycle arrest.[9][10] It is plausible that this compound could exhibit similar cytotoxic effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common initial screening method for potential anticancer compounds.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize readout Measure Absorbance solubilize->readout analysis Calculate IC₅₀ readout->analysis

Fig. 2: Experimental workflow for the MTT assay.

Molecular Structure and Relationships

The chemical structure of this compound is foundational to its properties. The relationship between this compound and its parent structures, biphenyl-4-ol and 4-methylbiphenyl, illustrates the impact of substituent groups on the overall characteristics of the molecule.

G cluster_props_A Properties of Biphenyl-4-ol cluster_props_B Properties of 4-Methylbiphenyl cluster_props_C Properties of Target Compound A Biphenyl-4-ol C This compound A->C + Methyl Group propA1 Polar propA2 Protic B 4-Methylbiphenyl B->C + Hydroxyl Group propB1 Nonpolar propB2 Aprotic propC1 Intermediate Polarity propC2 Potential for H-bonding

Fig. 3: Structural relationship of this compound.

Conclusion

This compound is a well-defined chemical entity with established physical properties and clear synthetic pathways. While its biological activities have not been extensively reported, its structural similarity to other biologically active biphenyls suggests that it may be a valuable candidate for further investigation, particularly in the context of anticancer drug discovery. This guide provides a solid foundation of the known properties and robust experimental protocols to facilitate future research into this promising compound.

References

An In-depth Technical Guide to 4'-Methyl[1,1'-biphenyl]-4-ol (CAS Number 26191-64-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 4'-Methyl[1,1'-biphenyl]-4-ol (CAS Number: 26191-64-0), a biphenyl derivative with significant potential in pharmaceutical and materials science applications. This document outlines the physicochemical properties, detailed synthesis protocols, and in-depth spectral analysis of the compound. Furthermore, it explores the potential biological activities, drawing from studies on structurally related hydroxybiphenyl derivatives, to offer insights for future research and drug development endeavors.

Chemical and Physical Properties

This compound is a biphenyl derivative characterized by a methyl group at the 4' position and a hydroxyl group at the 4 position. This substitution pattern influences its chemical reactivity and biological activity.

PropertyValueReference(s)
CAS Number 26191-64-0[1][2]
Molecular Formula C₁₃H₁₂O[1][2]
Molecular Weight 184.23 g/mol [1][2]
Melting Point 150-152 °C[3]
Appearance White crystalline solid[3]
Solubility Sparingly soluble in water[3]
pKa (Predicted) 9.92 ± 0.26

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[4]

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the synthesis from 4-bromophenol and 4-methylphenylboronic acid.

Materials:

  • 4-Bromophenol

  • 4-Methylphenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Experimental Protocol:

  • To a round-bottom flask, add 4-bromophenol (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add toluene (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a white solid.

Workflow Diagram:

Synthesis_Workflow start Start reactants Combine Reactants: 4-Bromophenol 4-Methylphenylboronic Acid K2CO3 start->reactants catalyst Add Pd(OAc)2, PPh3, Toluene, and Water reactants->catalyst reflux Heat to 90°C under Inert Atmosphere (6-8h) catalyst->reflux workup Aqueous Workup: Extraction with Ethyl Acetate and Brine Wash reflux->workup purification Purification: Column Chromatography workup->purification product This compound purification->product

Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the methyl and hydroxyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.38Singlet3H-CH₃
~5.0-6.0Singlet (broad)1H-OH
~6.90Doublet2HProtons ortho to -OH
~7.23Doublet2HProtons ortho to -CH₃
~7.45-7.55Multiplet4HRemaining aromatic protons

Note: Predicted shifts are based on data from similar compounds like 4-methoxy-4'-methyl biphenyl and 4-phenylphenol.[5][6][7][8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the methyl carbon and the twelve aromatic carbons.

Predicted Chemical Shift (δ, ppm)Assignment
~21.1-CH₃
~115.0-116.0Carbons ortho to -OH
~126.0-130.0Other aromatic CH carbons
~132.0-138.0Quaternary aromatic carbons
~155.0-158.0Carbon attached to -OH

Note: Predicted shifts are based on data from similar biphenyl derivatives.[8][9]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
184[M]⁺ (Molecular Ion)
169[M - CH₃]⁺
155[M - CHO]⁺
128[M - C₃H₄O]⁺

Note: Fragmentation pattern is predicted based on the fragmentation of similar aromatic compounds.[10]

Fragmentation Pathway Diagram:

Fragmentation_Pathway M [C13H12O]˙⁺ m/z = 184 M_minus_CH3 [C12H9O]⁺ m/z = 169 M->M_minus_CH3 - •CH3 M_minus_CHO [C12H11]⁺ m/z = 155 M->M_minus_CHO - •CHO

Predicted EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group, aromatic C-H bonds, and C=C bonds of the aromatic rings.

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600BroadO-H stretch
3000-3100MediumAromatic C-H stretch
2850-2960Weak-Medium-CH₃ stretch
1500-1600StrongAromatic C=C stretch
1200-1300StrongC-O stretch
800-850Strongpara-disubstituted C-H bend

Note: Predicted absorption bands are based on typical IR frequencies for the respective functional groups.[1][10]

Potential Biological Activity and Signaling Pathways

While direct pharmacological studies on this compound are limited in the available literature, research on structurally similar hydroxylated biphenyls provides strong indications of its potential biological activities.

Enzyme Inhibition
  • Tyrosinase Inhibition: 4,4'-Dihydroxybiphenyl has been identified as a potent competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[11][12] Given the structural similarity, this compound is a promising candidate for tyrosinase inhibition, with potential applications in cosmetics and treatments for hyperpigmentation disorders. The hydroxyl group is crucial for this activity, and the methyl group may modulate its potency and selectivity.[3][13][14]

Tyrosinase Inhibition Pathway:

Tyrosinase_Inhibition Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosinase Competitive Inhibition

Proposed tyrosinase inhibition by this compound.
Anticancer Activity

Hydroxylated biphenyl compounds have demonstrated significant anticancer properties.[15][16] Studies on similar molecules have shown induction of apoptosis and cell cycle arrest in melanoma cells.[15][16] The mechanism often involves the activation of caspases and PARP cleavage. Therefore, this compound warrants investigation as a potential anticancer agent.

Antioxidant Activity

Phenolic compounds, including hydroxylated biphenyls, are known for their antioxidant properties.[17][18] The hydroxyl group can act as a hydrogen donor to scavenge free radicals, thus mitigating oxidative stress. The antioxidant potential of this compound could be relevant in the context of various diseases where oxidative damage is implicated.

Conclusion

This compound is a synthetically accessible biphenyl derivative with promising potential for applications in drug discovery and materials science. Its structural similarity to known bioactive compounds, particularly tyrosinase inhibitors and anticancer agents, makes it a compelling target for further investigation. The experimental protocols and predicted spectral data provided in this guide serve as a valuable resource for researchers initiating studies on this compound. Future research should focus on obtaining definitive spectral characterization and conducting comprehensive biological evaluations to elucidate its mechanisms of action and therapeutic potential.

References

In-depth Technical Guide on the Potential Biological Activity of 4'-Methyl[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview based on currently available scientific information. The biological activity and toxicological profile of 4'-Methyl[1,1'-biphenyl]-4-ol have not been extensively investigated. The information presented herein is intended for research purposes only and should not be interpreted as a definitive guide for therapeutic use.

Introduction

This compound, also known as 4-hydroxy-4'-methylbiphenyl, is a biphenyl derivative with the chemical formula C₁₃H₁₂O. The biphenyl scaffold is a common structural motif in a variety of biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an overview of the known information regarding this compound and explores its potential biological activities by drawing parallels with structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
CAS Number 26191-64-0[1]
Molecular Formula C₁₃H₁₂O[1]
Molecular Weight 184.23 g/mol [1]

Potential Biological Activities

Direct studies on the biological activity of this compound are limited in the public domain. However, based on the known activities of its structural analogs, 4-methylbiphenyl and 4-hydroxybiphenyl, several potential areas of pharmacological interest can be inferred. Biphenyl derivatives have demonstrated a wide range of biological effects, including anticancer and antimicrobial properties.

Anticancer Potential

Derivatives of 4-methylbiphenyl have shown cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation. While no specific anticancer data for this compound is available, the presence of the biphenyl core suggests this as a potential area for investigation.

Antimicrobial Potential

Biphenyl compounds have also been explored for their antimicrobial properties. The lipophilic nature of the biphenyl structure can facilitate the disruption of microbial cell membranes. Further research is required to determine if this compound exhibits any significant activity against bacterial or fungal pathogens.

Experimental Protocols

While specific experimental protocols for this compound are not available, standard assays used to evaluate the biological activities of related biphenyl derivatives can be adapted.

Workflow for Assessing Anticancer Activity

A general workflow for evaluating the potential anticancer effects of a compound like this compound would involve a series of in vitro assays.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (if promising in vitro) cell_lines Select Cancer Cell Lines mtt_assay MTT Assay for Cytotoxicity (IC50) cell_lines->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) mtt_assay->apoptosis_assay If cytotoxic enzyme_inhibition Enzyme Inhibition Assays apoptosis_assay->enzyme_inhibition animal_model Xenograft Animal Model enzyme_inhibition->animal_model Proceed to in vivo efficacy_study Tumor Growth Inhibition Study animal_model->efficacy_study toxicology Toxicology Assessment efficacy_study->toxicology

Workflow for Anticancer Activity Assessment.

MTT Assay Protocol (General):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).

Workflow for Assessing Antimicrobial Activity

To assess the antimicrobial potential, a standard workflow involving the determination of the Minimum Inhibitory Concentration (MIC) is typically employed.

antimicrobial_workflow cluster_mic MIC Determination cluster_mbc MBC Determination (Optional) strain_selection Select Microbial Strains broth_dilution Broth Microdilution Assay strain_selection->broth_dilution incubation Incubation broth_dilution->incubation mic_determination Determine MIC incubation->mic_determination plating Plate from wells with no visible growth mic_determination->plating Proceed to MBC incubation2 Incubation plating->incubation2 mbc_determination Determine MBC incubation2->mbc_determination

Workflow for Antimicrobial Activity Assessment.

Broth Microdilution Protocol (General):

  • Compound Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Signaling Pathways

The specific signaling pathways modulated by this compound are currently unknown. For many biphenyl derivatives with anticancer properties, pathways related to apoptosis are often implicated.

Hypothesized Apoptotic Signaling Pathway

Based on related compounds, a potential mechanism could involve the activation of intrinsic or extrinsic apoptotic pathways.

apoptotic_pathway compound This compound cell Cancer Cell compound->cell receptor Death Receptor (Extrinsic) cell->receptor Extrinsic Pathway mitochondria Mitochondria (Intrinsic) cell->mitochondria Intrinsic Pathway caspase8 Caspase-8 Activation receptor->caspase8 caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothesized Apoptotic Signaling Pathways.

Conclusion and Future Directions

While this compound is a compound of interest due to its biphenyl scaffold, there is a significant lack of data regarding its specific biological activities. The information on related compounds suggests that it may possess anticancer and antimicrobial properties, but this requires experimental validation.

Future research should focus on:

  • In vitro screening: Conducting comprehensive screening of this compound against a panel of cancer cell lines and microbial strains to identify any potential activity.

  • Mechanism of action studies: If activity is observed, further studies to elucidate the underlying molecular mechanisms and signaling pathways will be crucial.

  • Toxicological evaluation: A thorough assessment of the compound's toxicity is necessary to determine its safety profile.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this compound. The provided workflows and hypothesized pathways offer a framework for initiating such investigations.

References

The Discovery and Synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4'-Methyl[1,1'-biphenyl]-4-ol and its derivatives have garnered significant interest due to their potential therapeutic applications, including anticancer and antimicrobial activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising class of compounds.

Discovery and Biological Activity

Substituted biphenyls have a rich history in drug discovery, with their rigid yet tunable structure allowing for precise interaction with biological targets. The introduction of a methyl group at the 4'-position and a hydroxyl group at the 4-position of the biphenyl core can significantly influence the molecule's physicochemical properties and biological activity.

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines.[1] The primary mechanism of action is often attributed to the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation and survival.[1] Furthermore, some derivatives have exhibited promising antimicrobial activity against various pathogens.

Synthesis of this compound Derivatives

The cornerstone of synthesizing unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.

A general synthetic route involves the coupling of a protected 4-halophenol with 4-methylphenylboronic acid, followed by deprotection of the hydroxyl group. Alternatively, 4-bromo-1,1'-biphenyl can be hydroxylated.

Quantitative Data Summary

The biological activity of this compound derivatives is quantified through various assays. The following tables summarize key quantitative data for representative compounds.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
11 Hydroxylated BiphenylMalignant Melanoma1.7 ± 0.5[2]
12 Hydroxylated BiphenylMalignant Melanoma2.0 ± 0.7[2]
10d Thiazolidine-2,4-dione-biphenylHeLa (Cervical Cancer)32.38 ± 1.8[1]
10d Thiazolidine-2,4-dione-biphenylPC3 (Prostate Cancer)74.28 ± 1.3[1]
10d Thiazolidine-2,4-dione-biphenylMDA-MB-231 (Breast Cancer)148.55 ± 3.2[1]
10d Thiazolidine-2,4-dione-biphenylHepG2 (Liver Cancer)59.67 ± 1.6[1]
7 4-Methylbenzamide-purineK562 (Leukemia)2.27[1]

Table 2: Antimicrobial Activity of Biphenyl Derivatives (MIC values in µg/mL)

Compound ClassBacterial StrainMIC (µg/mL)Reference
Biphenyl Peptidomimetic (2,2'-isomer)S. aureus (MRSA)2[3]
Biphenyl Peptidomimetic (2,3'-isomer)E. coli8[3]
Biphenyl Peptidomimetic (2,4'-isomer)P. aeruginosa8[3]
Biphenyl Peptidomimetic (3,2'-isomer)A. baumannii8[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A detailed protocol for the synthesis of this compound is provided below as a representative example.

Materials:

  • 4-Bromophenol

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-bromophenol (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate for an additional 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are still under investigation, studies on structurally related biphenyl compounds suggest potential mechanisms of action.

Anticancer Mechanism: Hydroxylated biphenyl derivatives have been shown to induce apoptosis in cancer cells.[4] This process is often mediated through the intrinsic pathway, involving the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[4] Furthermore, some biphenyl compounds have been found to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways. Inhibition of these pathways can lead to cell cycle arrest and a reduction in cell proliferation.[5][6]

Antimicrobial Mechanism: The antimicrobial action of phenolic compounds, including biphenols, often involves the disruption of the bacterial cell membrane's integrity. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., 4-Bromophenol) PdCatalyst Pd(0) Catalyst ArylHalide->PdCatalyst Oxidative Addition ArylBoronicAcid Arylboronic Acid (e.g., 4-Methylphenylboronic Acid) ArylBoronicAcid->PdCatalyst Transmetalation Product This compound PdCatalyst->Product Reductive Elimination Base Base (e.g., K2CO3) Base->ArylBoronicAcid Solvent Solvent (e.g., Toluene/Water) Solvent->PdCatalyst

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Anticancer_Mechanism cluster_pathways Signaling Pathway Inhibition cluster_apoptosis Apoptosis Induction Compound This compound Derivative EGFR EGFR Compound->EGFR Inhibition PI3K PI3K Compound->PI3K Inhibition Mitochondria Mitochondria Compound->Mitochondria EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow Start Start: Synthesis Synthesis Suzuki-Miyaura Coupling Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Anticancer Anticancer Assays (MTT, Apoptosis) Biological_Screening->Anticancer Cytotoxic? Antimicrobial Antimicrobial Assays (MIC) Biological_Screening->Antimicrobial Antimicrobial? Data_Analysis Data Analysis (IC50, MIC determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

References

Unlocking the Potential: A Technical Guide to the Research Applications of Substituted Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenyl compounds, a versatile class of organic molecules, form the structural core of numerous functional materials and therapeutic agents. Their unique conformational properties and the ability to be readily functionalized make them a subject of intense research and development. This guide provides an in-depth exploration of the diverse applications of substituted biphenyls, with a focus on their roles in medicinal chemistry and materials science. It offers a comprehensive overview of key findings, detailed experimental methodologies, and a visual representation of relevant biological and chemical processes to empower researchers in their scientific endeavors.

Medicinal Chemistry: Targeting Disease with Biphenyl Scaffolds

The biphenyl moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its ability to present substituents in a well-defined three-dimensional arrangement allows for precise interactions with biological targets.

Anticonvulsant Activity

A significant area of investigation for substituted biphenyls is in the treatment of epilepsy. Certain derivatives have shown potent anticonvulsant effects, primarily through the modulation of voltage-gated sodium channels.[3]

Quantitative Anticonvulsant Activity Data

Compound IDR-SubstituentMaximal Electroshock (MES) ED₅₀ (mg/kg)Subcutaneous Pentylenetetrazol (scPTZ) ED₅₀ (mg/kg)Neurotoxicity (TD₅₀) (mg/kg)Protective Index (PI = TD₅₀/ED₅₀) (MES)Reference
(R)-4 3"-F9.815.2> 300> 30.6[3]
(R)-6 3"-Br5.611.818933.8[3]
(R)-12 3"-CF₃4.510.515033.3[3]
6f 4'-F, 3''-CH₃25.535.2> 300> 11.8[4]
6h 4'-F, 4''-CH₃28.138.9> 300> 10.7[4]

Experimental Protocols: Anticonvulsant Screening

  • Maximal Electroshock (MES) Seizure Model: This model induces generalized tonic-clonic seizures. A brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes to rodents. The endpoint is the abolition of the tonic hindlimb extension seizure phase.[5]

  • Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model: This model is used to identify compounds that protect against generalized myoclonic and absence seizures. A subcutaneous injection of pentylenetetrazol (e.g., 85 mg/kg) is administered, and the animals are observed for the onset and severity of seizures, typically clonic seizures lasting for at least 5 seconds.[2][3]

Signaling Pathway: Voltage-Gated Sodium Channel Inactivation

Substituted biphenyl anticonvulsants often exert their effect by enhancing the slow inactivation of voltage-gated sodium channels. This mechanism preferentially targets neurons that are firing repetitively, a hallmark of seizure activity.

Sodium_Channel_Inactivation Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Open->Resting Repolarization Fast_Inactivated Fast Inactivated State (Non-conducting) Open->Fast_Inactivated Fast Inactivation Slow_Inactivated Slow Inactivated State (Non-conducting) Open->Slow_Inactivated Slow Inactivation Fast_Inactivated->Resting Recovery Slow_Inactivated->Resting Slow Recovery Biphenyl Substituted Biphenyl Anticonvulsant Biphenyl->Slow_Inactivated Enhances

Mechanism of action of biphenyl anticonvulsants.
Anti-HIV Activity

Substituted biphenyls have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of drugs in the treatment of HIV-1.[6][7] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing viral replication.

Quantitative Anti-HIV Activity Data

Compound IDR1 SubstituentR2 SubstituentEC₅₀ (nM) vs. HIV-1 (IIIB)CC₅₀ (μM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
A12 H3,5-di-F1.1> 100> 90909[7]
A24 H2,6-di-F1.3> 100> 76923[7]
B10 NH₂3-F2.0> 100> 50000[7]
B21 NH₂3,5-di-F2.0> 100> 50000[7]
6a 2-CNH3.2> 25> 7812[8]
6b 3-CNH2.8> 25> 8928[8]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase. A common method is a colorimetric assay that measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand using a poly(A) x oligo(dT) template/primer. The amount of incorporated DIG-dUTP is then quantified using an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase), which produces a colorimetric signal upon addition of a substrate. The IC₅₀ value is determined from the dose-response curve.[1]

Anti-Inflammatory and Immunomodulatory Applications

The biphenyl scaffold is also found in compounds with significant anti-inflammatory and immunomodulatory properties. These molecules can target various components of the inflammatory cascade.

Quantitative Anti-inflammatory Activity Data

Compound IDR SubstituentIn Vitro COX-2 Inhibition IC₅₀ (μM)In Vivo Carrageenan-induced Paw Edema (% Inhibition at 100 mg/kg)Reference
4e 4-COOH0.1265.4[9]
9 H7.12 ± 0.053Not Reported[10]
10 H7.62 ± 0.062Not Reported[10]

A particularly promising area is the development of small-molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.[11] By blocking this interaction, which cancer cells exploit to evade the immune system, these biphenyl-based compounds can restore the T-cell-mediated anti-tumor response.

Signaling Pathway: PD-1/PD-L1 Immune Checkpoint Blockade

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor_PDL1 PD-L1 TCell_PD1 PD-1 Tumor_PDL1->TCell_PD1 Binding TCell_Exhaustion T-Cell Exhaustion TCell_PD1->TCell_Exhaustion Inhibitory Signal TCR TCR TCell_Activation T-Cell Activation TCR->TCell_Activation Activation Signal Tumor_Cell_Killing Tumor Cell Killing TCell_Activation->Tumor_Cell_Killing Leads to Biphenyl_Inhibitor Substituted Biphenyl Inhibitor Biphenyl_Inhibitor->Tumor_PDL1 Blocks Interaction Biphenyl_Inhibitor->TCell_PD1

Biphenyl inhibitors block the PD-1/PD-L1 interaction.

Materials Science: Engineering Functional Molecules

The rigid and planar nature of the biphenyl core, combined with the ability to tune its electronic properties through substitution, makes it an excellent building block for advanced materials.

Organic Light-Emitting Diodes (OLEDs)

Substituted biphenyls are widely used as host materials in the emissive layer of OLEDs. Their high triplet energy levels and good charge transport properties are crucial for achieving high efficiency and stability in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[12][13]

Quantitative OLED Performance Data

Host MaterialDopantMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Reference
BTBP FIrpic30.262.865.9[12]
m-CzPym 4CzIPN31.595.6100.2[13]
p-CzPym 4CzIPN29.8116.596.7[13]
TPA-BN Ir(ppy)₃20.168.962.5[14]

Experimental Protocol: OLED Fabrication and Characterization

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Organic Layer Deposition: The organic layers, including the hole injection layer, hole transport layer, emissive layer (host and dopant), and electron transport layer, are deposited by thermal evaporation in a high-vacuum chamber.

  • Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited on top of the organic layers through a shadow mask.

  • Encapsulation: The device is encapsulated to protect it from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer. The external quantum efficiency (EQE), power efficiency, and current efficiency are calculated from this data.[15][16]

Synthesis of Substituted Biphenyls: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and the most widely used method for the preparation of substituted biphenyls. It involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid in the presence of a base.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Start Start Setup Reaction Setup: Aryl Halide, Arylboronic Acid, Base, Solvent Start->Setup Degas Degas Reaction Mixture (e.g., with Argon) Setup->Degas Add_Catalyst Add Palladium Catalyst and Ligand Degas->Add_Catalyst Heat Heat Reaction Mixture (e.g., 80-110 °C) Add_Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End Characterize->End

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing a magnetic stir bar is added the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv). The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). The solvent (e.g., toluene, dioxane, DMF, often with water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.01-0.05 equiv) and, if necessary, a ligand (e.g., SPhos, XPhos). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete as monitored by an appropriate technique (e.g., TLC, GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.[17]

The Drug Development Pipeline for Substituted Biphenyl Compounds

The journey of a promising substituted biphenyl compound from the laboratory to a marketed drug is a long and complex process. The following diagram illustrates the major stages of this pipeline.

Experimental Workflow: Drug Development Process

Drug_Development_Pipeline cluster_Discovery Drug Discovery cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Approval Regulatory Approval & Market Target_ID Target Identification and Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (ADME, Toxicology) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Review FDA/EMA Review NDA->Review Market Market Launch Review->Market

The general stages of the drug development process.

This comprehensive process ensures the safety and efficacy of new therapeutic agents before they become available to patients.

Conclusion

Substituted biphenyl compounds continue to be a rich source of innovation in both medicinal chemistry and materials science. Their structural versatility and synthetic accessibility ensure their continued prominence in the development of novel drugs and advanced materials. This guide has provided a technical overview of their key applications, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms. It is intended to serve as a valuable resource for researchers and professionals working to unlock the full potential of this remarkable class of molecules.

References

A Comprehensive Technical Review of 4'-Methyl[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methyl[1,1'-biphenyl]-4-ol, a substituted biphenyl derivative, is a chemical compound of interest primarily within the domain of synthetic organic chemistry. This technical guide provides a comprehensive review of the existing scientific literature on this compound (CAS No. 26191-64-0). The document consolidates available data on its physicochemical properties, synthesis methodologies, and its predominant role as a synthetic intermediate in the preparation of more complex molecules. While direct biological activity and toxicological data for this specific compound are notably scarce, this review discusses the broader context of biphenyl and biphenylol derivatives to infer potential areas of interest and concern. The significant gaps in the current understanding of the biological effects and mechanisms of action of this compound are highlighted, underscoring the need for further investigation to fully characterize its pharmacological and toxicological profile.

Introduction

Biphenyl and its derivatives represent a significant class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and agrochemicals.[1] The structural motif of two connected phenyl rings provides a versatile scaffold that can be functionalized to modulate biological activity and physicochemical properties. This compound, with a hydroxyl group on one phenyl ring and a methyl group on the other, is a specific example of such a derivative. Its structure suggests potential for use as a building block in the synthesis of novel therapeutic agents and other functional materials.[2] This review aims to collate and present the current state of knowledge regarding this compound, with a focus on its chemical properties and synthetic utility, while also exploring the potential biological implications based on related structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 26191-64-0[3]
Molecular Formula C₁₃H₁₂O[3]
Molecular Weight 184.23 g/mol [3]
Melting Point 150-152 °C[2]
Boiling Point 318.6 ± 11.0 °C (Predicted)N/A
pKa 9.92 ± 0.26 (Predicted)N/A
Appearance White to light yellow crystalline solid[2]
Solubility Sparingly soluble in water; Soluble in organic solvents like ether and ethanol.[2]

Synthesis and Manufacturing

General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. A plausible synthetic route to this compound would involve the coupling of a protected 4-halophenol with 4-methylphenylboronic acid, followed by deprotection of the hydroxyl group.

Experimental Protocol (General, adapted for biphenyl synthesis): [4]

  • Reaction Setup: To a reaction flask, add 4-methylphenylboronic acid (1.1 equivalents), a suitable protected 4-halophenol (e.g., 4-bromoanisole, 1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate product (4-methoxy-4'-methylbiphenyl) by column chromatography on silica gel.

  • Deprotection: Cleave the methyl ether protecting group using a reagent such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperature to yield the final product, this compound.

  • Final Purification: Purify the final product by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product 4-Bromoanisole 4-Bromoanisole Intermediate_product 4-Methoxy-4'-methylbiphenyl 4-Bromoanisole->Intermediate_product Suzuki Coupling 4-Methylphenylboronic_acid 4-Methylphenylboronic_acid 4-Methylphenylboronic_acid->Intermediate_product Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Intermediate_product Base Base (e.g., K₂CO₃) Base->Intermediate_product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Intermediate_product Heat Heat Heat->Intermediate_product Final_product This compound Intermediate_product->Final_product Demethylation Deprotection_reagent BBr₃ Deprotection_reagent->Final_product

Caption: General synthetic workflow for this compound via Suzuki-Miyaura coupling.

Biological Activity and Mechanism of Action: A Knowledge Gap

A thorough review of the scientific literature reveals a significant absence of studies directly investigating the biological activity, mechanism of action, and signaling pathways of this compound. The compound is consistently referenced as a synthetic intermediate or a building block for the creation of more complex, biologically active molecules.[2]

Inferences from Related Biphenyl Derivatives

While direct data is lacking, the biological activities of other substituted biphenyls and biphenylols can provide some context and suggest potential areas for future investigation.

  • Anticonvulsant Activity: N-(Biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides, which are derivatives of a biphenyl scaffold, have shown potent anticonvulsant activities by affecting sodium channels.[5]

  • Antimicrobial and Anticancer Potential: Various biphenyl derivatives have demonstrated a range of biological effects, including anticancer and antimicrobial activities.[4] The nature and position of substituents on the biphenyl rings are critical in determining their potency and selectivity.[4]

  • Enzyme Inhibition: A common mechanism of action for biologically active biphenyl derivatives is the inhibition of specific enzymes.[6]

It is important to emphasize that these are extrapolations from related but structurally distinct molecules. Experimental validation is necessary to determine if this compound possesses any of these activities.

G Start This compound (Starting Material) Step1 Chemical Modification (e.g., Etherification, Esterification) Start->Step1 Step2 Further Functionalization (e.g., Coupling Reactions) Step1->Step2 Product Complex Bioactive Molecule (e.g., Drug Candidate) Step2->Product Assay Biological Assays (In vitro / In vivo) Product->Assay

Caption: Logical workflow for the use of this compound as a synthetic intermediate.

Toxicology

Similar to the lack of data on its biological activity, there is no specific toxicological information available for this compound in the reviewed literature. However, the toxicology of the broader class of biphenyls and hydroxylated biphenyls has been studied.

  • General Biphenyl Toxicity: Biphenyl itself has been shown to have renal toxicity and suggestive evidence of carcinogenicity in animal studies.[7]

  • Hydroxylated Biphenyls: Studies on various hydroxylated biphenyls have indicated potential for epigenetic toxicity, with some compounds showing cytotoxicity and inhibition of gap junctional intercellular communication (GJIC).[8][9] The position of the hydroxyl group and other substituents can significantly influence the toxicological profile.[9]

Given these findings for related compounds, it is crucial that this compound be handled with appropriate safety precautions in a laboratory setting until its own toxicological profile is thoroughly evaluated.

Applications in Drug Discovery and Development

The primary application of this compound in the field of drug discovery and development is as a key intermediate for the synthesis of more complex molecules.[2] Its bifunctional nature, with a nucleophilic hydroxyl group and a modifiable biphenyl core, makes it a versatile building block. For instance, derivatives of 4-methylbiphenyl are used as intermediates in the synthesis of the angiotensin II receptor blocker, Telmisartan.[10] The presence of the hydroxyl group in this compound offers a reactive site for further chemical transformations to build diverse molecular architectures for screening as potential drug candidates.

Conclusion and Future Directions

This compound is a well-characterized chemical compound with established physicochemical properties. The current body of scientific literature predominantly positions it as a valuable synthetic intermediate for the construction of more elaborate molecular structures. However, there is a pronounced and critical gap in the understanding of its own biological activities, mechanism of action, and toxicological profile.

Future research should be directed towards:

  • Biological Screening: Conducting a broad range of in vitro and in vivo assays to screen for potential pharmacological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.

  • Toxicological Evaluation: Performing comprehensive toxicological studies to assess its cytotoxicity, genotoxicity, and potential for endocrine disruption.

  • Mechanism of Action Studies: If any significant biological activity is identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.

A thorough investigation into these areas will provide a more complete picture of this compound and could potentially unveil novel therapeutic applications for this compound or its direct derivatives, moving it beyond its current role as solely a synthetic building block.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of 4'-Methyl[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4'-Methyl[1,1'-biphenyl]-4-ol, a biphenyl derivative with potential applications in medicinal chemistry and materials science. This document outlines the predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the structural elucidation of this and similar compounds.

Molecular Structure and Properties

This compound is a biphenyl derivative characterized by a hydroxyl group at the 4-position of one phenyl ring and a methyl group at the 4'-position of the other. This substitution pattern influences its electronic properties, solubility, and potential for intermolecular interactions, making spectroscopic analysis crucial for its unambiguous identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol
CAS Number 26191-64-0
Appearance Predicted to be a white to off-white solid

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The coupling patterns of the aromatic protons are indicative of the 1,4-disubstitution on both phenyl rings.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45d, J ≈ 8.0 Hz2HH-2', H-6'
~7.40d, J ≈ 8.4 Hz2HH-2, H-6
~7.20d, J ≈ 8.0 Hz2HH-3', H-5'
~6.90d, J ≈ 8.4 Hz2HH-3, H-5
~4.8-5.2s (broad)1H-OH
~2.40s3H-CH₃

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the substituents on the aromatic rings.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155.0C-4
~138.0C-1'
~137.0C-4'
~133.0C-1
~129.5C-3', C-5'
~128.5C-2, C-6
~127.0C-2', C-6'
~115.8C-3, C-5
~21.1-CH₃

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Strong, BroadO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
2920-2850Medium-WeakAliphatic C-H stretch (-CH₃)
1610, 1500, 1450Medium-StrongAromatic C=C stretch
~1230StrongC-O stretch (phenol)
~820Strongp-disubstituted C-H bend

The mass spectrum, typically acquired using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
184High[M]⁺ (Molecular Ion)
169Moderate[M - CH₃]⁺
155Moderate[M - CHO]⁺
128Moderate[C₁₀H₈]⁺ (Biphenylene radical cation)
91Moderate[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H NMR) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • GC-MS Conditions (if applicable):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural elucidation of a novel compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation & Initial Analysis cluster_spectroscopy Spectroscopic Data Acquisition cluster_analysis Data Analysis & Structure Elucidation cluster_verification Structure Verification Sample Receive/Synthesize Compound Purity Assess Purity (e.g., LC-MS, TLC) Sample->Purity IR FTIR Spectroscopy Purity->IR NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purity->NMR MS High-Resolution Mass Spectrometry Purity->MS IR_Analysis Identify Functional Groups IR->IR_Analysis NMR_Analysis Determine Connectivity & Stereochemistry NMR->NMR_Analysis MS_Analysis Confirm Molecular Formula & Fragmentation MS->MS_Analysis Structure_Proposal Propose Chemical Structure IR_Analysis->Structure_Proposal NMR_Analysis->Structure_Proposal MS_Analysis->Structure_Proposal Data_Consistency Check Data Consistency Structure_Proposal->Data_Consistency Database_Comparison Compare with Databases/Literature Data_Consistency->Database_Comparison Final_Structure Finalize Structure Database_Comparison->Final_Structure

A logical workflow for the spectroscopic analysis of a novel compound.

This comprehensive guide provides the necessary spectroscopic information and experimental frameworks for the successful analysis and characterization of this compound, aiding researchers in their drug discovery and development endeavors. The predictive nature of the data presented herein serves as a robust starting point for experimental verification.

Interpreting the 1H NMR spectrum of 4'-Methyl[1,1'-biphenyl]-4-ol.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 4'-Methyl[1,1'-biphenyl]-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H NMR spectrum of this compound, a crucial aspect of its structural elucidation and characterization. The analysis is based on established principles of nuclear magnetic resonance spectroscopy and comparative data from structurally related compounds.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are derived from the analysis of closely related structures, including 4-methylbiphenyl and 4-phenylphenol. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6'~ 7.45d~ 8.02H
H-2, H-6~ 7.40d~ 8.52H
H-3', H-5'~ 7.25d~ 8.02H
H-3, H-5~ 6.90d~ 8.52H
-OH~ 5.0 (variable)s-1H
-CH₃~ 2.40s-3H

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons.

  • Aromatic Region (6.8 - 7.5 ppm): The spectrum will show four doublets in the aromatic region, corresponding to the eight aromatic protons.

    • The protons on the methyl-substituted ring (H-2', H-6', H-3', and H-5') and the hydroxyl-substituted ring (H-2, H-6, H-3, and H-5) are chemically non-equivalent and will produce separate signals.

    • The protons ortho to the methyl group (H-3', H-5') are shielded and will appear at a lower chemical shift (~7.25 ppm) compared to the protons meta to the methyl group (H-2', H-6', ~7.45 ppm).

    • Similarly, the protons ortho to the electron-donating hydroxyl group (H-3, H-5) are significantly shielded and will have the lowest chemical shift in the aromatic region (~6.90 ppm). The protons meta to the hydroxyl group (H-2, H-6) will appear at a higher chemical shift (~7.40 ppm).

    • The coupling between adjacent aromatic protons will result in doublets with a typical ortho-coupling constant of approximately 8.0 - 8.5 Hz.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet around 5.0 ppm and may exchange with D₂O.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet at approximately 2.40 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

A general protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

3.1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

3.2. Instrument Parameters (400 MHz NMR Spectrometer):

Parameter Value
Spectrometer Frequency400 MHz
Pulse Programzg30 (or similar single-pulse experiment)
Number of Scans16 - 64 (depending on sample concentration)
Relaxation Delay1.0 - 5.0 s
Acquisition Time2.0 - 4.0 s
Spectral Width10 - 12 ppm
Temperature298 K (25 °C)

3.3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants of the signals.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled.

Caption: Molecular structure of this compound with proton labels.

An In-depth Technical Guide to 13C NMR Chemical Shifts for Methylated Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for a series of methylated biphenyl derivatives. Understanding the impact of methyl substitution on the 13C NMR spectra of biphenyls is crucial for the structural elucidation and characterization of these important motifs found in many pharmaceutical compounds and organic materials. This document presents tabulated 13C NMR data for various methylated biphenyls, a detailed experimental protocol for acquiring such data, and visual aids to clarify structural and procedural information.

Introduction to 13C NMR of Biphenyls

Biphenyl and its derivatives are a class of organic compounds with a structure consisting of two phenyl rings linked by a single carbon-carbon bond. The rotation around this central bond can be sterically hindered by substituents in the ortho positions, leading to atropisomerism, a phenomenon of significant interest in drug design and material science. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects, and stereochemistry.

In methylated biphenyl derivatives, the position and number of methyl groups on the phenyl rings cause characteristic changes in the 13C NMR chemical shifts. These shifts can be rationalized by considering the electronic and steric effects of the methyl groups. Methyl groups are weakly electron-donating through an inductive effect and hyperconjugation, which generally leads to a shielding effect (an upfield shift to a lower ppm value) on the attached and ortho- and para-positioned carbons. However, steric interactions, particularly in ortho-substituted biphenyls, can lead to significant conformational changes that also influence the chemical shifts.

13C NMR Chemical Shift Data of Methylated Biphenyl Derivatives

The following tables summarize the 13C NMR chemical shift data (δ in ppm) for biphenyl and several of its methylated derivatives. The data has been compiled from various literature sources and provides a basis for comparison and prediction of chemical shifts in related structures. All spectra were recorded in deuterated chloroform (CDCl3), a common solvent for NMR analysis.

Biphenyl Core Structure and Carbon Numbering:

biphenyl_numbering Biphenyl Carbon Numbering C1 C1 C2 C2 C1->C2 C1' C1' C1->C1' C-C' bond C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C2' C2' C1'->C2' C' C3' C3' C2'->C3' C4' C4' C3'->C4' C5' C5' C4'->C5' C6' C6' C5'->C6' C6'->C1'

Biphenyl Carbon Numbering

Table 1: 13C NMR Chemical Shifts (ppm) of Biphenyl and Monomethylated Biphenyls in CDCl3

CarbonBiphenyl2-Methylbiphenyl3-Methylbiphenyl[1]4-Methylbiphenyl[1][2]
C1141.2141.9141.3138.1
C2128.7135.3128.0129.3
C3127.2130.3138.4128.5
C4127.2127.3127.2136.7
C5128.7128.1128.7128.5
C6127.2125.8124.3129.3
C1'141.2141.9141.4140.9
C2'128.7129.5128.8126.8
C3'127.2127.3127.2126.8
C4'127.2127.3128.1126.8
C5'128.7129.5127.2126.8
C6'127.2129.5128.8126.8
-CH3-20.521.620.9

Table 2: 13C NMR Chemical Shifts (ppm) of Dimethylated Biphenyls in CDCl3

Carbon2,2'-Dimethylbiphenyl3,3'-Dimethylbiphenyl4,4'-Dimethylbiphenyl2,4'-Dimethylbiphenyl
C1141.9141.4138.3141.8
C2136.5127.8129.3136.6
C3129.9138.0126.8130.2
C4127.2128.3136.5127.1
C5127.2128.3126.8128.0
C6125.6124.4129.3125.6
C1'141.9141.4138.3138.4
C2'136.5127.8129.3129.3
C3'129.9138.0126.8126.8
C4'127.2128.3136.5136.4
C5'127.2124.4126.8126.8
C6'125.6127.8129.3129.3
-CH319.521.521.120.6, 21.1

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of 13C NMR spectra of methylated biphenyl derivatives.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals. Purification can be achieved by methods such as recrystallization or column chromatography.

  • Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl3), as it is a good solvent for most biphenyl derivatives and its deuterium signal is used for field-frequency locking.

  • Concentration: Dissolve approximately 10-50 mg of the methylated biphenyl derivative in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Often, the residual solvent peak can also be used as a secondary reference (for CDCl3, the central peak of the triplet is at 77.16 ppm).

3.2. NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring a standard proton-decoupled 13C NMR spectrum.

experimental_workflow 13C NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Insert Sample into Spectrometer B->C D Lock on Deuterium Signal C->D E Tune and Match Probe D->E F Set Acquisition Parameters (e.g., pulse width, acquisition time, relaxation delay) E->F G Acquire Spectrum with Proton Decoupling F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Calibrate Chemical Shifts (to TMS or solvent) J->K L Peak Picking and Integration K->L

13C NMR Experimental Workflow

Key Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

  • Acquisition Time (AT): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although quaternary carbons may require longer delays.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.

Analysis and Interpretation of 13C NMR Spectra

The assignment of signals in the 13C NMR spectra of methylated biphenyls can be aided by several techniques:

  • Chemical Shift Prediction: Software programs can predict 13C NMR chemical shifts based on empirical data and theoretical calculations. These predictions can provide a good starting point for assignments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are invaluable for distinguishing between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons.

  • 2D NMR Techniques: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to correlate carbon signals with their directly attached protons (HSQC) or with protons that are two or three bonds away (HMBC), providing unambiguous assignments.

Substituent Effects of Methyl Groups:

  • Ipso-Carbon (Carbon directly attached to the methyl group): The ipso-carbon experiences a significant downfield shift (deshielding) of approximately 9-12 ppm compared to the corresponding carbon in unsubstituted biphenyl.

  • Ortho-Carbons: The carbons ortho to the methyl group are typically shielded (upfield shift) by about 0.5-2 ppm.

  • Meta-Carbons: The effect on the meta-carbons is generally small, with a slight downfield shift of around 0-0.5 ppm.

  • Para-Carbons: The para-carbon experiences a noticeable shielding effect, with an upfield shift of approximately 2-4 ppm.

These substituent chemical shift (SCS) effects are approximately additive and can be used to predict the chemical shifts in polysubstituted biphenyls with reasonable accuracy. However, in cases of significant steric hindrance, such as in 2,2',6,6'-tetrasubstituted biphenyls, deviations from additivity can be observed due to conformational changes that alter the electronic environment of the carbon nuclei.

Conclusion

This technical guide has provided a detailed overview of the 13C NMR chemical shifts of methylated biphenyl derivatives. The tabulated data serves as a valuable resource for the identification and structural elucidation of these compounds. The provided experimental protocol offers a standardized approach for obtaining high-quality 13C NMR spectra. By understanding the substituent effects of methyl groups and utilizing modern NMR techniques, researchers can confidently characterize the structure of complex methylated biphenyls, aiding in the advancement of drug discovery and materials science.

References

A Technical Guide to the Solubility of 4'-Methyl[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4'-Methyl[1,1'-biphenyl]-4-ol in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a qualitative assessment based on structurally related compounds, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Qualitative Solubility Assessment

The following table summarizes the qualitative solubility of this compound and its parent/analog compounds in common laboratory solvents.

CompoundWaterAlcohols (e.g., Methanol, Ethanol)Ethers (e.g., Diethyl Ether)Chlorinated Solvents (e.g., Chloroform)Aromatic Hydrocarbons (e.g., Benzene)
This compound Sparingly soluble[1]Likely solubleLikely solubleLikely solubleLikely soluble
4-Hydroxybiphenyl Slightly solubleVery soluble[2]Very soluble[2]Very soluble[2]Soluble
Biphenyl Insoluble/Very slightly soluble[3][4]Soluble[3][5]Soluble[3][5]SolubleSoluble[3][4]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following protocol describes a standard and reliable method for determining the equilibrium solubility of a solid compound like this compound in a given solvent.

2.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle for a predetermined period (e.g., 1-2 hours) at the same constant temperature.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Data Analysis:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Use the calibration curve to determine the concentration of the solute in the diluted samples.

    • Calculate the solubility of this compound in each solvent by taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent in vials A->B C Agitate at constant temperature (e.g., 25°C) for 24-72h B->C D Allow excess solid to settle C->D E Withdraw supernatant with a syringe D->E F Filter supernatant (0.22 µm filter) E->F G Dilute filtered sample F->G H Analyze by HPLC (or other method) G->H I Calculate Solubility (e.g., g/L, mol/L) H->I

Experimental workflow for solubility determination.

References

Starting materials for the synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4'-Methyl[1,1'-biphenyl]-4-ol, a valuable intermediate in the synthesis of more complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1] The guide details the most common and effective methods for its synthesis, with a primary focus on palladium-catalyzed cross-coupling reactions. Key considerations, such as the strategic use of protecting groups for the phenolic hydroxyl moiety, are discussed in depth. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows to aid researchers in the practical application of these methodologies.

Introduction

This compound is a biaryl compound characterized by a hydroxyl group and a methyl group at the 4 and 4' positions of the biphenyl scaffold, respectively. This structure serves as a crucial building block in the development of a variety of organic compounds. The presence of the methyl group can enhance stability and modify the reactivity of the parent compound, biphenyl-4-ol.[1] Its synthesis is of significant interest to researchers in drug discovery and materials science. The most prevalent synthetic strategies involve the formation of the pivotal carbon-carbon bond between the two aromatic rings through transition metal-catalyzed cross-coupling reactions. This guide will explore the practical aspects of these syntheses, primarily focusing on the Suzuki-Miyaura coupling reaction due to its high functional group tolerance and the commercial availability of its precursors.

Synthetic Strategies

The synthesis of this compound is most efficiently achieved through cross-coupling reactions. The primary challenge in these syntheses is the presence of the acidic proton of the hydroxyl group, which can interfere with many organometallic reagents used in these couplings. Therefore, a protection-deprotection strategy is often necessary.

The general synthetic workflow can be outlined as follows:

  • Protection: The hydroxyl group of a 4-halophenol is protected to prevent side reactions.

  • Cross-Coupling: The protected 4-halophenol is coupled with a 4-methylphenyl organometallic reagent (or vice versa).

  • Deprotection: The protecting group is removed to yield the final product, this compound.

The most prominent cross-coupling reactions applicable to this synthesis are:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organohalide, catalyzed by a palladium complex.[2]

  • Kumada Coupling: This method utilizes a Grignard reagent (organomagnesium halide) to couple with an organohalide, often catalyzed by nickel or palladium.[3]

  • Negishi Coupling: This reaction employs an organozinc compound to couple with an organohalide, catalyzed by nickel or palladium.

This guide will focus on the Suzuki-Miyaura coupling as a primary example, given its widespread use and mild reaction conditions.

Experimental Protocols

Protection of 4-Bromophenol as a tert-Butyldimethylsilyl (TBS) Ether

The tert-butyldimethylsilyl (TBS) group is a robust protecting group for phenols, stable to a variety of reaction conditions, yet readily removable.[4]

Reaction:

1-Bromo-4-(tert-butyldimethylsilyloxy)benzene + 4-Methylphenylboronic Acid --(Pd Catalyst, Base, Solvent)--> 4-(tert-Butyldimethylsilyloxy)-4'-methyl-1,1'-biphenyl

4-(tert-Butyldimethylsilyloxy)-4'-methyl-1,1'-biphenyl --(TBAF, THF)--> this compound

Caption: Overall synthetic route for this compound.

Experimental Workflow

Experimental_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki Coupling cluster_deprotection Step 3: Deprotection p1 Dissolve 4-bromophenol and imidazole in DMF p2 Add TBDMSCl p1->p2 p3 Stir at RT for 48h p2->p3 p4 Workup and Purification p3->p4 c1 Combine protected phenol, boronic acid, catalyst, and base p4->c1 c2 Add degassed solvents c1->c2 c3 Heat at 90°C for 4-6h c2->c3 c4 Workup and Purification c3->c4 d1 Dissolve protected biphenyl in THF c4->d1 d2 Add TBAF at 0°C d1->d2 d3 Stir at RT d2->d3 d4 Workup and Purification d3->d4

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is readily achievable through a multi-step sequence involving the protection of a 4-halophenol, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling, and subsequent deprotection. The use of a tert-butyldimethylsilyl (TBS) protecting group offers a reliable method to shield the reactive hydroxyl functionality during the coupling step. The protocols outlined in this guide provide a robust framework for the laboratory-scale synthesis of this important biphenyl derivative, and the quantitative data presented serves as a benchmark for expected outcomes. Researchers can adapt these methodologies to suit specific substrate requirements and scale-up considerations.

References

Methodological & Application

Synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol, a valuable biphenyl derivative with applications in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a demethylation step.

Reaction Principle

The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromoanisole and 4-methylphenylboronic acid. This reaction efficiently forms the carbon-carbon bond between the two aromatic rings, yielding the intermediate, 4-methoxy-4'-methylbiphenyl. The hydroxyl group on the phenylic ring is protected as a methyl ether (anisole) to prevent side reactions during the coupling. In the second step, the methoxy group is cleaved using a strong Lewis acid, boron tribromide (BBr₃), to afford the final product, this compound.

Experimental Protocols

This protocol is divided into two main stages: the synthesis of the intermediate 4-methoxy-4'-methylbiphenyl and its subsequent deprotection to the final product.

Step 1: Synthesis of 4-methoxy-4'-methylbiphenyl via Suzuki-Miyaura Coupling

This procedure is adapted from established Suzuki-Miyaura coupling methodologies.

Materials:

  • 4-Bromoanisole

  • 4-Methylphenylboronic acid (p-tolylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.

  • The reaction mixture is heated to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 4-methoxy-4'-methylbiphenyl, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

Step 2: Demethylation of 4-methoxy-4'-methylbiphenyl to this compound

This procedure utilizes boron tribromide for the efficient cleavage of the aryl methyl ether.

Materials:

  • 4-methoxy-4'-methylbiphenyl (from Step 1)

  • Boron tribromide (BBr₃) solution (e.g., 1 M in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 4-methoxy-4'-methylbiphenyl (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add boron tribromide solution (1.2 mmol, 1.2 equiv) dropwise to the stirred solution. A white precipitate may form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol (5 mL).

  • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) or by recrystallization to afford the pure product as a white to off-white solid.

Data Presentation

Reactant and Product Summary
Compound NameRoleCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-BromoanisoleStarting Material104-92-7C₇H₇BrO187.03
4-Methylphenylboronic AcidStarting Material5720-05-8C₇H₉BO₂135.96
4-methoxy-4'-methylbiphenylIntermediate53040-92-9C₁₄H₁₄O198.26
This compoundFinal Product26191-64-0C₁₃H₁₂O184.23
Typical Reaction Parameters and Expected Outcomes
StepParameterValueNotes
1. Suzuki-Miyaura Coupling CatalystPd(PPh₃)₄ (3 mol%)Other Pd catalysts like Pd(OAc)₂ with a phosphine ligand can be used.
BaseK₂CO₃ (2.0 equiv)Other bases like K₃PO₄ or Cs₂CO₃ can also be effective.
SolventToluene/Ethanol/WaterDegassed solvents are crucial to prevent catalyst deactivation.
Temperature80-90 °C
Reaction Time12-24 hoursMonitor by TLC.
Expected Yield80-95%Yields are dependent on reaction scale and purification method.
2. Demethylation ReagentBoron Tribromide (BBr₃) (1.2 equiv)A highly reactive and corrosive reagent; handle with care.
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2-4 hoursMonitor by TLC.
Expected Yield85-95%Yields can be high with careful workup and purification.

Visualizations

Synthesis Workflow

Synthesis_Workflow Overall Synthesis of this compound cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Demethylation SM1 4-Bromoanisole Intermediate 4-methoxy-4'-methylbiphenyl SM1->Intermediate Toluene/Ethanol/H2O 80-90 °C SM2 4-Methylphenylboronic Acid SM2->Intermediate Toluene/Ethanol/H2O 80-90 °C Catalyst Pd(PPh3)4 / Base Catalyst->Intermediate Toluene/Ethanol/H2O 80-90 °C Intermediate2 4-methoxy-4'-methylbiphenyl Reagent BBr3 Product This compound Reagent->Product DCM 0 °C to RT Intermediate2->Product DCM 0 °C to RT

Caption: Overall two-step synthesis workflow for this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar-Ar' (4-methoxy-4'-methylbiphenyl) PdII_Biaryl->Product ArX Ar-X (4-Bromoanisole) ArX->PdII_Aryl ArB Ar'-B(OH)2 (4-Methylphenylboronic Acid) Base Base (e.g., K2CO3) ArB->Base Base->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility, mild reaction conditions, and broad functional group tolerance. This powerful palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol, a valuable biphenyl derivative, utilizing this methodology. The protocols described herein are designed to be robust and reproducible for research and development applications.

The synthesis of this compound is typically achieved through the coupling of a 4-halophenol (such as 4-iodophenol or 4-bromophenol) with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. The choice of reactants, catalyst, ligand, base, and solvent system can significantly influence the reaction efficiency and yield.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of this compound involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-halophenol, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the 4-methylphenylboronic acid forms a boronate species, which then transfers the 4-methylphenyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound and analogous compounds, based on established laboratory procedures.

Table 1: Reactants and Stoichiometry

ReactantRoleTypical Starting MaterialMolar Equivalent
Aryl HalideElectrophile4-Iodophenol or 4-Bromophenol1.0
Boronic AcidNucleophile4-Methylphenylboronic Acid1.1 - 1.5
CatalystCross-coupling agentPalladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)0.01 - 5 mol%
LigandStabilizes catalystTriphenylphosphine (PPh₃) or other phosphine ligands0.02 - 10 mol%
BaseActivates boronic acidPotassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄)2.0 - 3.0

Table 2: Reaction Conditions and Yields for Similar Suzuki-Miyaura Couplings

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromophenolPhenylboronic AcidPd/C (2)-K₂CO₃Water150 (MW)0.17>90[1]
4-IodophenolPhenylboronic AcidPd/C (10)-K₂CO₃WaterReflux0.5High
4-BromotoluenePhenylboronic AcidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/Water904-6High
4-IodoanisolePhenylboronic AcidC-SH-Pd (1.4)-K₂CO₃Ethanol1004High

Experimental Protocols

This section provides a detailed, representative procedure for the synthesis of this compound via the Suzuki-Miyaura coupling of 4-iodophenol with 4-methylphenylboronic acid.

Materials:

  • 4-Iodophenol (1.0 mmol, 220 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (10 mL, degassed)

  • Deionized Water (2 mL, degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene (10 mL) and deionized water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

  • Characterization: The identity and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of this compound is reported to be in the range of 150-152°C.[2][3]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)L_n-Ar' OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Regenerated Catalyst Product Ar-Ar' Transmetalation->Product Reductive Elimination FinalProduct This compound (Ar-Ar') Product->FinalProduct ArX 4-Halophenol (Ar-X) ArX->OxAdd ArBOH2 4-Methylphenylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation activates

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - 4-Iodophenol - 4-Methylphenylboronic acid - Pd(OAc)₂ & PPh₃ - K₂CO₃ start->setup inert Establish Inert Atmosphere (Nitrogen or Argon) setup->inert solvent Add Degassed Solvents (Toluene/Water) inert->solvent reaction Heat and Stir (90-100°C, 4-12h) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up: - Dilute with Ethyl Acetate - Wash with Water and Brine monitoring->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Selection of Palladium Catalysts in 4-Methylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the selection of palladium catalysts for the synthesis of 4-methylbiphenyl, a crucial intermediate in the development of pharmaceuticals and advanced materials. The Suzuki-Miyaura cross-coupling reaction is highlighted as a primary method, valued for its mild conditions and high tolerance for various functional groups.[1] This guide offers detailed experimental protocols, comparative data on catalyst performance, and visual aids to facilitate understanding and implementation in a laboratory setting.

Introduction to Palladium-Catalyzed Synthesis of 4-Methylbiphenyl

The synthesis of 4-methylbiphenyl is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions being the most versatile and efficient methods for its preparation.[2] These reactions facilitate the formation of a critical carbon-carbon bond between a toluene derivative and a phenyl group.[2] Among these, the Suzuki-Miyaura coupling, which pairs an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, is widely favored.[1] Other notable methods include the Negishi, Stille, and Heck-type couplings.[2] The choice of catalyst is paramount for achieving high yields and reaction efficiency, especially when dealing with complex substrates.[3]

Comparative Data of Palladium Catalysts

The selection of an appropriate palladium catalyst system is critical for optimizing the synthesis of 4-methylbiphenyl. The following tables summarize the performance of various palladium catalysts under different reaction conditions, providing a clear basis for comparison.

Table 1: Suzuki-Miyaura Coupling Catalysts for 4-Methylbiphenyl Synthesis [2]

Reaction TypeAryl Halide/PrecursorPhenyl DonorCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling4-BromotoluenePhenylboronic acidPd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O10016~95
Suzuki-Miyaura Coupling4-BromotoluenePhenylboronic acidPd(PPh₃)₄ (1-5 mol%)PPh₃K₂CO₃Toluene/Water904-6>90
Suzuki-Miyaura Coupling4-BromotoluenePhenylboronic acid10% Pd/C (5 mol%)NoneK₂CO₃Ethanol/WaterReflux2-4>90

Table 2: Comparison of Different Cross-Coupling Methods for 4-Methylbiphenyl Synthesis [2]

Reaction TypeAryl Halide/PrecursorPhenyl DonorCatalystLigandBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)
Negishi Coupling4-BromotoluenePhenylzinc chloridePd(OAc)₂ (1 mol%)P(o-tol)₃ (2 mol%)-THF652~92
Stille Coupling4-IodotoluenePhenyltributyltinPd(PPh₃)₄ (2 mol%)PPh₃-Toluene11012~90

Experimental Protocols

The following are detailed protocols for the synthesis of 4-methylbiphenyl using different palladium catalyst systems.

Protocol 1: Synthesis of 4-Methylbiphenyl via Homogeneous Suzuki-Miyaura Coupling

This protocol utilizes a homogeneous palladium catalyst, Palladium(II) Acetate with Triphenylphosphine as a ligand.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Deionized Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.[1]

  • Add palladium(II) acetate and triphenylphosphine.[1]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]

  • Add toluene and deionized water via syringe.[1]

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.[1]

  • Wash the organic layer with water and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methylbiphenyl as a white solid.[1]

Protocol 2: Synthesis of 4-Methylbiphenyl via Heterogeneous Suzuki-Miyaura Coupling

This protocol employs a heterogeneous palladium catalyst, Palladium on Carbon (Pd/C), which simplifies catalyst removal.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • 10% Palladium on Carbon (Pd/C) (5 mol%, 53 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Ethanol (10 mL)

  • Deionized Water (10 mL)

  • Celite

Procedure:

  • In a round-bottom flask, combine 4-bromotoluene, phenylboronic acid, and potassium carbonate.[1]

  • Add 10% Pd/C.[1]

  • Add ethanol and deionized water.[1]

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[1]

  • Wash the celite pad with ethanol.[1]

  • Combine the filtrates and remove the ethanol under reduced pressure.[1]

  • The product may precipitate from the remaining aqueous solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-methylbiphenyl.[1]

Protocol 3: Large-Scale Synthesis of 4-Methylbiphenyl via Ligand-Free Suzuki-Miyaura Coupling

This protocol is designed for larger-scale synthesis and utilizes a ligand-free palladium catalyst system in an aqueous phase, which is both environmentally friendly and cost-effective.[4]

Materials:

  • 4-Bromotoluene (1 molar equivalent)

  • Phenylboronic acid (1.5 molar equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2 molar equivalents)

  • Acetone

  • Distilled Water

  • Diethyl ether

Procedure:

  • To a large-scale reactor, add sodium carbonate and distilled water.[4]

  • Add 4-bromotoluene and phenylboronic acid.[4]

  • Add acetone and stir the mixture to ensure homogeneity.[4]

  • Add Palladium(II) Acetate.[4]

  • Heat the reaction mixture to 35°C with vigorous stirring. The reaction is typically complete within 30 minutes.[4]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.[4]

  • Extract the product with diethyl ether.[4]

  • Combine the organic layers and wash with brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Methylbiphenyl.[4]

  • Purify the crude product by distillation or recrystallization.[4]

Visualizing the Process

The following diagrams illustrate the catalytic cycle and a general experimental workflow for the synthesis of 4-methylbiphenyl.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdXL2 Ar-Pd(II)-X(L2) OxAdd->ArPdXL2 Transmetal Transmetalation ArPdXL2->Transmetal Ar'-B(OR)2 Base ArPdArL2 Ar-Pd(II)-Ar'(L2) Transmetal->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim Ar-Ar' RedElim->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) Catalyst 2. Add Pd Catalyst & Ligand Reactants->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent Heat 4. Heat and Stir under Inert Atmosphere Solvent->Heat Monitor 5. Monitor Progress (TLC/GC-MS) Heat->Monitor Cool 6. Cool to Room Temperature Monitor->Cool Extract 7. Extraction and Washing Cool->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Purify (Chromatography/Recrystallization) Dry->Purify

Caption: General experimental workflow for 4-methylbiphenyl synthesis.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for synthesizing biaryls, a common structural motif in pharmaceuticals and functional materials.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this Nobel Prize-winning reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and generally low toxicity of its organoboron reagents.[1][2][4]

This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[1][4][5] Its reliability and versatility have made it an indispensable tool for researchers, scientists, and drug development professionals in creating complex molecules.[3][6] These application notes provide a detailed overview of the experimental setup, including a summary of key reaction components, step-by-step protocols, and illustrative data.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[1][9] The reactivity of the halide typically follows the trend: I > OTf > Br >> Cl.[4]

  • Transmetalation: In this step, the organic group (R²) is transferred from the organoboron reagent to the palladium(II) complex. This process requires activation by a base, which forms a borate species, enhancing the nucleophilicity of the R² group and facilitating its transfer to the palladium center.[1][5][10]

  • Reductive Elimination: The final step involves the elimination of the two organic groups (R¹ and R²) from the palladium complex, forming the new C-C bond of the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Base Base PdII_A->Base PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Biaryl Product ArX R¹-X ArX->OxAdd Aryl Halide ArB R²-B(OR)₂ ArB->Base Base->Transmetal Boronic Acid/Ester + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.[2] The following tables summarize common components and conditions.

Table 1: Common Palladium Catalysts and Precatalysts

Catalyst Source Formula Common Name/Type Notes
Palladium(II) Acetate Pd(OAc)₂ Pd(II) Precatalyst Often used with phosphine ligands; reduced in situ to Pd(0).[2]
Tris(dibenzylideneacetone)dipalladium(0) Pd₂(dba)₃ Pd(0) Source Air-sensitive but highly active source of Pd(0).[9]
Tetrakis(triphenylphosphine)palladium(0) Pd(PPh₃)₄ Pd(0) Complex Air-stable, common catalyst, but can have lower activity.[1]

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Pd(dppf)Cl₂ | Pd(II) Precatalyst | Efficient for a wide range of substrates, including aryl chlorides.[1][11] |

Table 2: Common Ligands

Ligand Type Characteristics
Triphenylphosphine (PPh₃) Monodentate Phosphine Standard, inexpensive, and widely used ligand.[10]
Tricyclohexylphosphine (PCy₃) Monodentate Phosphine Bulky, electron-rich ligand, effective for less reactive halides.[5]
SPhos Buchwald Ligand Highly active, bulky, and electron-rich ligand for challenging couplings.[2]
XPhos Buchwald Ligand Another highly effective biaryl phosphine ligand for difficult substrates.[3]

| N-Heterocyclic Carbenes (NHCs) | Carbene | Strong electron donors, highly effective for coupling aryl chlorides.[5][9] |

Table 3: Common Bases and Solvents

Base Formula Strength Typical Solvents
Sodium Carbonate Na₂CO₃ Moderate Toluene/Water, Dioxane/Water, Ethanol/Water.[10]
Potassium Carbonate K₂CO₃ Moderate DMF, Toluene/Water, Ethanol/Water.[4][7]
Potassium Phosphate K₃PO₄ Strong Toluene, Dioxane, THF.[2][10]
Cesium Carbonate Cs₂CO₃ Strong Dioxane, Toluene, THF.[4][11]
Potassium tert-butoxide KOtBu Very Strong THF, Toluene.[4]

| Triethylamine | Et₃N or TEA | Organic/Weak | Toluene, THF.[10] |

Experimental Protocols

Reproducibility requires detailed and carefully executed experimental protocols. Below are representative procedures for Suzuki-Miyaura coupling reactions.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand B 2. Seal Vessel A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvents via Syringe C->D E 5. Heat to Desired Temperature with Stirring D->E F 6. Monitor Progress (TLC, GC-MS, LC-MS) E->F G 7. Cool to RT & Quench (e.g., with water) F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry Organic Layer (e.g., Na₂SO₄) & Filter H->I J 10. Concentrate Under Reduced Pressure I->J K 11. Purify by Column Chromatography J->K

Caption: A general workflow for the Suzuki-Miyaura coupling experiment.

Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide

This protocol is a standard starting point for the coupling of aryl bromides with arylboronic acids using a palladium acetate/phosphine ligand system.[2][10]

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL) and Degassed Water (0.5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube, magnetic stir bar, condenser, rubber septum, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[2]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is inert.[2][10]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via a syringe.[2]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.[2]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[2]

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[2][7]

Protocol 2: Ligand-Free Suzuki Coupling at Room Temperature

This protocol offers a simplified, milder alternative for certain substrates, avoiding the need for a phosphine ligand.[12]

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.005 mmol, 0.5 mol%)

  • WEB (Water-Ethanol-Benzene mixture, or a similar suitable solvent system) (3 mL)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flask, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).[12]

  • Solvent Addition: Add 3 mL of the chosen solvent system (e.g., WEB).[12]

  • Reaction Execution: Stir the mixture at room temperature for the indicated time (may range from minutes to hours depending on substrate reactivity).[12][13]

  • Work-up: After the reaction is complete, extract the solution four times with diethyl ether (4 x 10 mL).[12]

  • Purification: Combine the organic layers and purify by column chromatography over silica gel using an appropriate eluent (e.g., n-hexane/ethyl acetate) to obtain the desired product.[12]

Data Presentation

The choice of reaction components significantly impacts the yield. The following tables provide illustrative data for the coupling of various aryl halides.

Table 4: Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid

Entry Aryl Bromide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 4-Bromotoluene Pd(OAc)₂ (2) PPh₃ (4) Na₂CO₃ Toluene/H₂O 100 12 92[10]
2 4-Bromoanisole Pd(OAc)₂ (2) PPh₃ (4) K₃PO₄ Toluene/H₂O 100 12 95[10]
3 4-Bromobenzonitrile Pd₂(dba)₃ (1) SPhos (3) K₃PO₄ Dioxane 110 16 92[14]
4 2-Bromotoluene Pd₂(dba)₃ (1.5) XPhos (3) K₃PO₄ Dioxane 110 18 88[14]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.

Table 5: Suzuki Coupling of Challenging Aryl Chlorides with Phenylboronic Acid

Entry Aryl Chloride Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 4-Chloroanisole Palladacycle (1) PCy₃ (2) K₃PO₄ Dioxane 100 4 98[15]
2 4-Chlorotoluene Pd(OAc)₂ (1.5) SPhos (3) K₃PO₄ Dioxane 100 18 94
3 2-Chloropyridine Pd₂(dba)₃ (1) XPhos (3) K₃PO₄ Dioxane 110 20 76[14]
4 Chlorobenzene PdCl₂(dtbpf) (1.5) - K₂CO₃ Acetone/Water 60 12 91[6]

Aryl chlorides are less reactive than aryl bromides and often require more active catalyst systems (e.g., bulky, electron-rich ligands or palladacycles) and stronger bases to achieve high yields.[5][15]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for C-C bond formation, critical to modern synthetic chemistry. The success of the reaction hinges on the judicious selection of catalyst, ligand, base, and solvent tailored to the specific substrates. The protocols and data presented here offer a comprehensive starting point for researchers to develop and optimize Suzuki coupling reactions for their specific applications in research and drug development.

References

Application Notes and Protocols for the Purification of 4'-Methyl[1,1'-biphenyl]-4-ol using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Methyl[1,1'-biphenyl]-4-ol is a biphenyl derivative with significant applications in medicinal chemistry, materials science, and as an intermediate in organic synthesis. The purity of this compound is paramount for its intended applications, necessitating an effective purification strategy. Column chromatography is a fundamental and widely used technique for the separation and purification of organic compounds from mixtures. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, based on established principles for separating moderately polar aromatic compounds.

The separation principle relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system). Due to the presence of a polar hydroxyl group and a nonpolar biphenyl backbone, this compound exhibits moderate polarity. By carefully selecting a mobile phase of appropriate polarity, it can be effectively separated from less polar impurities (like the unreacted starting materials or non-polar byproducts such as 4,4'-dimethylbiphenyl) and more polar impurities.

Experimental Protocols

Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation of the desired compound from its impurities, with a retention factor (Rƒ) value for this compound ideally between 0.2 and 0.4.

Methodology:

  • Prepare several developing chambers with different ratios of a non-polar solvent (e.g., n-hexane) and a slightly more polar solvent (e.g., ethyl acetate). Suggested starting ratios include 9:1, 4:1, and 1:1 (v/v) of hexane:ethyl acetate.[1]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the dissolved crude mixture onto silica gel TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the separated spots under UV light (254 nm) and/or by staining (e.g., with p-anisaldehyde or potassium permanganate stain).

  • Calculate the Rƒ value for each spot in each solvent system to identify the optimal mobile phase for column chromatography.

Column Chromatography Purification

This protocol outlines the "wet slurry" method for packing the column and the "dry loading" method for sample application, which minimizes band broadening and improves separation.[2][3]

A. Column Preparation (Wet Slurry Packing):

  • Select a glass column of appropriate size. For purifying 1-2 grams of crude material, a column with a 2-3 cm diameter is suitable.[4][5]

  • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[5][6]

  • Add a 1-2 cm layer of sand over the cotton plug to create a flat base.[7]

  • In a separate beaker, prepare a slurry by mixing silica gel (Geduran Si 60, 0.040-0.063 mm) with the initial, least polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).[4][7]

  • With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.[6]

  • Continuously add the slurry and gently tap the side of the column to ensure the silica gel packs evenly and to remove any air bubbles.[5]

  • Once all the silica gel is added, allow the solvent to drain until its level is just above the top of the silica gel bed. Do not let the column run dry.[3]

  • Carefully add a thin (0.5-1 cm) layer of sand on top of the silica gel to prevent disturbance of the stationary phase during solvent addition.[7]

B. Sample Loading (Dry Loading):

  • Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[8]

  • Carefully add this powder onto the top layer of sand in the prepared column, ensuring an even layer.

C. Elution and Fraction Collection:

  • Carefully add the initial, least polar mobile phase to the column using a pipette or funnel, ensuring the top layer is not disturbed.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Apply gentle air pressure if necessary to maintain a steady flow rate.[8]

  • Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to first elute non-polar impurities.[4]

  • Gradually increase the polarity of the mobile phase (gradient elution) by progressively increasing the percentage of ethyl acetate (e.g., to 10%, 20%, and so on). This will allow the desired compound to move down the column.[4] A common gradient for biphenyl compounds involves mixtures of hexanes and ethyl acetate.[4][9]

  • Monitor the separation by collecting fractions and analyzing them by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the optimal solvent system determined earlier.

  • Combine the fractions that contain the pure this compound (i.e., show a single spot at the correct Rƒ value).

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a solid.

Data Presentation

The following tables summarize the recommended parameters and expected outcomes for the purification process.

Table 1: Materials and Equipment

Category Item Specification
Glassware Chromatography Column 50 cm length, 2-3 cm diameter
Erlenmeyer Flasks, Beakers Various sizes
Test Tubes & Rack For fraction collection
Round-Bottom Flask For solvent evaporation
Stationary Phase Silica Gel Geduran Si 60 (0.040-0.063 mm particle size)
Mobile Phase n-Hexane HPLC Grade
Ethyl Acetate HPLC Grade
Other Reagents Crude this compound From synthesis
Sand Washed, neutral
Cotton or Glass Wool Degreased
Equipment TLC Plates & Chamber Silica gel 60 F254
UV Lamp 254 nm
Rotary Evaporator For solvent removal

| | Clamps and Stand | For securing the column |

Table 2: Recommended Column Chromatography Parameters

Parameter Recommended Value / Description
Stationary Phase Silica Gel (approx. 50-100 g per 1-2 g of crude)
Sample Loading Method Dry Loading
Initial Mobile Phase 5% Ethyl Acetate in n-Hexane
Elution Method Gradient Elution
Mobile Phase Gradient Increase ethyl acetate concentration from 5% to 30% in n-Hexane
Fraction Size 10-20 mL per fraction

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

Table 3: Expected Results and Purity Assessment

Parameter Expected Outcome
Rƒ of this compound ~0.3 in 20% Ethyl Acetate / 80% n-Hexane
Elution Order 1. Non-polar impurities (e.g., 4,4'-dimethylbiphenyl) 2. This compound 3. Polar impurities
Physical Appearance White to off-white solid[10]
Purity (Post-Column) >98% (as determined by HPLC or NMR)

| Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Visual Workflow

The logical flow of the purification process is illustrated below.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation Crude Crude Sample TLC 1. Preliminary TLC Analysis (Determine optimal eluent) Crude->TLC DryLoad 2. Dry Loading Preparation (Adsorb sample onto silica) Crude->DryLoad LoadSample 4. Load Sample onto Column DryLoad->LoadSample PackCol 3. Column Packing (Wet slurry method) PackCol->LoadSample Elution 5. Gradient Elution (Hexane/Ethyl Acetate) LoadSample->Elution Collect 6. Collect Fractions Elution->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure Product Evap->Pure

References

Application Notes and Protocols: 4'-Methyl[1,1'-biphenyl]-4-ol in Liquid Crystal Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Methyl[1,1'-biphenyl]-4-ol as a component in liquid crystal (LC) formulations. This document details the physical properties of the compound, its potential role in modifying liquid crystal mixtures, and provides detailed experimental protocols for the preparation and characterization of such formulations.

Introduction

This compound is a biphenyl derivative characterized by a methyl group and a hydroxyl group at opposite ends of the biphenyl core. Its rigid, calamitic (rod-like) molecular structure makes it a candidate for use in liquid crystal formulations, either as a core component in the synthesis of novel liquid crystal molecules or as a dopant to modify the physical properties of existing liquid crystal mixtures. The terminal hydroxyl group offers a site for further chemical modification, allowing for the synthesis of a variety of liquid crystal derivatives, such as esters and ethers. The methyl group influences the molecule's aspect ratio and intermolecular interactions, which can affect the mesophase behavior and physical properties of the resulting liquid crystal formulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling and for predicting its behavior in mixtures.

PropertyValue
CAS Number 26191-64-0
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 151-155 °C
Boiling Point 338.6 °C at 760 mmHg
Solubility Soluble in most organic solvents, insoluble in water

Application in Liquid Crystal Formulations

This compound can be utilized in liquid crystal formulations in two primary ways:

  • As a Dopant: When introduced in small quantities into a host liquid crystal mixture, it can alter the formulation's physical properties. The polar hydroxyl group can influence the dielectric anisotropy, while the overall molecular structure can affect the clearing point (nematic-to-isotropic transition temperature) and birefringence.

  • As a Precursor for Synthesis: The hydroxyl group serves as a reactive site for the synthesis of new liquid crystal molecules. By reacting it with various carboxylic acids or alkyl halides, a wide range of ester or ether-linked liquid crystals with tailored properties can be produced.

The introduction of the methyl group is expected to influence the molecular packing, potentially leading to a broader nematic range in some systems.

Hypothetical Performance Data in a Nematic Host

The following tables present hypothetical, yet scientifically plausible, data on the effect of doping a common nematic liquid crystal host (e.g., 5CB, 4-Cyano-4'-pentylbiphenyl) with varying concentrations of this compound. These tables are intended to serve as a guide for expected trends.

Table 1: Effect on Phase Transition Temperatures

Dopant Concentration (wt%)Nematic to Isotropic Transition (TN-I) (°C)
0 (Pure 5CB)35.0
134.2
532.5
1029.8

Table 2: Effect on Dielectric and Optical Properties (at 25°C)

Dopant Concentration (wt%)Dielectric Anisotropy (Δε)Birefringence (Δn) at 589 nm
0 (Pure 5CB)+11.50.18
1+11.10.17
5+10.20.16
10+9.10.15

Experimental Protocols

The following are detailed protocols for the preparation and characterization of liquid crystal formulations containing this compound.

This protocol describes the preparation of a liquid crystal mixture by doping a host nematic liquid crystal with this compound.

Materials:

  • Nematic liquid crystal host (e.g., 5CB)

  • This compound

  • Volumetric flasks

  • Organic solvent (e.g., dichloromethane or chloroform)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weighing: Accurately weigh the desired amounts of the nematic host and this compound to achieve the target weight percentage.

  • Dissolution: Dissolve both components in a minimal amount of a suitable volatile organic solvent in a volumetric flask.

  • Mixing: Ensure thorough mixing by gentle swirling or sonication until a homogenous solution is obtained.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting mixture in a vacuum oven at a temperature slightly above the clearing point of the mixture for several hours to remove any residual solvent.

  • Homogenization: Ensure the final mixture is homogenous by heating it to the isotropic phase and then allowing it to cool slowly.

This protocol outlines the use of Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures.

A. Polarized Optical Microscopy (POM)

Equipment:

  • Polarizing microscope equipped with a hot stage and temperature controller.

  • Glass slides and cover slips.

Procedure:

  • Sample Preparation: Place a small amount of the liquid crystal mixture between a clean glass slide and a cover slip.

  • Heating and Observation: Place the slide on the hot stage and heat the sample to its isotropic phase.

  • Cooling and Identification: Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min) while observing the texture changes through the crossed polarizers. The appearance of characteristic textures (e.g., Schlieren or threaded for nematic) indicates a phase transition. Record the temperature at which these transitions occur.

  • Reheating: Reheat the sample to confirm the transition temperatures observed during cooling.

B. Differential Scanning Calorimetry (DSC)

Equipment:

  • Differential Scanning Calorimeter

  • Aluminum DSC pans and lids

Procedure:

  • Sample Encapsulation: Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan and hermetically seal it.

  • Thermal Cycling: Place the sample pan and an empty reference pan in the DSC instrument.

  • Heating/Cooling Program: Program the DSC for a heat-cool-heat cycle. A typical program would be to heat from room temperature to the isotropic phase at a rate of 10 °C/min, hold for 5 minutes, cool to room temperature at 10 °C/min, and then reheat at 10 °C/min.

  • Data Analysis: The phase transitions will appear as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram. The peak onset or peak maximum temperature is taken as the transition temperature.

Equipment:

  • LCR meter

  • Temperature-controlled sample holder

  • Liquid crystal test cells (one with homeotropic alignment and one with planar alignment)

Procedure:

  • Cell Filling: Fill a homeotropic and a planar alignment liquid crystal cell with the mixture in its isotropic phase via capillary action.

  • Temperature Stabilization: Place the filled cells in the temperature-controlled holder and allow the temperature to stabilize at the desired measurement temperature.

  • Capacitance Measurement: Measure the capacitance of the homeotropic cell (C⊥) and the planar cell (C∥) using the LCR meter at a specific frequency (e.g., 1 kHz).

  • Calculation: The dielectric permittivities are calculated using the formulas: ε∥ = C∥ / C₀ and ε⊥ = C⊥ / C₀, where C₀ is the capacitance of the empty cell.

  • Dielectric Anisotropy: The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Equipment:

  • Abbe refractometer with polarizing filters

  • Temperature-controlled stage

  • Monochromatic light source (e.g., sodium lamp, λ = 589 nm)

Procedure:

  • Sample Application: Apply a small drop of the liquid crystal mixture onto the prism of the Abbe refractometer.

  • Alignment: Use a specially treated prism surface or a thin, rubbed polymer layer to induce planar alignment of the liquid crystal molecules.

  • Refractive Index Measurement:

    • Measure the extraordinary refractive index (nₑ) by orienting the polarizer parallel to the rubbing direction.

    • Measure the ordinary refractive index (nₒ) by orienting the polarizer perpendicular to the rubbing direction.

  • Birefringence Calculation: The birefringence is calculated as Δn = nₑ - nₒ.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_preparation cluster_prep Preparation of Doped LC Mixture weigh Weigh LC Host and Dopant dissolve Dissolve in Solvent weigh->dissolve mix Thorough Mixing dissolve->mix evaporate Solvent Evaporation mix->evaporate dry Vacuum Drying evaporate->dry homogenize Homogenize in Isotropic Phase dry->homogenize experimental_workflow_characterization cluster_char Characterization of LC Formulation cluster_meso Mesomorphic Properties cluster_electro_optical Electro-Optical Properties start Prepared LC Mixture pom Polarized Optical Microscopy (POM) start->pom dsc Differential Scanning Calorimetry (DSC) start->dsc dielectric Dielectric Anisotropy (Δε) start->dielectric birefringence Birefringence (Δn) start->birefringence phase_transitions Phase Transition Temperatures & Textures pom->phase_transitions dsc->phase_transitions electro_optical_data Dielectric & Optical Anisotropy Values dielectric->electro_optical_data birefringence->electro_optical_data signaling_pathway_analogy cluster_relationship Structure-Property Relationship cluster_features Molecular Features cluster_properties Influence on LC Properties compound This compound Structure biphenyl_core Rigid Biphenyl Core compound->biphenyl_core methyl_group Terminal Methyl Group compound->methyl_group hydroxyl_group Terminal Hydroxyl Group compound->hydroxyl_group mesophase Mesophase Stability (Nematic Range) biphenyl_core->mesophase Maintains calamitic shape optical Birefringence (Δn) biphenyl_core->optical Contributes to polarizability anisotropy methyl_group->mesophase Affects packing & aspect ratio clearing_point Clearing Point (T_NI) methyl_group->clearing_point May lower due to steric effects dielectric Dielectric Anisotropy (Δε) hydroxyl_group->dielectric Increases polarity

Application Notes and Protocols: 4'-Methyl[1,1'-biphenyl]-4-ol as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4'-Methyl[1,1'-biphenyl]-4-ol as a strategic precursor in the field of organic synthesis, with a particular focus on its role in the development of pharmaceuticals. This document outlines key synthetic transformations, provides detailed experimental protocols for representative reactions, and summarizes quantitative data to facilitate its application in research and drug development.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its structure, featuring a hydroxyl group and a methyl group on a biphenyl scaffold, offers two distinct points for chemical modification. This allows for the construction of complex molecular architectures, making it a precursor of interest in medicinal chemistry and materials science. The biphenyl moiety itself is a privileged structure in numerous biologically active compounds, imparting favorable pharmacokinetic and pharmacodynamic properties.

Key Applications in Organic Synthesis

The primary application of this compound and its derivatives is in the synthesis of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure and heart failure. Notably, it serves as a key starting material for the synthesis of Valsartan. Beyond this, the functional groups of this compound can be elaborated to generate a diverse array of molecules for various therapeutic targets.

Precursor to Valsartan Intermediate

A critical intermediate in many synthetic routes to Valsartan is 4'-bromomethyl-2-cyanobiphenyl. While direct synthesis from this compound involves multiple steps, the pathway highlights the utility of the precursor's functional handles. The synthesis logically proceeds through the protection of the hydroxyl group, followed by bromination of the benzylic methyl group, and subsequent introduction of the cyano group at the 2-position of the other ring, often via a Suzuki-Miyaura coupling reaction.

Synthetic Transformations and Protocols

The reactivity of this compound is centered around its two functional groups: the phenolic hydroxyl group and the benzylic methyl group.

Reactions of the Hydroxyl Group

The hydroxyl group can undergo a variety of transformations, including etherification, esterification, and conversion to a triflate for cross-coupling reactions.

This protocol describes a general method for the etherification of the hydroxyl group.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to an hour, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.

  • Slowly add the alkyl halide (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactions of the Methyl Group

The benzylic methyl group is susceptible to free-radical halogenation, providing a handle for further functionalization.

This protocol outlines the selective bromination of the methyl group.

Materials:

  • This compound (hydroxyl group may need protection prior to this step, e.g., as a silyl ether)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the protected this compound (1.0 equiv) in CCl₄.

  • Add N-Bromosuccinimide (1.1 equiv) and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent light bulb to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 4'-bromomethyl derivative can be purified by recrystallization or column chromatography.

  • Deprotect the hydroxyl group if necessary.

Quantitative Data Summary

The following table summarizes representative yields for key transformations involving this compound and its derivatives in the context of synthesizing precursors for bioactive molecules.

PrecursorReactionReagents & ConditionsProductYield (%)Reference
4'-Methylbiphenyl-2-carbonitrileRadical BrominationN-Bromosuccinimide, 2,2'-azobis(2,4-dimethylvaleronitrile), Methylene chloride, reflux4'-Bromomethylbiphenyl-2-carbonitrile80.5[1]
4'-Methylbiphenyl-2-carboxylic acidRadical BrominationN-Bromosuccinimide, 2,2'-azobis(2,4-dimethylvaleronitrile), Methylene chloride, reflux4'-Bromomethylbiphenyl-2-carboxylic acid80.5[1]
4-Bromomethyl-2'-cyanobiphenylN-AlkylationL-valine methyl ester hydrochloride, K₂CO₃, Dioxane, 60-80 °CN-((2'-cyanobiphenyl-4-yl)-methyl)-L-valine methyl esterNot specified[2]
4-Bromobenzyl derivativeSuzuki-Miyaura CouplingAryl boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water, 80-90 °CN-([1,1'-biphenyl]-4-ylmethyl) derivative57-75[3]

Visualizations

Logical Workflow: Synthesis of a Key Valsartan Intermediate

The following diagram illustrates a logical synthetic pathway from this compound to a key intermediate used in the synthesis of Valsartan.

G A This compound B Protected Biphenyl A->B  Protection of  -OH group   C 4'-Bromomethyl Protected Biphenyl B->C  Benzylic  Bromination   D 4'-Bromomethyl-[1,1'-biphenyl]-2-carbonitrile C->D  Suzuki Coupling  (Introduction of -CN)  

Caption: Synthetic route to a key Valsartan intermediate.

Synthetic Potential of this compound

This diagram outlines the various synthetic transformations possible at the hydroxyl and methyl functional groups of the precursor.

G cluster_hydroxyl Hydroxyl Group Reactions cluster_methyl Methyl Group Reactions A Etherification (Williamson) B Esterification C Triflation for Cross-Coupling D Halogenation (e.g., NBS) E Oxidation to Carboxylic Acid Precursor This compound Precursor->A Precursor->B Precursor->C Precursor->D Precursor->E

Caption: Potential synthetic modifications of the precursor.

Conclusion

This compound is a highly adaptable precursor for the synthesis of complex organic molecules, most notably in the pharmaceutical industry for the production of sartan-class drugs. The distinct reactivity of its hydroxyl and methyl groups allows for a wide range of derivatizations, opening avenues for the exploration of novel chemical entities with diverse biological activities. The protocols and data provided herein serve as a valuable resource for researchers leveraging this versatile building block in their synthetic endeavors.

References

Protocol for evaluating the anticancer properties of biphenyl derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the initial in vitro evaluation of the anticancer properties of novel biphenyl derivatives. The methodologies outlined herein are standard assays used to determine cytotoxicity, induction of apoptosis, and effects on cell cycle progression. These assays serve as a foundational step in the preclinical screening of potential anticancer agents.[1][2][3]

Data Presentation: Summarizing Quantitative Results

Effective data presentation is crucial for the clear interpretation and comparison of the anticancer potential of different biphenyl derivatives. The following tables provide a standardized format for summarizing the quantitative data obtained from the experimental protocols described below.

Table 1: In Vitro Cytotoxicity of Biphenyl Derivatives (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting cancer cell growth.[4] This value is determined from dose-response curves generated by the MTT assay.

Compound IDCancer Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72hPositive Control (e.g., Doxorubicin) IC₅₀ (µM)
Biphenyl Derivative 1MCF-7 (Breast)15.2 ± 1.810.5 ± 1.20.8 ± 0.1
Biphenyl Derivative 1A549 (Lung)22.7 ± 2.518.3 ± 2.11.2 ± 0.2
Biphenyl Derivative 2MCF-7 (Breast)8.9 ± 0.95.1 ± 0.60.8 ± 0.1
Biphenyl Derivative 2A549 (Lung)12.4 ± 1.39.8 ± 1.11.2 ± 0.2

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Apoptosis Induction by Biphenyl Derivatives

This table summarizes the percentage of apoptotic cells following treatment with the test compounds, as determined by Annexin V/PI flow cytometry.

Compound IDCancer Cell LineConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
Biphenyl Derivative 1MCF-71015.6 ± 2.15.2 ± 0.820.8
Biphenyl Derivative 2MCF-7525.3 ± 3.48.9 ± 1.534.2
Vehicle ControlMCF-7-2.1 ± 0.51.5 ± 0.43.6

Data are presented as mean ± standard deviation.

Table 3: Cell Cycle Analysis of Cancer Cells Treated with Biphenyl Derivatives

This table shows the distribution of cells in different phases of the cell cycle after treatment, analyzed by propidium iodide staining and flow cytometry.

Compound IDCancer Cell LineConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Biphenyl Derivative 1MCF-71045.2 ± 4.130.1 ± 3.524.7 ± 2.8
Biphenyl Derivative 2MCF-7535.8 ± 3.920.5 ± 2.743.7 ± 4.2
Vehicle ControlMCF-7-65.3 ± 5.825.4 ± 3.19.3 ± 1.7

Data are presented as mean ± standard deviation.

Experimental Workflow

The overall workflow for evaluating the anticancer properties of biphenyl derivatives follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 Data Analysis & Interpretation A Compound Synthesis (Biphenyl Derivatives) C Cytotoxicity Screening (MTT Assay) A->C B Cell Culture (Cancer Cell Lines) B->C D Determine IC50 Values C->D E Mechanism of Action Studies D->E Select Potent Compounds F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (PI Staining) E->G H Protein Expression Analysis (Western Blot) E->H I Quantitative Data Summary (Tables) F->I G->I J Pathway Analysis & Conclusion H->J I->J

Caption: Experimental workflow for anticancer evaluation.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Biphenyl derivatives (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][6]

  • DMSO (cell culture grade)[8]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the biphenyl derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Collection: Harvest cells (both adherent and floating) after treatment with the biphenyl derivatives.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[9][10]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12][13][14]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Cold 70% ethanol[12][13]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[12]

  • RNase A solution (e.g., 100 µg/mL in PBS)[12]

  • Flow cytometer

Protocol:

  • Cell Collection: Harvest approximately 1 x 10⁶ cells after treatment.

  • Washing: Wash the cells with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[12][13]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[13]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to degrade RNA and ensure PI stains only DNA.[12]

  • PI Staining: Add 400 µL of PI solution and incubate for 5-10 minutes at room temperature.[12]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will correspond to the cell cycle phase (G0/G1, S, and G2/M).

Signaling Pathway Analysis

Biphenyl derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Western blotting is a common technique to investigate changes in the expression and phosphorylation of key proteins within these pathways.[15][16][17][18]

PI3K/Akt/mTOR Signaling Pathway

This pathway is a crucial regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Biphenyl Biphenyl Derivative Biphenyl->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

p53-Mediated Apoptosis Pathway

The tumor suppressor p53 plays a central role in inducing apoptosis in response to cellular stress, such as DNA damage caused by chemotherapeutic agents.

G Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Biphenyl Biphenyl Derivative Biphenyl->Stress

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Methylated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial susceptibility of methylated biphenyl compounds, a class of molecules with demonstrated antibacterial properties. The following sections offer standardized methods for broth microdilution, agar dilution, and disk diffusion assays, adapted for the hydrophobic nature of these compounds. Additionally, quantitative data from relevant studies are summarized, and a potential mechanism of action is illustrated.

Data Presentation: Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI)

The antimicrobial efficacy of methylated biphenyl compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while ZOI is the area of no bacterial growth around an antimicrobial-impregnated disk.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of Methylated Biphenyl Derivatives against Various Bacteria

CompoundTest OrganismMIC (µg/mL)Reference
3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraolAcinetobacter baumannii (Carbapenem-resistant)Comparable to Ciprofloxacin[3]
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triolStaphylococcus aureus (Methicillin-resistant) (MRSA)3.13[3][4]
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triolEnterococcus faecalis (Multidrug-resistant)6.25[3][4]
Biphenylthiazole derivativesStaphylococcus aureus (Methicillin-resistant) (MRSA)0.39 - 25[5][6]
2,2′,3-tribromobiphenyl-4,4′-dicarboxylic acidStaphylococcus aureus (Methicillin-resistant) (MRSA)1 - 4[7]
Quinoxaline derivativeStaphylococcus aureus (Methicillin-resistant) (MRSA)1 - 4[8]

Table 2: Zone of Inhibition (ZOI) for Biphenyl Derivatives

Compound ClassTest OrganismConcentrationZone of Inhibition (mm)Reference
Biphenyl derivativesEscherichia coli50, 100, 250 mg/mlConcentration-dependent increase[9]
2-aminonicotinonitrile derivatives with benzothiazoleStaphylococcus aureusNot specifiedIncreased with concentration[10]
Acylated methyl β-D-galactopyranoside estersStaphylococcus aureusNot specifiedUp to 21 mm[11]

Experimental Protocols

Given the hydrophobic nature of methylated biphenyl compounds, modifications to standard antimicrobial susceptibility testing protocols are necessary.[10][12][13] Dimethyl sulfoxide (DMSO) is a commonly used solvent to dissolve these compounds before their incorporation into the testing medium.[14]

Protocol 1: Broth Microdilution Method

This method is used to determine the MIC of a compound in a liquid growth medium.[15][16][17]

Materials:

  • Methylated biphenyl compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the methylated biphenyl compound in DMSO.

  • Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add a specific volume of the compound's stock solution to the first well of each row to achieve the highest desired concentration, and mix thoroughly.

    • Perform two-fold serial dilutions by transferring 100 µL from each well to the subsequent well in the same row. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the bacterial inoculum (adjusted to approximately 1.5 x 10^8 CFU/mL) to each well, resulting in a final concentration of about 5 x 10^5 CFU/mL.[16]

  • Controls:

    • Positive Control: A well with CAMHB and bacterial inoculum only.

    • Negative Control: A well with CAMHB only.

    • Solvent Control: A well with CAMHB, bacterial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Broth_Microdilution_Workflow A Prepare stock solution of methylated biphenyl in DMSO C Perform serial dilutions of the compound A->C B Dispense CAMHB into 96-well plate B->C E Inoculate wells with bacterial suspension C->E D Prepare bacterial inoculum (0.5 McFarland) D->E F Incubate plate at 35-37°C for 16-20h E->F G Read MIC (lowest concentration with no visible growth) F->G

Broth Microdilution Workflow
Protocol 2: Agar Dilution Method

This method is considered a reference standard for MIC determination and involves incorporating the antimicrobial agent directly into the agar medium.[15][18][19][20]

Materials:

  • Methylated biphenyl compound

  • DMSO

  • Mueller-Hinton Agar (MHA)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile petri dishes

  • Water bath

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Compound-Agar Preparation:

    • Prepare serial dilutions of the methylated biphenyl compound in a suitable solvent (e.g., DMSO) at 10 times the final desired concentration.

    • Melt MHA and cool to 45-50°C in a water bath.[19]

    • Add 2 mL of each compound dilution to 18 mL of molten MHA in separate sterile tubes to achieve the final concentrations.[19] Mix well by inverting.

    • Pour the agar-compound mixture into sterile petri dishes and allow them to solidify.

  • Inoculation: Spot-inoculate the solidified agar plates with the bacterial suspension (approximately 10^4 CFU per spot).

  • Controls:

    • Growth Control: An MHA plate without any compound.

    • Solvent Control: An MHA plate containing the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits bacterial growth at the inoculation spot.

Agar_Dilution_Workflow A Prepare serial dilutions of methylated biphenyl in DMSO C Add compound dilutions to molten MHA A->C B Melt MHA and cool to 45-50°C B->C D Pour compound-agar mixture into petri dishes C->D F Spot-inoculate plates with bacteria D->F E Prepare bacterial inoculum (0.5 McFarland) E->F G Incubate plates at 35-37°C for 16-20h F->G H Read MIC (lowest concentration with no growth at inoculation spot) G->H

Agar Dilution Workflow
Protocol 3: Disk Diffusion Method

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[21][22][23]

Materials:

  • Methylated biphenyl compound

  • Volatile solvent (e.g., ethanol, acetone)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Disk Preparation:

    • Dissolve the methylated biphenyl compound in a minimal amount of a volatile solvent.

    • Impregnate sterile filter paper disks with a known amount of the compound solution.

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculation:

    • Dip a sterile swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate to create a bacterial lawn.[23]

  • Disk Placement: Aseptically place the impregnated disks onto the surface of the inoculated MHA plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk impregnated with a standard antibiotic known to be effective against the test organism.

    • Negative Control: A blank disk impregnated only with the solvent and allowed to dry.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[23]

  • Reading Results: Measure the diameter of the zone of inhibition (in mm) around each disk using a ruler or caliper.

Disk_Diffusion_Workflow A Prepare compound solution in volatile solvent B Impregnate sterile disks and allow to dry A->B E Place impregnated disks on the agar surface B->E C Prepare bacterial inoculum (0.5 McFarland) D Inoculate MHA plate to create a bacterial lawn C->D D->E F Incubate plates at 35-37°C for 16-18h E->F G Measure the diameter of the zone of inhibition (mm) F->G

Disk Diffusion Workflow

Proposed Mechanism of Action: DNA Gyrase Inhibition

Some methylated biphenyl compounds have been identified as inhibitors of bacterial DNA gyrase.[24][25][26] This enzyme is essential for bacterial DNA replication and transcription, making it an attractive target for antimicrobial agents.[26][27] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Biphenyl Methylated Biphenyl Compound DNA_Gyrase DNA Gyrase Biphenyl->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication and Transcription DNA->Replication Cell_Death Cell Death Replication->Cell_Death Disruption leads to

Inhibition of DNA Gyrase by Methylated Biphenyls

References

Application Notes and Protocols for Designing Novel Drug Candidates from 4'-Methyl[1,1'-biphenyl]-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Scaffold as a Privileged Structure

The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] Its structural rigidity and the ability to position substituents in well-defined spatial orientations make it an ideal framework for designing molecules that can interact with high specificity to biological targets. Among the numerous biphenyl derivatives, 4'-Methyl[1,1'-biphenyl]-4-ol serves as a versatile starting point for the synthesis of novel drug candidates. This document provides a comprehensive guide to designing, synthesizing, and evaluating derivatives of this compound, with a focus on their potential as therapeutic agents. Biphenyl derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][3]

Designing Novel Drug Candidates: A Strategic Approach

The design of novel drug candidates from the this compound core involves a systematic process of structural modification to optimize pharmacological activity. A key strategy is to leverage the biphenyl scaffold to target specific enzymes or receptors. One such promising target is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the endocannabinoid system.[4][5] Inhibition of FAAH increases the levels of endogenous cannabinoids, such as anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[6][7]

The general approach involves modifying the hydroxyl and methyl groups of the parent compound to introduce functionalities that can interact with the active site of the target enzyme. For instance, the introduction of carbamate or urea moieties can lead to potent FAAH inhibitors.[4][8]

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization Start Start Scaffold This compound Start->Scaffold Select Core Modification Chemical Modification (e.g., Suzuki Coupling) Scaffold->Modification Diversify Library Library of Derivatives Modification->Library Screening High-Throughput Screening Library->Screening Test Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Analyze Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A generalized workflow for drug discovery.

Data Presentation: Comparative Biological Activity

The biological activity of newly synthesized derivatives should be quantified and compared to existing compounds. The following tables summarize the inhibitory activities of various biphenyl derivatives against different biological targets.

Table 1: Anticancer Activity of Biphenyl Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
1a 2,2'-Disubstituted unsymmetrical biphenylDU145, A547, KB, KB-Vin0.04 - 3.23[1]
1b Biphenyl-based tetrazole (5n)HepG220.35[1]
1c Biphenyl-based tetrazole (5j)MCF-722.14[1]
1d Hydroxylated Biphenyl (Compound 11)Malignant Melanoma1.7 ± 0.5[1]
1e Thiazolidine-2,4-dione-biphenyl (10d)Hela (Cervical Cancer)32.38 ± 1.8[9]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: FAAH Inhibitory Activity of Biphenyl-based Compounds

CompoundTypeIC50 (nM)Selectivity
URB-597 Carbamate4.6[4]High for FAAH[7]
PF-465 UreaPotent (specific value not stated)Highly selective for FAAH[7]
JZL-195 Piperazine Carbamate12 (FAAH), 19 (MAGL)Dual FAAH/MAGL inhibitor[7]
OL-135 α-ketoheterocycle4.7 (Ki)>60-300 fold selective for FAAH[7]
BIA 10-2474 Imidazole~50-70 (in situ)Weak in vitro, more potent in cellular assays[5][10]

Note: The data presented is from different studies and direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

General Synthesis Protocol via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for synthesizing unsymmetrical biaryls, including derivatives of this compound.[1][11]

Materials:

  • Aryl halide (e.g., a derivative of 4-bromophenol)

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)[1]

  • Base (e.g., K₂CO₃, Na₂CO₃)[1][11]

  • Solvent (e.g., Toluene/Water, Ethanol/Water)[1][11]

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).[1][11]

  • Add the palladium catalyst (0.5-5 mol%).[1][11]

  • Add the solvent system (e.g., 10 mL ethanol and 10 mL deionized water).[11]

  • Heat the mixture to reflux (approximately 80°C) with vigorous stirring for 2-4 hours.[11] The reaction can often be performed open to the atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a heterogeneous catalyst like Pd/C is used, filter the mixture through a pad of celite to remove the catalyst.[11]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure biphenyl derivative.[11]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Arylboronic Acid, Base Catalyst Add Pd Catalyst Reagents->Catalyst Solvent Add Solvent Catalyst->Solvent Heat Heat to Reflux (2-4 hours) Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter Catalyst (if needed) Cool->Filter Extract Extract with Organic Solvent Filter->Extract Purify Purify by Chromatography/ Recrystallization Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Fluorometric FAAH Activity Assay

This protocol is a generalized procedure for screening FAAH inhibitors using a fluorescence-based method.[5][12]

Materials:

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[5]

  • FAAH enzyme (human recombinant)

  • Fluorogenic substrate (e.g., AMC arachidonoyl amide)[5][12]

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., JZL 195)[12]

  • Black 96-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1-10 µL) of the test compound or vehicle control (DMSO) to the wells of the microplate.[5]

  • Dilute the FAAH enzyme to the desired concentration in cold Assay Buffer and add it to each well.[5]

  • Pre-incubate the plate at 37°C for approximately 15 minutes to allow the inhibitor to interact with the enzyme.[5]

  • Initiate the reaction by adding the fluorogenic substrate solution to each well.[5]

  • Measure the fluorescence intensity kinetically or as an endpoint reading using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[5][12]

Data Analysis:

  • Subtract the background fluorescence from no-enzyme control wells.[5]

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Visualization: FAAH in the Endocannabinoid System

Understanding the mechanism of action of the designed compounds requires knowledge of the relevant signaling pathways. Inhibition of FAAH leads to an increase in the levels of anandamide (AEA), which subsequently enhances the activation of cannabinoid receptors (CB1 and CB2), leading to various physiological effects.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AEA_extra Anandamide (AEA) (extracellular) CB1R CB1 Receptor AEA_extra->CB1R binds Signaling Downstream Signaling (e.g., analgesia, anti-inflammation) CB1R->Signaling activates AEA_intra Anandamide (AEA) (intracellular) FAAH FAAH Enzyme AEA_intra->FAAH hydrolyzes Inactive Inactive Metabolites FAAH->Inactive Inhibitor This compound Derivative (Inhibitor) Inhibitor->FAAH inhibits

Caption: FAAH in the endocannabinoid signaling pathway.

References

Troubleshooting & Optimization

How to increase the yield of 4'-Methyl[1,1'-biphenyl]-4-ol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol, with a focus on increasing reaction yield. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide (such as 4-iodophenol or 4-bromophenol) with an arylboronic acid (in this case, 4-tolylboronic acid) in the presence of a base.[1][2]

Q2: Does the hydroxyl group on the phenyl ring require protection during the Suzuki-Miyaura coupling?

A2: Not necessarily. While protecting the hydroxyl group (e.g., as a methyl ether) is a possible strategy, many successful syntheses of hydroxylated biphenyls are performed without a protecting group, which is a more atom-economical approach. The choice often depends on the specific reaction conditions, particularly the base used, to avoid potential side reactions.[3]

Q3: What are the key factors that influence the yield of the reaction?

A3: Several factors critically impact the yield of this compound synthesis. These include the choice of palladium catalyst and ligand, the type and amount of base, the solvent system, the reaction temperature, and the purity of the starting materials. Ensuring an inert atmosphere to prevent catalyst deactivation is also crucial.[4][5]

Q4: What are the common side reactions that can lower the yield?

A4: Common side reactions in the Suzuki-Miyaura coupling that can reduce the yield of the desired product include:

  • Homocoupling: The self-coupling of the boronic acid (to form 4,4'-dimethylbiphenyl) or the aryl halide. This is often promoted by the presence of oxygen.[1]

  • Dehalogenation: The removal of the halogen atom from the starting aryl halide.[1]

  • Protodeborylation: The cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom.[1]

Q5: Is it better to use 4-iodophenol or 4-bromophenol as the starting material?

A5: Generally, aryl iodides are more reactive than aryl bromides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.[2] Therefore, using 4-iodophenol may lead to higher yields and/or allow for milder reaction conditions compared to 4-bromophenol.[6] However, 4-bromophenol is often less expensive, presenting a trade-off between reactivity and cost.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under appropriate conditions. Deoxygenate the reaction mixture and solvents thoroughly, as oxygen can deactivate the Pd(0) catalyst. Consider using a pre-catalyst that is more stable to air and moisture.[4]
Inappropriate Base The choice of base is critical. For phenolic substrates, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction. A base that is too weak may result in a slow or incomplete reaction. Screen different bases to find the optimal one for your system.[7]
Low Reaction Temperature The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or GC/LC-MS.
Poor Solvent Quality Use high-purity, anhydrous, and degassed solvents. The presence of water (unless part of a planned aqueous system) and oxygen can lead to side reactions and catalyst deactivation.[4]
Impure Starting Materials Verify the purity of the 4-halophenol and 4-tolylboronic acid. Impurities can poison the catalyst or participate in side reactions.
Issue 2: Significant Formation of Side Products
Side Product Potential Cause Troubleshooting Steps
Homocoupling Products Presence of oxygen in the reaction mixture.Improve the degassing procedure for solvents and the reaction setup. Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) for a sufficient amount of time.[1]
High catalyst loading.Reduce the amount of palladium catalyst used.
Dehalogenated Byproduct Presence of a hydride source in the reaction mixture.Use high-purity, dry solvents. Certain bases or additives can also act as hydride sources, so consider screening alternative bases.[1]
Protodeborylation Product Prolonged reaction times at elevated temperatures.Monitor the reaction closely and stop it once the starting material is consumed.
Inappropriate base.The choice of base can influence the rate of protodeborylation. An empirical screen of bases may be necessary.[1]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of biphenyls from halophenols under various conditions to provide a comparative overview.

Table 1: Effect of Halide and Reaction Conditions on Yield

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodophenolPhenylboronic AcidPd/C (0.3)K₂CO₃H₂ORT12>99
4-BromophenolPhenylboronic AcidPd/C (0.3)K₂CO₃H₂O501276
4-Iodophenol4-Tolylboronic AcidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O8012~85-95 (estimated)
4-Bromophenol4-Tolylboronic AcidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O10012>90 (estimated)

Note: Yields are based on literature for similar reactions and may vary for the specific synthesis of this compound.

Table 2: Comparison of Catalyst Systems for Suzuki Coupling of Aryl Halides

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~85
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801295
NiCl₂(PCy₃)₂-K₃PO₄Toluene10012~90

Note: This table provides a general comparison for aryl halides and the optimal system for this compound synthesis may require specific optimization.[8]

Experimental Protocols

Protocol 1: Protecting-Group-Free Synthesis using Pd/C in Aqueous Media

This protocol is adapted from literature procedures for the Suzuki-Miyaura coupling of halophenols in water, offering a greener and more cost-effective method.

Materials:

  • 4-Iodophenol (1.0 mmol, 1.0 equiv)

  • 4-Tolylboronic acid (1.2 mmol, 1.2 equiv)

  • 10% Palladium on Carbon (Pd/C) (0.03 mmol Pd, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Deionized Water (degassed)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol, 4-tolylboronic acid, and potassium carbonate.

  • Add the 10% Pd/C catalyst.

  • Add degassed deionized water to the flask.

  • Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute HCl to a pH of ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.

Materials:

  • 4-Bromophenol (1.0 mmol, 1.0 equiv)

  • 4-Tolylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent mixture (e.g., DMF/H₂O, Dioxane/H₂O)

Procedure:

  • In a microwave-safe reaction vessel, combine 4-bromophenol, 4-tolylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Add the chosen solvent mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, work up the reaction as described in Protocol 1 (steps 8-11).

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Product check_catalyst Check Catalyst Activity (Freshness, Inert Atmosphere) start->check_catalyst check_base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_catalyst->check_base Catalyst OK check_temp Optimize Reaction Temperature check_base->check_temp Base OK check_solvents Verify Solvent Quality (Anhydrous, Degassed) check_temp->check_solvents Temp OK side_reactions Analyze for Side Products (Homocoupling, Dehalogenation) check_solvents->side_reactions Solvents OK optimize_conditions Systematically Optimize Conditions (DoE) side_reactions->optimize_conditions Issue Persists

Caption: Logical workflow for troubleshooting low-yield synthesis.

References

Identifying common side reactions in the Suzuki coupling of p-tolylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-tolylboronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on identifying and mitigating common side reactions to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using p-tolylboronic acid in Suzuki couplings?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1][2]

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond in p-tolylboronic acid, which is then replaced by a carbon-hydrogen bond, resulting in the formation of toluene.[1][3] This reaction is often promoted by the aqueous basic conditions typical of Suzuki couplings.[1]

  • Homocoupling: This reaction involves the coupling of two molecules of p-tolylboronic acid to form 4,4'-dimethylbiphenyl. The presence of oxygen in the reaction mixture is a significant contributor to this side reaction.[4]

Q2: My reaction is producing a significant amount of toluene. What are the likely causes and how can I minimize this?

A2: The formation of toluene indicates that protodeboronation is a major competing reaction. Several factors can accelerate this undesired pathway:

  • High pH: The rate of protodeboronation often increases at higher pH.[5]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

  • Protic Solvents: The presence of a proton source, particularly water, facilitates this side reaction.[1]

  • Prolonged Reaction Times: Longer exposure to reaction conditions can lead to increased degradation of the boronic acid.

To minimize toluene formation, consider the following strategies:

  • Use a Milder Base: Instead of strong bases like NaOH, opt for milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]

  • Control Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable rate of the desired cross-coupling.

  • Use Anhydrous Solvents: Whenever possible, use anhydrous solvents and minimize the amount of water in the reaction.

  • Employ a Highly Active Catalyst: An efficient catalyst can accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation.[3]

  • Convert to a More Stable Boronate Ester: Converting p-tolylboronic acid to its pinacol or N-methyliminodiacetic acid (MIDA) ester derivative can significantly reduce the rate of protodeboronation.[2][3]

Q3: I am observing the formation of 4,4'-dimethylbiphenyl in my reaction mixture. How can I prevent this homocoupling product?

A3: The formation of 4,4'-dimethylbiphenyl is due to the homocoupling of p-tolylboronic acid. This is often promoted by the presence of oxygen.[4] To suppress this side reaction:

  • Thoroughly Degas Solvents: Before adding the palladium catalyst, ensure that all solvents are rigorously degassed by bubbling with an inert gas like argon or nitrogen.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources which may promote homocoupling under certain conditions.

Q4: Should I use p-tolylboronic acid directly, or is it better to use a derivative like a pinacol or MIDA ester?

A4: While p-tolylboronic acid can be used directly with success under optimized conditions, using a more stable derivative like a pinacol or MIDA boronate ester offers significant advantages in minimizing side reactions, particularly protodeboronation.[2][3] MIDA boronates are exceptionally stable and can be purified by chromatography, allowing for their use in multi-step syntheses where the boronic acid moiety needs to be protected.[2] Potassium trifluoroborates are another class of stable derivatives that can be used.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired cross-coupling product - Inactive catalyst- Inefficient transmetalation- Competing side reactions (protodeboronation, homocoupling)- Use a fresh, high-quality palladium catalyst and ligand.- Optimize the base and solvent system.- Implement strategies to minimize side reactions (see FAQs 2 & 3).- Consider converting p-tolylboronic acid to a more stable ester derivative.[2][3]
Significant formation of toluene (protodeboronation product) - High reaction pH- High temperature- Presence of water- Long reaction time- Use a milder base (e.g., K₃PO₄, K₂CO₃).[1]- Lower the reaction temperature.- Use anhydrous solvents.- Monitor the reaction and stop it upon completion.- Use a pinacol or MIDA ester of p-tolylboronic acid.[3]
Significant formation of 4,4'-dimethylbiphenyl (homocoupling product) - Presence of oxygen in the reaction mixture- Thoroughly degas all solvents and reagents before adding the catalyst.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Reaction fails to go to completion - Insufficient catalyst activity- Poor solubility of reagents- Increase catalyst loading.- Try a different palladium catalyst/ligand combination.- Choose a solvent system that ensures all reagents are well-dissolved at the reaction temperature.

Data Presentation

Quantitative data directly comparing the yields of side products for the Suzuki coupling of p-tolylboronic acid under various conditions is not extensively available in the literature. However, the following table summarizes the expected trends based on established principles for arylboronic acids.

Table 1: Expected Trends of Side Product Formation in the Suzuki Coupling of p-Tolylboronic Acid

Parameter Varied Change Expected Impact on Protodeboronation (Toluene Formation) Expected Impact on Homocoupling (4,4'-Dimethylbiphenyl Formation)
Base Strength Stronger (e.g., NaOH) vs. Milder (e.g., K₂CO₃)Increase[1]Minimal direct effect, but can influence overall reaction kinetics.
Temperature HigherIncreaseCan increase, but oxygen presence is the dominant factor.[4]
Water Content HigherIncrease[1]Minimal direct effect.
Oxygen Presence Presence vs. AbsenceMinimal direct effectSignificant Increase[4]
Reaction Time LongerIncreaseMay increase if reactants degrade and catalyst is still active for homocoupling.
Boronic Acid Form Free Acid vs. Pinacol/MIDA EsterDecrease with esters[3]Minimal direct effect, but improved stability can lead to cleaner reactions overall.

Table 2: Example Yields for Suzuki Coupling of 4-Tolylboronic Acid with Aryl Chlorides

The following data illustrates typical cross-coupling yields, although side product yields were not reported.

Aryl Chloride Product Yield (%)
4-chloroanisole4-methoxy-4'-methylbiphenyl95
4-chlorotoluene4,4'-dimethylbiphenyl98
Chlorobenzene4-methylbiphenyl96
4-chloroacetophenone4-acetyl-4'-methylbiphenyl92
Reaction conditions: [Pd] (0.5 mol%), i-PrOH, 25 °C, 2 h, [ArCl]/[Ar′B(OH)2] = 1/1.1; [KOH]/[Ar′B(OH)2] = 1.2/1; air.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of p-Tolylboronic Acid with an Aryl Bromide to Minimize Side Reactions

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • p-Tolylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, p-tolylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of p-Tolylboronic Acid Pinacol Ester

This protocol describes the conversion of p-tolylboronic acid to its more stable pinacol ester.

Materials:

  • p-Tolylboronic acid

  • Pinacol

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve p-tolylboronic acid and a slight excess of pinacol in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The resulting crude p-tolylboronic acid pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.

Protocol 3: Synthesis of p-Tolylboronic Acid MIDA Ester

This protocol outlines the synthesis of the highly stable MIDA boronate ester.

Materials:

  • p-Tolylboronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • In a reaction vessel equipped for azeotropic distillation (e.g., Dean-Stark apparatus), combine p-tolylboronic acid and N-methyliminodiacetic acid in a mixture of toluene and a minimal amount of DMSO to aid solubility.

  • Heat the mixture to reflux to remove water azeotropically.

  • After completion, the MIDA boronate can be isolated. Purification is often achieved by precipitation from a suitable solvent system (e.g., acetone/ether).[2]

Visualizations

The following diagrams illustrate the key reaction pathways involved in the Suzuki coupling of p-tolylboronic acid and its common side reactions.

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-R->Pd(0)Ln Reductive Elimination Ar-R Cross-Coupled Product Ar-Pd(II)-R->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X R-B(OH)2 p-Tolyl-B(OH)2 R-B(OH)2->Ar-Pd(II)-R Base Base Base->Ar-Pd(II)-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling p-Tolyl-B(OH)2_proto p-Tolyl-B(OH)2 Toluene Toluene p-Tolyl-B(OH)2_proto->Toluene + H+ (from H2O) - B(OH)3 p-Tolyl-B(OH)2_homo1 p-Tolyl-B(OH)2 4,4'-Dimethylbiphenyl 4,4'-Dimethylbiphenyl p-Tolyl-B(OH)2_homo1->4,4'-Dimethylbiphenyl p-Tolyl-B(OH)2_homo2 p-Tolyl-B(OH)2 p-Tolyl-B(OH)2_homo2->4,4'-Dimethylbiphenyl Pd catalyst, O2

Caption: Common side reactions in the Suzuki coupling of p-tolylboronic acid.

Troubleshooting_Workflow start Low Yield or Side Products Observed identify Identify Side Products (e.g., by GC-MS, LC-MS) start->identify toluene Toluene Detected? identify->toluene dimethylbiphenyl 4,4'-Dimethylbiphenyl Detected? identify->dimethylbiphenyl optimize_proto Minimize Protodeboronation: - Use milder base - Lower temperature - Use anhydrous solvent - Use boronate ester toluene->optimize_proto Yes check_reagents Check Reagent Quality & Catalyst Activity toluene->check_reagents No optimize_homo Minimize Homocoupling: - Degas solvents thoroughly - Maintain inert atmosphere dimethylbiphenyl->optimize_homo Yes dimethylbiphenyl->check_reagents No optimize_conditions Optimize General Reaction Conditions check_reagents->optimize_conditions

Caption: A logical workflow for troubleshooting common issues.

References

Troubleshooting guide for failed Suzuki-Miyaura cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction has failed completely, with only starting materials visible upon analysis. What are the primary checkpoints?

A complete reaction failure often points to a fundamental issue with one of the core components. Systematically check the following:

  • Catalyst Inactivity: The Palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions are suitable for its reduction to Pd(0). The catalyst or ligand may have degraded upon storage.

  • Ineffective Base: The base is critical for activating the boronic acid for the transmetalation step.[2][3] If the base is old, hydrated (when it should be anhydrous), or poorly soluble in the reaction medium, it will not function correctly.

  • Reagent Quality: The boronic acid or ester may have decomposed. Boronic acids are susceptible to protodeboronation (replacement of the C-B bond with a C-H bond), especially heteroaryl boronic acids.[1][4] The organohalide might be unreactive under the chosen conditions.

  • Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the reaction.[5] This can also lead to side reactions like homocoupling.[1] Ensure all reagents, solvents, and the reaction vessel have been thoroughly deoxygenated.

Q2: My reaction yield is low, and I observe significant homocoupling of the boronic acid. What causes this and how can it be prevented?

Homocoupling (R²-B(OR)₂ + R²-B(OR)₂ → R²-R²) is a common side reaction that consumes your nucleophile.

  • Primary Cause: The presence of oxygen in the reaction mixture is a major contributor. Oxygen can facilitate the oxidative coupling of two boronic acid molecules, often mediated by palladium species.[1]

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. Purging the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes) before adding the catalyst is crucial.[6]

    • Reagent Purity: Use high-purity boronic acid. Impurities can sometimes promote side reactions.

    • Control Stoichiometry: Using a slight excess of the organohalide relative to the boronic acid can sometimes suppress homocoupling.

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different ligands may be beneficial.

Q3: My aryl chloride (or electron-rich organohalide) is unreactive. How can I promote the reaction?

The oxidative addition step is the rate-determining step in the catalytic cycle and is slower for less reactive electrophiles like aryl chlorides or electron-rich halides.[7]

  • Primary Cause: The C-Cl bond is stronger than C-Br or C-I bonds, making oxidative addition to the Pd(0) center more difficult. Electron-donating groups on the aryl halide further decrease its reactivity.[8]

  • Troubleshooting Steps:

    • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][9] These ligands increase the electron density on the palladium center, facilitating the oxidative addition step.[9]

    • Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, may be required to accelerate the catalytic cycle.[10]

    • Higher Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.

    • Catalyst System: Consider using specialized pre-catalysts designed for challenging substrates (e.g., PEPPSI-type catalysts).[1]

Q4: How do I select the optimal base and solvent for my reaction?

The choice of base and solvent is interdependent and substrate-specific. There is no universal system, but general guidelines exist.

  • Base Selection: The base's primary role is to form the more nucleophilic boronate species.[3][10] The required basicity depends on the acidity of the boronic acid and the overall reaction sensitivity.

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used, with Cs₂CO₃ being more soluble and often more effective for difficult couplings (the "caesium effect").[10]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base, often effective for coupling nitrogen-containing heterocycles.[10]

    • Fluorides (KF, CsF): Fluoride ions are believed to play a unique role in activating the boronic acid.[2][11]

  • Solvent Selection: The solvent must solubilize the reactants and be compatible with the chosen base and temperature.

    • Aqueous Mixtures: Toluene/water, Dioxane/water, or THF/water are very common systems.[9][12] Water can aid in dissolving the inorganic base.

    • Polar Aprotic Solvents: DMF or MeCN can be effective but may also influence reaction selectivity.[13]

Data Presentation: Comparison of Reaction Parameters

Table 1: Effect of Different Bases on a Model Suzuki-Miyaura Coupling (Reaction: 4-bromotoluene + Phenylboronic acid, Pd(PPh₃)₄ catalyst, Toluene/H₂O, 90°C)

Base (2.0 equiv)Yield (%)Reference
Na₂CO₃98%[14]
K₂CO₃95%[14]
K₃PO₄90-99% (substrate dependent)[10]
KOH70-90% (can cause side reactions)[10]
Triethylamine (TEA)Lower yields observed[14]

Table 2: Common Solvents for Suzuki-Miyaura Coupling

Solvent SystemTypical Temperature (°C)Notes
Toluene / H₂O80 - 110Good for a wide range of substrates.[9]
1,4-Dioxane / H₂O80 - 100High boiling point, good solvating power.
THF / H₂O65 - 70Lower boiling point, suitable for heat-sensitive substrates.[12]
DMF80 - 120Polar aprotic, can increase reaction rates but may affect selectivity.[13]

Experimental Protocols

Protocol 1: Standard Solvent Degassing (Sparging Method)

This procedure is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Assemble your reaction flask with a stir bar and seal it with a septum.

  • Insert a long needle connected to an inert gas (Argon or Nitrogen) source, ensuring the tip is submerged below the solvent surface.

  • Insert a second, shorter needle to act as a vent for the displaced gas.

  • Bubble the inert gas through the solvent for at least 15-30 minutes while stirring.

  • After sparging, remove the needles and maintain a positive pressure of inert gas in the flask until the reagents are added.

Protocol 2: Small-Scale Parallel Reaction Screening

To efficiently troubleshoot a failed reaction, screen multiple parameters simultaneously.

  • Arrange an array of small reaction vials (e.g., 2 mL HPLC vials) with stir fleas in a heating block.

  • In each vial, add the organohalide and boronic acid.

  • Prepare stock solutions of the base(s) and catalyst/ligand(s) in the degassed solvent(s) to be tested.

  • Using a syringe, add the different solvent, base, and catalyst solutions to the appropriate vials under an inert atmosphere.

  • Seal the vials tightly and heat the block to the desired temperature.

  • Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking a small aliquot for LC-MS or TLC analysis to identify the most promising conditions.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiicomp R¹-Pd(II)L₂-X pd0->pdiicomp Oxidative Addition (Often Rate-Limiting) Slow for Ar-Cl r1x Organohalide (R¹-X) pdiiorg R¹-Pd(II)L₂-R² pdiicomp->pdiiorg Transmetalation base Base (e.g., CO₃²⁻) boronate Boronate (R²-B(OR)₃⁻) base->boronate Activation boronate->pdiiorg r2boronic Boronic Acid/Ester (R²-B(OR)₂) pdiiorg->pd0 product Product (R¹-R²) pdiiorg->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction highlighting key steps.

Troubleshooting_Workflow start Reaction Failed (Low or No Yield) catalyst 1. Check Catalyst System start->catalyst reagents 2. Check Reagents start->reagents conditions 3. Check Conditions start->conditions success Reaction Successful cat_activity Is catalyst/ligand active? (Old? Degraded?) catalyst->cat_activity cat_choice Is ligand appropriate? (e.g., for Ar-Cl) catalyst->cat_choice boronic_acid Is boronic acid pure? (Protodeboronation?) reagents->boronic_acid halide Is halide reactive enough? reagents->halide degassing Was degassing sufficient? conditions->degassing base Is base effective? (Strength, Solubility) conditions->base solvent_temp Is solvent/temp optimal? conditions->solvent_temp cat_sol1 Use fresh catalyst/ligand or a pre-catalyst cat_activity->cat_sol1 cat_choice->cat_sol1 cat_sol1->success reagent_sol1 Use MIDA ester or KF₃ salt for unstable BAs boronic_acid->reagent_sol1 reagent_sol2 Switch to Ar-Br/I if possible halide->reagent_sol2 reagent_sol1->success reagent_sol2->success cond_sol1 Re-run with rigorous degassing degassing->cond_sol1 cond_sol2 Screen different bases (e.g., K₃PO₄, Cs₂CO₃) base->cond_sol2 solvent_temp->cond_sol2 cond_sol1->success cond_sol2->success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

References

Technical Support Center: Optimizing Palladium Catalyst for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing palladium catalyst concentration for biphenyl synthesis via Suzuki-Miyaura cross-coupling.

Section 1: Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of biphenyls using palladium-catalyzed cross-coupling reactions.

Q1: Why is my reaction yield consistently low or zero, with starting materials remaining?

A: Low or no product formation is a common issue that can often be traced back to the catalyst's activity or the reaction conditions.

  • Possible Cause 1: Inactive Catalyst. The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it may not be reducing to the active Pd(0) form efficiently.[1][2] Furthermore, the Pd(0) catalyst is highly sensitive to oxygen and can be deactivated if the reaction is not performed under strictly anaerobic conditions.[3][4]

    • Solution: Ensure all solvents and reagents are thoroughly degassed before use by bubbling an inert gas (Argon or Nitrogen) through them.[3][5] Use a fresh, high-quality catalyst and consider a precatalyst that readily forms the active Pd(0) species.[3]

  • Possible Cause 2: Ligand Decomposition or Inappropriate Choice. The phosphine ligand may be degrading under the reaction conditions, or it may not be suitable for your specific substrates.[3]

    • Solution: Employ more robust and sterically bulky ligands, such as biaryl phosphines (e.g., XPhos, SPhos, DavePhos), which are known to stabilize the catalyst and promote efficient coupling.[3][6]

  • Possible Cause 3: Suboptimal Temperature or Base. The reaction may require a specific temperature to proceed efficiently.[7] Additionally, the base is crucial for activating the boronic acid for the transmetalation step; a base that is too weak or too strong can hinder the reaction.[4]

    • Solution: Gradually increase the reaction temperature, often in the range of 80-100 °C.[3] Screen different bases, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, to find the optimal choice for your system.[3][4]

Q2: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this?

A: Homocoupling is a frequent side reaction, but it can be suppressed through careful control of the reaction environment.

  • Possible Cause: Presence of Oxygen. Oxygen can promote the formation of Pd(II) species from the Pd(0) catalyst, which in turn facilitates the oxidative homocoupling of the boronic acid.[3][5]

    • Solution: It is critical to perform the reaction under strictly inert conditions.[5] Degas the solvent and the entire reaction mixture thoroughly before and during the addition of the catalyst.[3][5]

  • Possible Cause: Base-Induced Decomposition. Certain strong bases can accelerate the decomposition and subsequent homocoupling of the boronic acid.[3]

    • Solution: Switch to milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[3] Using a Pd(0) precatalyst directly, rather than a Pd(II) salt that needs to be reduced in situ, can also reduce the initial concentration of species that promote homocoupling.[5]

Q3: My boronic acid appears to be decomposing, leading to protodeboronation. What can I do?

A: Protodeboronation, the replacement of the boron group with a hydrogen atom, is often caused by the presence of protic impurities.

  • Possible Cause: Protic Solvents or Water. The presence of water or other protic species in the reaction mixture can lead to the undesired protodeboronation of the boronic acid.[3]

    • Solution: Use anhydrous solvents and ensure all reagents are dry.[3] If the boronic acid is particularly unstable, consider converting it to a more stable boronic ester, such as a pinacol ester, before the coupling reaction.[3]

Q4: My catalyst is precipitating as a black solid (palladium black). What does this mean?

A: The formation of palladium black indicates the decomposition of the soluble, active catalyst complex into an inactive, aggregated metallic form.[1]

  • Possible Cause: Insufficient Ligand Stabilization. The ligand's primary roles are to stabilize the palladium center and prevent this aggregation.[1][4] If the ligand-to-palladium ratio is too low or the ligand is not effective, the catalyst will precipitate.

    • Solution: Ensure an adequate ligand-to-palladium ratio; a slight excess of the ligand is common practice.[1] Select a ligand known to be effective at stabilizing the catalyst for your specific reaction type.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical palladium catalyst concentration for biphenyl synthesis? A typical catalyst loading for Suzuki-Miyaura reactions ranges from 0.5 to 5 mol%.[8] However, the optimal concentration is highly dependent on the specific substrates and reaction conditions. Studies have demonstrated that catalyst concentrations can be minimized to as low as 0.013 mol% while maintaining high yields.[7] Conversely, for heterogeneous catalysts like palladium on carbon (Pd/C), higher loadings such as 3% Pd/C can significantly increase the reaction rate.[9] The primary goal is to find the lowest possible catalyst concentration that provides a maximum yield in a reasonable timeframe.[7]

Q2: Which palladium catalyst is the best one to use? There is no single "best" catalyst, as the ideal choice is contingent on the synthetic route and substrates. The active catalytic species is Pd(0), which can be used directly (e.g., Pd(PPh₃)₄) or, more commonly, generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][2][6] For reactions where catalyst removal is a priority, heterogeneous catalysts like palladium on carbon (Pd/C) are an excellent choice.[1]

Q3: What is the role of the phosphine ligand? In homogeneous catalysis, ligands are critical components that fulfill several essential functions.[1] They coordinate to the palladium atom, creating a soluble and stable catalytic complex that prevents decomposition into inactive palladium black.[4] Furthermore, the electronic and steric properties of the ligand directly influence the key steps of the catalytic cycle, impacting the overall efficiency, rate, and selectivity of the reaction.[10] Bulky, electron-rich phosphine ligands are often required for challenging cross-coupling reactions.[3]

Section 3: Data on Catalyst Concentration

The concentration of the palladium catalyst has a direct impact on reaction efficiency and yield. The following tables summarize data from optimization studies.

Table 1: Optimization of Catalyst Concentration for Biphenyl Synthesis This study highlights that a minimal catalyst concentration can achieve high yields when other parameters like time and temperature are optimized.

CatalystCatalyst Concentration (mol%)Temperature (°C)Time (h)Biphenyl Yield (%)
Neolyst CX410.0260689.0
Neolyst CX410.01372.216.6384.3 (Predicted Max)
Data sourced from an optimization study using various Neolyst catalysts with bromobenzene and phenylboronic acid.[7]

Table 2: Effect of Pd/C Loading on Biphenyl Synthesis This data shows how increasing the weight percentage of palladium on a heterogeneous carbon support affects the reaction time required to achieve complete conversion.

CatalystTime to 100% Yield (min)
0.5% Pd/C> 60 min (~80% yield)
1% Pd/C20
2% Pd/C15
3% Pd/C10
Data from a study using iodobenzene and phenylboronic acid with K₃PO₄ as the base.[9]

Section 4: Detailed Experimental Protocol

This section provides a representative experimental protocol for the Suzuki-Miyaura synthesis of 4-methylbiphenyl.

Objective: To synthesize 4-methylbiphenyl via palladium-catalyzed cross-coupling of 4-bromotoluene and phenylboronic acid.

Reagents & Materials:

  • 4-bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)

  • Potassium carbonate [K₂CO₃] (2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Deionized water (2 mL)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stir bar, inert gas supply (N₂ or Ar)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.[11]

  • Catalyst Addition: Add the palladium(II) acetate and triphenylphosphine to the flask.[11]

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Add toluene and deionized water to the flask via syringe.[11] Degas the resulting solution by bubbling the inert gas through it for an additional 15-20 minutes.[3]

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[11]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.[11]

  • Extraction: Wash the organic layer sequentially with water and then brine. Dry the separated organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure.[11]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 4-methylbiphenyl product.[11]

Section 5: Visual Guides

The following diagrams illustrate key concepts and workflows relevant to biphenyl synthesis.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition transmetal Ar-Pd(II)(Ar')L₂ pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' (Biphenyl) transmetal->product in1 Ar-X (Aryl Halide) in1->pd_complex in2 Ar'-B(OR)₂ (Boronic Acid/Ester) + Base in2->transmetal out1 Pd(0)L₂

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow start Start combine Combine Aryl Halide, Boronic Acid, & Base start->combine add_catalyst Add Pd Catalyst, Ligand, & Solvents combine->add_catalyst degas Degas System & Establish Inert Atmosphere add_catalyst->degas react Heat & Stir Reaction degas->react monitor Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purify Product (e.g., Column Chromatography) workup->purify product Isolated Biphenyl Product purify->product end End product->end

Caption: A typical experimental workflow for biphenyl synthesis via Suzuki coupling.

Troubleshooting_Flowchart Troubleshooting Logic for Low Yield start Problem: Low or No Yield cat_issue Catalyst Issues? start->cat_issue reagent_issue Reagent Issues? start->reagent_issue cond_issue Condition Issues? start->cond_issue sol_degas Solution: Ensure rigorous degassing (Inert Atmosphere) cat_issue->sol_degas Catalyst Deactivated? sol_ligand Solution: Increase Ligand:Pd ratio Use robust ligand (e.g., XPhos) cat_issue->sol_ligand Pd Black Formed? sol_reagent Solution: Use anhydrous solvents Use boronic esters reagent_issue->sol_reagent Protodeboronation Observed? sol_base Solution: Screen milder bases (K₃PO₄, Cs₂CO₃) cond_issue->sol_base Homocoupling Observed? sol_temp Solution: Optimize temperature (e.g., 80-100 °C) cond_issue->sol_temp Reaction Stalled?

Caption: A decision-making flowchart for troubleshooting low-yield reactions.

References

Strategies to minimize homocoupling in 4-methylbiphenyl synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-methylbiphenyl. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on minimizing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling in the synthesis of 4-methylbiphenyl?

The most common cause of homocoupling in Suzuki-Miyaura reactions is the presence of oxygen.[1] Oxygen can promote the oxidative homocoupling of the boronic acid reagent (e.g., phenylboronic acid to form biphenyl) and the aryl halide (e.g., 4-bromotoluene to form 4,4'-dimethylbiphenyl).[1] In Grignard-based coupling reactions, factors such as high local concentrations of the aryl halide and elevated reaction temperatures can also promote the homocoupling of the Grignard reagent.[1]

Q2: How can I minimize homocoupling in my Suzuki-Miyaura reaction for 4-methylbiphenyl synthesis?

To suppress homocoupling, the rigorous exclusion of oxygen is critical.[1] This can be achieved by:

  • Degassing Solvents: Thoroughly degas all solvents and water used in the reaction by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1][2]

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk lines or a glovebox.[1]

  • Catalyst Choice: Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling issues that arise from the incomplete in-situ reduction of Pd(II) precursors like Pd(OAc)₂.[1][3]

Q3: What is the role of the phosphine ligand in minimizing homocoupling?

Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[3] Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to homocoupling.[2] The choice of ligand can significantly influence the extent of homocoupling.[3]

Q4: Can the choice of base and solvent affect the level of homocoupling?

Yes, the selection of base and solvent is critical. The base activates the boronic acid for transmetalation, but an inappropriate choice can lead to side reactions.[3] Milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial in minimizing side reactions like protodeboronation.[4] The solvent system, often a mixture of an organic solvent and water, is crucial for solubilizing the reactants and catalyst.[1] While water is often necessary to dissolve the base, excessive water can sometimes promote homocoupling.[2]

Q5: My Grignard cross-coupling reaction is producing significant amounts of 4,4'-dimethylbiphenyl. How can I prevent this?

Homocoupling of the Grignard reagent is a common side reaction.[1] To minimize this:

  • Slow Addition: Add the aryl halide slowly to the Grignard reagent solution to avoid high local concentrations.[1]

  • Temperature Control: Maintain a lower reaction temperature, as higher temperatures can favor the homocoupling pathway.[1][5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with homocoupling during the synthesis of 4-methylbiphenyl.

Symptom Possible Cause Suggested Solution
Significant formation of biphenyl and/or 4,4'-dimethylbiphenyl Presence of oxygen in the reaction mixture.[1][3]Improve degassing procedures for all solvents and reagents. Ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1][3]
Inefficient reduction of Pd(II) precatalyst to active Pd(0).[3]Use a direct Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or add a reducing agent.[3]
Inappropriate ligand selection.[3]Screen different phosphine ligands. Bulky, electron-donating ligands are often preferred.[2][3]
Low yield of 4-methylbiphenyl with homocoupling byproducts Suboptimal base selection.[3]Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3]
Incorrect reaction temperature.[5]Optimize the reaction temperature. Lowering the temperature may reduce side reactions but could also slow down the desired reaction.[1][5]
High concentration of Grignard reagent (in Kumada coupling).[1]Employ slow addition of the Grignard reagent to the reaction mixture.[2]
Reaction does not proceed, starting materials recovered Inactive or oxidized catalyst.[3]Use a fresh batch of catalyst and ensure rigorous exclusion of oxygen.[3]
Insufficient temperature.[3]Gradually increase the reaction temperature while monitoring for byproduct formation.[3]

Quantitative Data Summary

The following table summarizes reaction conditions for the synthesis of 4-methylbiphenyl and its precursors, providing a basis for comparison and optimization.

Reaction Type Aryl Halide Coupling Partner Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura4-BromotoluenePhenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃Water/Acetone350.5High (not specified)[1][6]
Grignard Couplingo-Chlorobenzonitrilep-Tolylmagnesium chlorideMnCl₂ (5)-THF/Toluene-5379.4[7]
Grignard Couplingo-Chlorobenzonitrilep-Tolylmagnesium chlorideNi(PPh₃)₂Cl₂ (5)-THF/Toluene-5381.8[7]
Suzuki-MiyauraAlkyl bromideMethylboronic acidPd/SBA-15 (5)K₃PO₄Toluene10012Varies[2]

Experimental Protocols

Suzuki-Miyaura Coupling for 4-Methylbiphenyl Synthesis

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid (1.2 - 1.5 equivalents)[1][5]

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 0.5-1 mol%)[1][5]

  • Triphenylphosphine (PPh₃) (e.g., 2-4 mol%)[5]

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equivalents)[1][5]

  • Toluene and Water (or another suitable solvent system)[5]

Procedure:

  • In a round-bottom flask, combine 4-bromotoluene, phenylboronic acid, and the base.[1][5]

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen).[5]

  • Add the degassed solvent system to the flask.[5]

  • In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of the reaction solvent.[5]

  • Add the catalyst solution to the reaction flask under a positive pressure of inert gas.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.[3]

Grignard Reagent-Based Coupling for 4-Methylbiphenyl Synthesis

This protocol involves the formation of a Grignard reagent followed by a Kumada coupling.

Materials:

  • Magnesium turnings (1.1 eq)

  • 4-Bromotoluene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one crystal as initiator)

  • Bromobenzene

  • Nickel(II) acetylacetonate [Ni(acac)₂] or [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)] (1-5 mol%)[8]

Procedure:

Part A: Preparation of p-Tolylmagnesium Bromide

  • Set up oven-dried glassware under a positive pressure of inert gas.

  • Place the magnesium turnings and a crystal of iodine in the reaction flask.

  • Prepare a solution of 4-bromotoluene in anhydrous THF in a dropping funnel.

  • Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction.

  • Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring until most of the magnesium is consumed.

Part B: Kumada Coupling

  • In a separate oven-dried flask under an inert atmosphere, dissolve the nickel catalyst in anhydrous THF.

  • Cool the catalyst solution in an ice bath.

  • Slowly add the prepared p-tolylmagnesium bromide solution to the catalyst solution.

  • Add a solution of bromobenzene in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Quench the reaction by slowly adding 1 M hydrochloric acid.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with saturated sodium bicarbonate solution and brine, and dry the organic layer.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n ArPdXLn Ar-Pd(II)-X L_n Pd0->ArPdXLn Ar-X OxAdd Oxidative Addition ArPdArL Ar-Pd(II)-Ar' L_n ArPdXLn->ArPdArL Ar'-B(OR)₂ + Base Transmetal Transmetalation ArPdArL->Pd0 Product Ar-Ar' (4-Methylbiphenyl) ArPdArL->Product RedElim Reductive Elimination React1 Ar-X (4-Halotoluene) React2 Ar'-B(OR)₂ (Phenylboronic acid) Base Base Troubleshooting_Homocoupling Start High Homocoupling Observed CheckOxygen Check for Oxygen Exclusion Start->CheckOxygen Degas Improve Degassing of Solvents & Reagents CheckOxygen->Degas Yes InertAtmosphere Ensure Strict Inert Atmosphere CheckOxygen->InertAtmosphere Yes CheckCatalyst Evaluate Catalyst System Degas->CheckCatalyst InertAtmosphere->CheckCatalyst UsePd0 Use Direct Pd(0) Source CheckCatalyst->UsePd0 If using Pd(II) ChangeLigand Screen Different Ligands (e.g., bulky, electron-rich) CheckCatalyst->ChangeLigand CheckConditions Optimize Reaction Conditions UsePd0->CheckConditions ChangeLigand->CheckConditions ChangeBase Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) CheckConditions->ChangeBase OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Success Homocoupling Minimized ChangeBase->Success OptimizeTemp->Success

References

The effect of different bases on Suzuki coupling reaction outcomes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of different bases on Suzuki coupling reaction outcomes. It is designed for researchers, scientists, and drug development professionals to help optimize their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki coupling reactions that can be related to the choice of base.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inappropriate Base Strength: The base may be too weak to facilitate the transmetalation step effectively, or too strong, causing degradation of starting materials or the product.[1]- If using a weak base (e.g., NaHCO₃), consider switching to a moderately strong base like K₂CO₃ or K₃PO₄.[2][3] - If substrate degradation is suspected with a strong base (e.g., NaOH, KOtBu), switch to a milder base such as K₃PO₄, K₂CO₃, or KF.[1]
Poor Base Solubility: The base may not be soluble enough in the reaction solvent to be effective.- For inorganic bases in organic solvents, consider adding a small amount of water to create a biphasic system, which can improve solubility and reaction rate.[4] - Cs₂CO₃ is known for its higher solubility in organic solvents and can be a good alternative for challenging couplings.[2]
Incomplete Reaction - Increase the equivalents of the base (typically 2-3 equivalents are used).[5] - Extend the reaction time or increase the temperature, while monitoring for potential degradation.[5]
Significant Protodeboronation Base is too Strong: Strong bases, particularly in the presence of water, can promote the cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom.[1][6]- Switch to a milder base like KF or K₂CO₃.[6] - Use anhydrous reaction conditions to minimize the proton source.[6]
Sensitive Boronic Acid: Electron-rich or heteroaryl boronic acids are particularly susceptible to protodeboronation.[1][4]- Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of boronic acids.[6]- Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[6]
Catalyst Decomposition - While not directly a base issue, ensure the chosen base is compatible with the catalyst system. Some strong bases can degrade certain ligands.
Base-Labile Functional Groups Degraded Base Strength is too High: Functional groups like esters, amides, or ketones with α-protons can be hydrolyzed or undergo side reactions in the presence of strong bases.[1]- Use milder inorganic bases such as K₃PO₄ or K₂CO₃.[3] - Consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), although they may be less effective in some cases.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki coupling reaction?

A1: The base has several critical functions in the Suzuki coupling catalytic cycle.[1] Its main role is to activate the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate "ate" complex.[3] This boronate intermediate is more reactive and readily undergoes transmetalation with the palladium(II) complex, a key step in the formation of the new carbon-carbon bond.[2][7]

Q2: How do I select the right base for my Suzuki coupling reaction?

A2: The choice of base depends on several factors, including the reactivity of your substrates, the presence of sensitive functional groups, and the solvent system.[2] A good starting point is to use a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2][3] For substrates with base-labile groups, milder bases are recommended.[1] For less reactive starting materials, such as aryl chlorides, a stronger base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) may be necessary.[3]

Q3: Can organic bases be used for Suzuki coupling reactions?

A3: Yes, organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can be used, particularly when dealing with substrates that are sensitive to strong inorganic bases.[3] However, they are generally less effective than inorganic bases, especially in aqueous reaction conditions.[1][3]

Q4: What is the difference between using a carbonate base (e.g., K₂CO₃) and a phosphate base (e.g., K₃PO₄)?

A4: Both K₂CO₃ and K₃PO₄ are effective bases for Suzuki couplings. K₃PO₄ is a stronger, non-nucleophilic base and is often particularly effective for coupling nitrogen-containing heterocycles and for reactions with challenging substrates.[3] K₂CO₃ is a more common and cost-effective choice that works well for a wide range of standard Suzuki couplings.[2][3]

Q5: Why is water often added to Suzuki coupling reactions when using an inorganic base?

A5: The addition of water in a biphasic system (e.g., toluene/water or THF/water) can increase the solubility of the inorganic base, leading to a faster and more efficient reaction.[4][8] However, the presence of water can also promote side reactions like protodeboronation, so the amount should be carefully controlled.[1][6]

Data Presentation

The following table summarizes the performance of different bases in the Suzuki coupling of 4-bromotoluene with phenylboronic acid. Note that yields are highly dependent on the specific substrates and reaction conditions.

BaseCommon SubstratesTypical Yield (%)Notes
Na₂CO₃ Aryl bromides, iodides90-98%A widely used, effective, and economical choice.[2]
K₂CO₃ Aryl bromides, iodides, chlorides85-95%Another common and effective base.[2][3]
Cs₂CO₃ Challenging substrates, sterically hindered couplings90-99%Highly effective due to its high solubility in organic solvents, but more expensive.[2]
K₃PO₄ Aryl bromides, chlorides, nitrogen-containing heterocycles90-99%A strong, non-nucleophilic base, excellent for sensitive and challenging substrates.[2][3]
KOH Aryl bromides70-90%A strong base that can sometimes lead to side reactions.[3]
NaOH Aryl bromides~70%Similar to KOH, its high basicity can be detrimental in some cases.[3]
KF Aryl bromidesModerate to highFluoride ions are believed to have a unique role in activating the boronic acid.[3]
Triethylamine (TEA) Aryl bromidesModerateOften less effective than inorganic bases in aqueous conditions.[2][3]
KOtBu Aryl chloridesHighA very strong base, often used for less reactive aryl chlorides.[3]

Experimental Protocols

General Experimental Protocol for Base Screening in a Suzuki Coupling Reaction

This protocol provides a general procedure for screening different bases in the Suzuki coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Selected base (2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[2]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (11 mL) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ + Base PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Start Low Yield in Suzuki Reaction CheckBase Is the base appropriate for the substrate's functional groups? Start->CheckBase Degradation Is there evidence of substrate/product degradation? CheckBase->Degradation Yes SideReactions Is protodeboronation or homocoupling observed? CheckBase->SideReactions No SwitchBaseMild Action: Switch to a milder base (e.g., K₃PO₄, K₂CO₃, KF) Degradation->SwitchBaseMild Yes Degradation->SideReactions No End Problem Resolved SwitchBaseMild->End SideReactions->SwitchBaseMild Yes OptimizeConditions Are catalyst/reaction conditions optimal? SideReactions->OptimizeConditions No TroubleshootCatalyst Action: Re-evaluate catalyst, ligand, solvent, and temperature OptimizeConditions->TroubleshootCatalyst No OptimizeConditions->End Yes TroubleshootCatalyst->End SwitchBaseStrong Action: Switch to a stronger base (e.g., Cs₂CO₃, KOtBu)

Caption: A troubleshooting flowchart for diagnosing low-yield Suzuki reactions.

References

Influence of solvent choice on the synthesis of biphenyl derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of biphenyl derivatives. The choice of solvent is a critical parameter influencing reaction yield, selectivity, and the formation of byproducts. This guide focuses on common issues related to solvent selection in Suzuki-Miyaura, Ullmann, and Kumada cross-coupling reactions.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of biphenyl derivatives, with a focus on the role of the solvent.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. Could the solvent be the issue?

A1: Yes, the solvent is a critical factor that can significantly impact the yield of a Suzuki-Miyaura coupling reaction.[1] Here are several ways the solvent might be contributing to a low yield:

  • Poor Solubility of Reagents: For the reaction to proceed efficiently, the catalyst, substrates, and base must be at least partially soluble in the reaction medium.[2] If any component is insoluble, the reaction rate will be significantly reduced. Consider switching to a solvent system that better solubilizes all components.

  • Catalyst Deactivation: The presence of oxygen in the solvent can lead to the oxidation and deactivation of the palladium catalyst.[3] It is crucial to use degassed solvents to prevent this.

  • Protodeboronation of Boronic Acid: This is a common side reaction where the boronic acid reacts with a proton source (like water or alcohols) to replace the boron group with a hydrogen atom, leading to a lower yield of the desired biphenyl product.[3] The choice of solvent and base can influence the rate of protodeboronation. In some cases, using anhydrous solvents can mitigate this issue.[3]

  • Inappropriate Polarity: The polarity of the solvent can affect the stability of intermediates in the catalytic cycle.[4] For many Suzuki couplings, polar aprotic solvents like DMF or THF/water mixtures are effective.[2][5] However, the optimal solvent polarity can be substrate-dependent.

Q2: I am observing significant formation of homocoupling byproducts. How can solvent choice help minimize this?

A2: Homocoupling, the reaction of two molecules of the same coupling partner (e.g., two aryl halides or two boronic acids), is a common side reaction. While often influenced by the catalyst and ligands, the solvent can play a role. The presence of oxygen can promote the homocoupling of boronic acids.[6] Therefore, using thoroughly degassed solvents is a primary step in reducing this side product.[3] Additionally, the solvent can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Screening different solvents may reveal conditions that favor the cross-coupling pathway.

Q3: My Ullmann coupling reaction is not proceeding to completion. What solvent should I be using?

A3: Traditional Ullmann couplings often require high temperatures (often >100°C) to proceed.[7] Therefore, a high-boiling point solvent is typically necessary. Common choices include DMF, nitrobenzene, or p-nitrotoluene.[7] More recent developments have shown that non-polar solvents like toluene or o-xylene can also be effective, particularly with modern catalyst systems.[8] If your reaction is sluggish, consider switching to a higher-boiling point solvent, ensuring it is appropriate for the stability of your substrates and catalyst. In some cases, solvent-free conditions have also been shown to be effective.[9]

Q4: I am attempting a Kumada coupling, but the reaction is failing. What are the typical solvents for this reaction?

A4: Kumada couplings utilize highly reactive Grignard reagents, which dictates the choice of solvent. The reaction is almost exclusively carried out in ethereal solvents such as tetrahydrofuran (THF) or diethyl ether.[10][11] These solvents are used because they are typically the solvents in which the Grignard reagent is prepared and are inert to the highly reactive organometallic species. Using protic solvents or even some polar aprotic solvents would lead to the rapid quenching of the Grignard reagent.[10] Ensure your ethereal solvent is anhydrous, as any water will destroy the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for Suzuki-Miyaura coupling reactions?

A1: A wide range of solvents can be used for Suzuki-Miyaura couplings. Common choices include:

  • Ethereal solvents: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and 1,4-dioxane are widely used.[12]

  • Aromatic hydrocarbons: Toluene is a common non-polar choice.[2]

  • Polar aprotic solvents: N,N-Dimethylformamide (DMF) is a classic example due to its ability to dissolve a wide range of organic and inorganic compounds.[2] N-methylpyrrolidone (NMP) has also been shown to be effective, particularly for electron-poor substrates.[13][14]

  • Alcohols and water: Mixtures of solvents with water (e.g., THF/water, ethanol/water, DMF/water) are very common.[5][15][16] The presence of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.

Q2: How does solvent polarity affect the outcome of a Suzuki-Miyaura reaction?

A2: Solvent polarity can have a profound effect on both the reaction rate and selectivity.[2][17] For example, in the coupling of chloroaryl triflates, nonpolar solvents can favor reaction at the C-Cl bond, while some polar aprotic solvents like acetonitrile (MeCN) or DMF can switch the selectivity to favor reaction at the C-OTf bond.[4][18] This is attributed to the ability of polar solvents to stabilize anionic transition states.[4] However, it's not solely about the dielectric constant; the coordinating ability of the solvent also plays a crucial role.[19]

Q3: What is the difference between a protic and an aprotic solvent, and why is it important for biphenyl synthesis?

A3: The key difference is the presence of an acidic proton.

  • Protic solvents (e.g., water, ethanol, methanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[20][21] They are good at solvating both cations and anions.[22]

  • Aprotic solvents (e.g., THF, DMF, acetone) do not have an acidic proton and cannot act as hydrogen bond donors.[21][23] Polar aprotic solvents are particularly useful as they can dissolve many salts while leaving anions relatively unsolvated and therefore more reactive.[23]

This distinction is critical. For instance, in Kumada couplings, protic solvents will quench the highly basic Grignard reagent.[10] In Suzuki-Miyaura couplings, while protic solvents like water are often used in combination with other solvents to dissolve the base, the choice between a predominantly protic or aprotic medium can influence reaction rates and side reactions like protodeboronation.[3][24]

Q4: Are there "green" or more environmentally friendly solvent alternatives for biphenyl synthesis?

A4: Yes, there is a growing trend towards using greener solvents. For Suzuki-Miyaura reactions, water is an excellent "green" solvent choice and is often used as a co-solvent.[5][16] Ethanol is another bio-based and less toxic alternative.[5] Ether solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are considered greener alternatives to THF and 1,4-dioxane due to their derivation from renewable resources and improved safety profiles.[12]

Data Presentation: Solvent Effects on Reaction Yield

The following tables summarize quantitative data on the effect of solvent choice on the yield of biphenyl derivatives in common cross-coupling reactions.

Table 1: Effect of Solvent on the Yield of Biphenyl in a Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid

SolventBaseCatalyst SystemYield (%)Reference
MethanolK₃PO₄·3H₂OTbPo-Pd(II)78.9[5]
EthanolK₃PO₄·3H₂OTbPo-Pd(II)73.4[5]
DioxaneK₃PO₄·3H₂OTbPo-Pd(II)0[5]
Methanol/Water (3:2)NaOHTbPo-Pd(II)96.3[5]
DMF/Water (95:5)K₂CO₃G-COOH-Pd-10High Conversion[15]

Table 2: Effect of Solvent on the Yield in an Ullmann Coupling Reaction

Reaction TypeSolventYield (%)Reference
C-C CouplingToluene79[25]
C-C CouplingDMF99[25]
C-C CouplingTHF98[25]
C-C CouplingWater97[25]
O-ArylationToluene58.3[8]
O-Arylationo-Xylene67.9[8]
O-ArylationNMP0[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).[26]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 10 mL of a toluene/water 10:1 mixture) via syringe.[26]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][27]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Ullmann Homocoupling

  • In a reaction vessel, combine the aryl halide (2.0 mmol) and copper powder (1.0 equivalent).[7]

  • Add a high-boiling point solvent such as DMF.[7]

  • Heat the reaction mixture to a high temperature (often >100 °C) with stirring.[7]

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with an organic solvent and filter to remove the copper salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by chromatography or recrystallization.

Protocol 3: General Procedure for Kumada Coupling

  • To a dry Schlenk tube under an argon atmosphere, add the catalyst (e.g., a Ni(II) or Pd(II) complex).[10]

  • Add anhydrous ethereal solvent (e.g., THF or diethyl ether) via syringe.[10][11]

  • Add the aryl or vinyl halide (1.0 mmol).

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, ~1.1 mmol) to the stirred solution at an appropriate temperature (can range from low temperatures to reflux).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Side Products in Biphenyl Synthesis check_solvent Step 1: Evaluate Solvent Choice start->check_solvent is_soluble Are all reagents soluble? check_solvent->is_soluble is_degassed Is the solvent properly degassed? is_soluble->is_degassed Yes change_solvent Action: Screen alternative solvents (e.g., different polarity, coordinating ability) is_soluble->change_solvent No is_anhydrous Is the solvent anhydrous (if required)? is_degassed->is_anhydrous Yes degas_solvent Action: Degas solvent thoroughly (e.g., sparge with Ar/N2) is_degassed->degas_solvent No dry_solvent Action: Use a freshly dried solvent is_anhydrous->dry_solvent No other_params Step 2: Investigate Other Parameters (Base, Catalyst, Temp.) is_anhydrous->other_params Yes change_solvent->other_params degas_solvent->other_params dry_solvent->other_params end_good Problem Resolved other_params->end_good Solvent_Properties_Influence cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes Polarity Polarity (Dielectric Constant) Yield Reaction Yield Polarity->Yield Selectivity Chemoselectivity Polarity->Selectivity Reaction_Rate Reaction Rate Polarity->Reaction_Rate Coordinating_Ability Coordinating Ability (e.g., Ethereal, Nitrile) Coordinating_Ability->Yield Coordinating_Ability->Selectivity Protic_vs_Aprotic Protic vs. Aprotic (H-bond donor?) Side_Reactions Side Reactions (e.g., Protodeboronation) Protic_vs_Aprotic->Side_Reactions Protic_vs_Aprotic->Reaction_Rate Boiling_Point Boiling Point Boiling_Point->Reaction_Rate

References

Technical Support Center: Purification of 4'-Methyl[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4'-Methyl[1,1'-biphenyl]-4-ol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Potential Cause(s) Solution(s)
Oiling Out (Formation of a liquid instead of solid crystals) The saturation temperature of the solution is higher than the melting point of the compound. High levels of impurities can also depress the melting point.Re-heat the solution to dissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol) to lower the saturation temperature and then allow it to cool slowly. Ensure a gradual cooling process before placing the flask in an ice bath.
Low Crystal Yield Using an excessive amount of solvent is a primary cause. Premature crystallization during hot filtration. Washing the collected crystals with a solvent that is not ice-cold.Use the minimum amount of hot solvent required for complete dissolution. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. Always use an ice-cold solvent to wash the crystals, and use a minimal amount.
No Crystal Formation The solution may not be sufficiently saturated. The cooling process might be too rapid.Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of pure this compound. Allow the solution to cool to room temperature slowly before moving it to an ice bath. If necessary, reduce the solvent volume by gentle heating and then cool again.
Product is Colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution after the solid has dissolved. Perform a hot filtration to remove the charcoal and then proceed with the cooling and crystallization steps.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Solution(s)
Poor Separation of Compound from Impurities The chosen solvent system (eluent) has suboptimal polarity. The column may be overloaded with the sample. The flow rate of the eluent is too high.Perform small-scale TLC experiments with various solvent systems to determine the optimal eluent for separation. Reduce the amount of crude material loaded onto the column. Decrease the flow rate to allow for better equilibration and separation.
Compound Elutes Too Quickly (Low Retention) The eluent is too polar.Decrease the polarity of the solvent system. For example, if using an ethyl acetate/hexane mixture, increase the proportion of hexane.
Compound Does Not Elute from the Column (High Retention) The eluent is not polar enough. The compound may be degrading on the silica gel.Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). To check for degradation, spot the compound on a TLC plate, let it sit for a while, and then elute to see if new spots appear. If degradation is an issue, consider using a different stationary phase like alumina.
Tailing of Peaks/Bands The compound is interacting too strongly with the stationary phase. The sample may be too concentrated.Add a small amount of a polar modifier to the eluent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature). Ensure the sample is loaded in a narrow band and is not too concentrated.

Frequently Asked Questions (FAQs)

1. What are the key physical properties of this compound?

Here is a summary of the key physical properties:

PropertyValue
Molecular Formula C₁₃H₁₂O[1]
Molecular Weight 184.23 g/mol [1]
Appearance White to light yellow crystalline solid
Melting Point 150-152 °C (Note: some sources report lower ranges, purity dependent)
Boiling Point (Predicted) 318.6 ± 11.0 °C
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and ether.

2. What are the most common impurities found in crude this compound?

Common impurities often originate from the synthetic route used. If prepared via a Suzuki-Miyaura coupling, potential impurities include:

  • Homocoupling products: Biphenyl and 4,4'-dimethylbiphenyl can form from the side reactions of the starting materials.

  • Starting materials: Unreacted 4-bromotoluene (or another aryl halide) and phenylboronic acid.

  • Catalyst residues: Palladium catalyst residues may be present.

3. Which solvent systems are recommended for the recrystallization of this compound?

A mixed-solvent system is often effective. An ethanol/water mixture is a good starting point.[2] The crude compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "poor" solvent) until the solution becomes cloudy, indicating saturation.[2] Other potential single solvents for recrystallization of similar polar biphenyl compounds include methanol and acetonitrile.

4. What are suitable solvent systems for thin-layer chromatography (TLC) and column chromatography of this compound?

For a compound of intermediate polarity like this compound, a good starting point for TLC and column chromatography is a mixture of a non-polar and a moderately polar solvent.

  • Ethyl acetate/Hexane: A common and effective system. The ratio can be adjusted to achieve the desired separation (e.g., starting with 1:4 or 1:3 ethyl acetate to hexane).

  • Dichloromethane/Methanol: For more polar impurities, a small amount of methanol in dichloromethane can be effective.[3]

  • Petroleum ether/Ethyl acetate: This has been used for the purification of similar biphenyl derivatives.

5. How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of this compound:

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvent or synthetic impurities.[4][5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Water

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Methodology:

  • TLC Analysis: Determine a suitable solvent system using TLC. An ideal system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A starting point could be 20-30% ethyl acetate in hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. If the compound has low solubility in the eluent, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[8] Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in min. hot ethanol crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_water Add hot water to cloud point hot_filtration->add_water clarify Add drops of hot ethanol to clarify add_water->clarify cool_slowly Cool slowly to RT clarify->cool_slowly ice_bath Place in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Column_Chromatography_Troubleshooting cluster_retention Retention Problems cluster_separation Separation Problems cluster_tailing Peak Shape Problems start Column Chromatography Issue retention_issue Poor Retention or No Elution? start->retention_issue separation_issue Poor Separation? start->separation_issue tailing_issue Peak Tailing? start->tailing_issue too_fast Compound elutes too fast (Low Rf) retention_issue->too_fast Too Fast too_slow Compound elutes too slow or not at all (High Rf) retention_issue->too_slow Too Slow decrease_polarity Solution: Decrease eluent polarity (e.g., more hexane) too_fast->decrease_polarity increase_polarity Solution: Increase eluent polarity (e.g., more ethyl acetate) too_slow->increase_polarity optimize_solvent Solution: Optimize solvent system via TLC separation_issue->optimize_solvent reduce_load Solution: Reduce sample load separation_issue->reduce_load decrease_flow Solution: Decrease flow rate separation_issue->decrease_flow add_modifier Solution: Add eluent modifier (e.g., acid/base) tailing_issue->add_modifier dilute_sample Solution: Load a more dilute sample tailing_issue->dilute_sample

Caption: Troubleshooting flowchart for common column chromatography issues.

References

Technical Support Center: Handling Insoluble Biphenyl Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling insoluble biphenyl compounds in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with insoluble biphenyl compounds, offering step-by-step solutions.

Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media

Problem: The biphenyl compound precipitates out of solution upon addition to an aqueous buffer or cell culture medium, leading to inconsistent and unreliable experimental results.[1][2][3]

Possible Causes & Solutions:

  • Polarity Mismatch: The nonpolar nature of biphenyl compounds leads to poor solubility in polar aqueous solutions.[2]

  • Low Temperature: Solubility of solid compounds often decreases at lower temperatures.[2][4]

  • Change in Solvent Composition: Diluting a stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out.[1]

Troubleshooting Workflow:

start Precipitation Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock modify_stock Modify Stock Solvent (e.g., use DMSO, DMF, ethanol) check_stock->modify_stock Precipitation in stock optimize_buffer Optimize Assay Buffer (pH, Co-solvents) check_stock->optimize_buffer Stock is clear modify_stock->optimize_buffer lower_conc Lower Final Compound Concentration optimize_buffer->lower_conc use_solubilizer Employ Solubilizing Agent (Surfactant, Cyclodextrin) lower_conc->use_solubilizer end_solution Solution Achieved use_solubilizer->end_solution cluster_micelle Micelle center Biphenyl s1 s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center start Insoluble Biphenyl Compound application Intended Application? start->application invitro In-Vitro Assay application->invitro In-Vitro invivo In-Vivo Study application->invivo In-Vivo cosolvent Co-solvent System (e.g., DMSO, Ethanol) invitro->cosolvent surfactant Surfactant (e.g., Tween 80, SDS) invitro->surfactant formulation Advanced Formulation Strategy invivo->formulation oral Oral Administration formulation->oral Oral parenteral Parenteral Administration formulation->parenteral Parenteral solid_disp Solid Dispersion oral->solid_disp lipid_based Lipid-Based Formulation oral->lipid_based cyclodextrin Cyclodextrin Complexation parenteral->cyclodextrin nanosuspension Nanosuspension parenteral->nanosuspension

References

Technical Support Center: In-Situ Reaction Monitoring for Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for in-situ monitoring of Suzuki coupling reactions.

Thin-Layer Chromatography (TLC) Troubleshooting Guide

Frequently Encountered TLC Issues and Solutions

Question: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

Answer: Streaking on a TLC plate can be attributed to several factors.[1][2][3] A primary cause is often the overloading of the sample on the plate.[1][2][3] To resolve this, try diluting your reaction mixture sample before spotting it.[1][2] Another potential reason is the use of an inappropriate solvent system, which may not be suitable for the polarity of your compounds.[3] Experimenting with different solvent systems by adjusting the polarity can often resolve streaking issues.[3] Additionally, the presence of highly polar compounds in your reaction mixture can lead to streaking on standard silica plates.[1] In such cases, consider using reverse-phase TLC plates.[1]

Question: My spots are not visible under the UV lamp. What should I do?

Answer: If your spots are not visible under a UV lamp, it's possible that your compounds are not UV-active.[1] In this case, you will need to use a staining method for visualization.[1] Another common reason is that the sample spotted on the plate is too dilute.[1][3] You can try concentrating your sample by spotting it multiple times in the same location, ensuring the spot is dry before each new application.[1][3] It is also crucial to ensure that the solvent level in the developing chamber is below the spotting line to prevent the sample from dissolving into the solvent reservoir.[1][3]

Question: The R_f values of my starting material and product are too close to each other. How can I improve the separation?

Answer: Poor separation between your starting material and product indicates that the chosen eluent system is not optimal. If the spots are too close to the baseline, the eluent is not polar enough.[1] Conversely, if they are too close to the solvent front, the eluent is too polar.[1] You should adjust the polarity of your solvent system. For spots near the baseline, increase the proportion of the polar solvent. For spots near the solvent front, decrease the proportion of the polar solvent. In some instances, changing the stationary phase (e.g., using a different type of TLC plate) may be necessary to achieve good separation.[1]

Question: I am using a high-boiling point solvent like DMF or DMSO, and my TLC plate is just a smear. How can I get a clean TLC?

Answer: High-boiling point solvents can interfere with the proper development of the TLC plate, leading to smearing. A simple solution is to spot the TLC plate with your reaction mixture and then place the plate under a high vacuum for a few minutes before developing it.[4] This will help to remove the high-boiling solvent and allow for a cleaner separation.

TLC Experimental Protocol for Suzuki Coupling Monitoring

This protocol outlines a general procedure for monitoring the progress of a Suzuki coupling reaction using TLC.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp for visualization

  • Eluent (solvent system)

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a straight origin line approximately 1 cm from the bottom of the TLC plate.[5]

  • Spot the Plate: On the origin line, make three distinct spots:[5]

    • SM (Starting Material): A spot of your aryl halide starting material.

    • Co (Co-spot): A combined spot of both your aryl halide and boronic acid starting materials.[5]

    • R (Reaction): A spot of the reaction mixture taken at a specific time point.[5]

  • Develop the Plate: Place the spotted TLC plate into the developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line.[5] Cover the chamber to allow the solvent to move up the plate through capillary action.[5]

  • Visualize the Plate: Once the solvent front has nearly reached the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[5] Allow the plate to dry completely. Visualize the separated spots under a UV lamp.[5]

  • Analyze the Results: Compare the lane corresponding to the reaction mixture (R) with the starting material (SM) and co-spot (Co) lanes.[5] The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Table 1: Common TLC Eluent Systems for Suzuki Coupling

Eluent System (v/v)Typical Application
9:1 Hexane:Ethyl AcetateFor non-polar products and starting materials.
7:3 Hexane:Ethyl AcetateFor moderately polar compounds.
1:1 Hexane:Ethyl AcetateFor more polar compounds.
95:5 Dichloromethane:MethanolFor highly polar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

Frequently Encountered GC-MS Issues and Solutions

Question: I am not seeing my product peak in the GC-MS chromatogram, or the peak is very small.

Answer: The absence or low intensity of a product peak can stem from several issues. Firstly, ensure the reaction has indeed proceeded by cross-referencing with another technique like TLC. If the reaction has worked, the issue may lie in the sample preparation or GC-MS parameters. Your product might not be volatile enough for GC analysis. If so, derivatization to a more volatile compound may be necessary. Also, check the injection temperature and the temperature program of the GC oven to ensure they are suitable for your compound's boiling point. The compound may also be degrading in the hot injector; in this case, a lower injection temperature should be tested.

Question: I am observing many unexpected peaks in my GC-MS chromatogram. What could be their origin?

Answer: The presence of multiple unexpected peaks can indicate the formation of side products, the presence of impurities in your starting materials or solvents, or contamination from your sample preparation. Common side products in Suzuki couplings include homocoupling products of the boronic acid.[6] To identify the source of these peaks, run individual GC-MS analyses of your starting materials, solvents, and base. This will help you to distinguish between impurities and reaction byproducts. Proper degassing of the reaction mixture is also crucial to prevent catalyst deactivation and the formation of side products.[7]

Question: My peaks are broad or tailing in the GC-MS chromatogram.

Answer: Peak broadening or tailing in GC-MS can be caused by several factors. The GC column may be overloaded; try injecting a more dilute sample. The column itself might be degraded or contaminated. Conditioning the column at a high temperature or trimming the first few centimeters might resolve the issue. Active sites on the column can also cause tailing of polar compounds. Using a derivatization agent to cap these active sites or using a more inert column can help. Finally, ensure the carrier gas flow rate is optimal.

GC-MS Experimental Protocol for Suzuki Coupling Monitoring

This protocol provides a general workflow for preparing and analyzing a sample from a Suzuki coupling reaction by GC-MS.

Materials:

  • GC-MS instrument

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Vials for sample preparation

  • Syringes and filters

  • Internal standard (e.g., biphenyl, dodecane)

  • Quenching solution (e.g., water, saturated ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Sample Quenching: At a specific time point, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture and quench it by adding it to a vial containing a suitable quenching solution (e.g., 1 mL of water).[5]

  • Internal Standard Addition: Add a known amount of an internal standard to the quenched sample.[5] The internal standard allows for quantitative analysis of the reaction progress.

  • Extraction: Add an organic extraction solvent (e.g., 1 mL of ethyl acetate) to the vial. Vortex the mixture thoroughly to extract the organic components. Allow the layers to separate.

  • Drying and Filtration: Carefully transfer the organic layer to a new vial containing a small amount of a drying agent like anhydrous sodium sulfate. Let it stand for a few minutes to remove any residual water. Filter the dried organic layer through a syringe filter into a clean GC vial.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The instrument will separate the components of the mixture, and the mass spectrometer will provide mass information for each component, allowing for identification and quantification.

Table 2: Typical GC-MS Parameters for Suzuki Coupling Analysis

ParameterTypical Value/Setting
Injector Temperature 250 - 280 °C
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Start at 50-100 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min
MS Source Temperature 230 °C
MS Quadrupole Temp. 150 °C
Scan Range 50 - 500 m/z

Visual Guides

TLC_Troubleshooting_Workflow start TLC Plate Issue streaking Streaking Spots start->streaking invisible Invisible Spots start->invisible poor_sep Poor Separation start->poor_sep overloaded Overloaded Sample? streaking->overloaded Check solvent_issue_streak Inappropriate Solvent? streaking->solvent_issue_streak Check polar_compound Highly Polar Compound? streaking->polar_compound Check not_uv_active Not UV-Active? invisible->not_uv_active Check too_dilute Sample Too Dilute? invisible->too_dilute Check eluent_polarity Incorrect Eluent Polarity? poor_sep->eluent_polarity Check dilute_sample Dilute Sample overloaded->dilute_sample Solution change_solvent_streak Adjust Solvent Polarity solvent_issue_streak->change_solvent_streak Solution reverse_phase Use Reverse-Phase TLC polar_compound->reverse_phase Solution use_stain Use a Staining Agent not_uv_active->use_stain Solution concentrate_spot Concentrate Spot too_dilute->concentrate_spot Solution change_eluent Adjust Eluent Polarity eluent_polarity->change_eluent Solution

Caption: Troubleshooting workflow for common TLC issues.

GCMS_Sample_Prep_Workflow start Start: Reaction Mixture Aliquot quench 1. Quench Reaction start->quench add_is 2. Add Internal Standard quench->add_is extract 3. Liquid-Liquid Extraction add_is->extract dry 4. Dry Organic Layer extract->dry filter 5. Filter dry->filter analyze Inject into GC-MS filter->analyze

Caption: Workflow for GC-MS sample preparation.

References

Validation & Comparative

Comparative Analysis of 4'-Methyl[1,1'-biphenyl]-4-ol with other Biphenylols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the antioxidant, cytotoxic, and enzyme-inhibiting properties of 4'-Methyl[1,1'-biphenyl]-4-ol in comparison to other structurally related biphenylol compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data and detailed methodologies.

The biphenyl scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these, biphenylols, characterized by a hydroxyl group attached to one of the phenyl rings, have garnered significant interest for their therapeutic potential. This guide focuses on this compound, a monomethylated derivative of 4-hydroxybiphenyl, and provides a comparative analysis of its performance against other biphenylols in key biological assays.

Physicochemical Properties: A Foundation for Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. The table below summarizes key properties for this compound and selected comparator biphenylols.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
This compoundC₁₃H₁₂O184.23150-152318.6 ± 11.03.5 (Predicted)
4-Hydroxybiphenyl (4-Phenylphenol)C₁₂H₁₀O170.21164-1663213.19
2-Hydroxybiphenyl (2-Phenylphenol)C₁₂H₁₀O170.2156-592853.19
4,4'-DihydroxybiphenylC₁₂H₁₀O₂186.21274-280381.92.59
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolC₁₆H₁₈O₆306.31N/AN/AN/A

Comparative Analysis of Biological Activities

This section details the performance of this compound and other biphenylols in antioxidant, cytotoxicity, and enzyme inhibition assays. The data is presented to facilitate a clear comparison of their potency and potential therapeutic applications.

Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of investigation due to their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potency.

Table 2: DPPH Radical Scavenging Activity of Biphenylols

CompoundDPPH IC50 (µM)Reference
This compoundData not available
4-HydroxybiphenylData not available
Ascorbic Acid (Standard)~25-50[5]

Further research is required to quantify the antioxidant activity of this compound and enable a direct comparison.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of biphenylol derivatives against various cancer cell lines are of significant interest for the development of novel anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to assess cell viability, where a lower IC50 value indicates greater cytotoxicity.

Limited direct cytotoxic data for this compound is available. However, studies on related dihydroxybiphenyls provide valuable insights into the potential of this class of compounds.

Table 3: Cytotoxicity of Biphenylols against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (hours)Reference
4,4'-DihydroxybiphenylHEK293 (Human Embryonic Kidney)27.472[6]
HT-29 (Human Colon Cancer)74.672[6]
MCF-7 (Human Breast Cancer)95.672[6]
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolHuH7.5 (Hepatocellular Carcinoma)68 (24h), 55 (48h)24 and 48[6]
HepG2/C3A (Hepatocellular Carcinoma)50 (24h), 42 (48h)24 and 48[6]

The data suggests that dihydroxylated biphenyls exhibit cytotoxic activity against several cancer cell lines. The presence and position of substituents, such as methoxy groups, can influence this activity. Further investigation into the cytotoxicity of this compound is warranted to determine its potential as an anticancer agent.

Enzyme Inhibition

Enzyme inhibition is a key mechanism of action for many therapeutic drugs. Biphenyl derivatives have been investigated for their ability to inhibit various enzymes, including acetylcholinesterase (AChE), which is a target for Alzheimer's disease therapy.

While specific acetylcholinesterase inhibition data for this compound is not available in the provided search results, a study on biphenylalkoxyamine derivatives demonstrated their potential as cholinesterase inhibitors.[1]

Table 4: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Biphenyl Derivatives

CompoundAChE IC50 (µM)BuChE IC50 (µM)Reference
Biphenylalkoxyamine Derivative 52.76>10[1]
Biphenylalkoxyamine Derivative 213.86>10[1]
Donepezil (Standard)~0.03~3.0[1]

These findings suggest that the biphenyl scaffold can be a starting point for the design of potent enzyme inhibitors. The specific inhibitory activity of this compound against acetylcholinesterase and other relevant enzymes requires experimental evaluation.

Structure-Activity Relationship (SAR)

The biological activity of biphenylols is significantly influenced by their structural features. Key SAR observations include:

  • Hydroxyl Groups: The number and position of hydroxyl groups are critical for antioxidant activity. Generally, an increased number of hydroxyl groups enhances radical scavenging ability.

  • Alkyl and Alkoxy Groups: The presence of electron-donating groups, such as methyl (as in this compound) and methoxy groups, can modulate the electronic properties of the phenol ring, potentially influencing antioxidant and other biological activities.

  • Steric Hindrance: The position of substituents can introduce steric hindrance, which may affect the molecule's ability to interact with the active sites of enzymes or biological receptors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for the key assays discussed.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

MTT Cytotoxicity Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).[6]

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.[6]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[6]

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[6]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

Methodology:

  • Prepare solutions of the AChE enzyme, the substrate (acetylthiocholine iodide), and the test compound.

  • In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound.

  • Initiate the reaction by adding the substrate.

  • Add DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), which reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound.

  • Monitor the change in absorbance over time at a wavelength of 412 nm.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

experimental_workflow cluster_antioxidant DPPH Assay Workflow cluster_cytotoxicity MTT Assay Workflow cluster_enzyme AChE Inhibition Assay Workflow a1 Prepare DPPH & Test Compound Solutions a2 Mix in 96-well plate a1->a2 a3 Incubate in Dark a2->a3 a4 Measure Absorbance (517 nm) a3->a4 a5 Calculate IC50 a4->a5 c1 Seed Cells c2 Treat with Compound c1->c2 c3 Add MTT & Incubate c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance (570 nm) c4->c5 c6 Calculate IC50 c5->c6 e1 Prepare Enzyme, Substrate & Inhibitor e2 Pre-incubate Enzyme & Inhibitor e1->e2 e3 Add Substrate & DTNB e2->e3 e4 Monitor Absorbance (412 nm) e3->e4 e5 Calculate IC50 e4->e5 apoptosis_pathway Biphenylol Compound Biphenylol Compound Mitochondrial Stress Mitochondrial Stress Biphenylol Compound->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

Methylation's Impact on the Biological Activity of Biphenyls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methyl group to a biphenyl scaffold can significantly alter its physicochemical properties, leading to profound changes in its biological activity. This guide provides a comparative analysis of methylated versus non-methylated biphenyls, focusing on their anticancer, antimicrobial, and toxicological profiles, as well as their interactions with key biological receptors. Experimental data is presented to support these comparisons, alongside detailed methodologies for key assays.

Key Differences in Biological Activity

The presence and position of a methyl group on the biphenyl rings can influence a compound's steric and electronic properties, thereby affecting its interaction with biological targets. Generally, methylation can alter a compound's lipophilicity, metabolic stability, and receptor binding affinity, leading to either an enhancement or a reduction in its biological effects.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data comparing the biological activities of representative methylated and non-methylated biphenyl compounds.

Table 1: Comparative Anticancer Activity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Reference
Biphenyl->100General observation
4-MethylbiphenylVariousVaries[1]
Hydroxylated BiphenylsMelanoma1.7 - 2.0[2]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Antimicrobial Activity (MIC Values)

CompoundBacterial StrainMIC (µg/mL)Reference
BiphenylVarious>256General observation
Methylated BiphenylsS. aureus, E. coliVaries[1]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Comparative Acute Toxicity (LC50 Values)

CompoundOrganismLC50 (mg/L)Reference
AcetaminophenD. magna21.2 ± 2.4[3]
M-Acetaminophen (methylated)D. magna32.1 ± 5.7[3]
MethylparabenD. magna34.4 ± 4.3[3]
DM-Methylparaben (demethylated)D. magna225.6 ± 17.3[3]

LC50: The lethal concentration required to kill 50% of the test population.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Synthesis of Biphenyl Derivatives: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biphenyls.[4]

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., toluene, water)

Procedure:

  • To a reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Add a mixture of toluene and water (e.g., 4:1 ratio, 5 mL).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Cross-Coupling Workflow reagents Reagents: Aryl Halide Arylboronic Acid Pd Catalyst Base Solvent reaction Reaction Setup: Combine reagents Heat under inert atmosphere reagents->reaction monitoring Reaction Monitoring: Thin-Layer Chromatography (TLC) reaction->monitoring workup Workup: Cooling Extraction Drying monitoring->workup purification Purification: Column Chromatography workup->purification product Purified Biphenyl Product purification->product

Suzuki-Miyaura Coupling Workflow
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][5][6]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (methylated and non-methylated biphenyls)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow MTT Assay Workflow cell_seeding Seed Cells in 96-well plate compound_treatment Treat with Biphenyl Compounds cell_seeding->compound_treatment mtt_addition Add MTT Solution compound_treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Calculate Cell Viability absorbance_reading->data_analysis

MTT Assay Workflow
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination serial_dilution Prepare Serial Dilutions of Compounds inoculation Inoculate 96-well plate serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate (16-20h) inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Broth Microdilution Workflow
Receptor Binding Assay: Radioligand Competition Assay

This assay measures the affinity of a test compound for a receptor by its ability to compete with a radiolabeled ligand.[11][12][13][14][15]

Materials:

  • Receptor preparation (e.g., cell membranes expressing the target receptor)

  • Radiolabeled ligand

  • Unlabeled test compounds

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • In a 96-well filter plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand by vacuum filtration through the filter plate.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the binding affinity (Ki) can be calculated.

Receptor_Binding_Assay Radioligand Receptor Binding Assay Workflow assay_setup Assay Setup: Receptor + Radioligand + Test Compound incubation Incubate to Equilibrium assay_setup->incubation filtration Separate Bound/Free Ligand incubation->filtration counting Measure Radioactivity filtration->counting data_analysis Determine IC50 and Ki counting->data_analysis

Receptor Binding Assay Workflow

Signaling Pathways

Biphenyls, particularly halogenated and hydroxylated derivatives, are known to interact with several key signaling pathways, including the Aryl Hydrocarbon Receptor (AHR) and Estrogen Receptor (ER) pathways. The methylation status of a biphenyl can influence its ability to bind to these receptors and subsequently modulate their downstream signaling cascades.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes.[16][17][18]

AHR_Signaling_Pathway Aryl Hydrocarbon Receptor (AHR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biphenyl Biphenyl (e.g., PCB126) AHR_complex AHR-HSP90 Complex Biphenyl->AHR_complex Binding AHR AHR ARNT ARNT AHR->ARNT Dimerization AHR_ARNT AHR-ARNT Complex HSP90 HSP90 ARNT->AHR_ARNT AHR_complex->AHR HSP90 Dissociation XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Transcription

Aryl Hydrocarbon Receptor Pathway
Estrogen Receptor (ER) Signaling Pathway

Certain biphenyls can exhibit estrogenic or anti-estrogenic activity by binding to estrogen receptors (ERα and ERβ), thereby interfering with normal endocrine function.[1][19]

ER_Signaling_Pathway Estrogen Receptor (ER) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biphenyl Biphenyl Metabolite ER Estrogen Receptor (ER) Biphenyl->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_Expression Target Gene Expression ERE->Gene_Expression Transcription

Estrogen Receptor Pathway

Conclusion

The methylation of biphenyls represents a critical structural modification that can dramatically influence their biological activity. This guide provides a framework for comparing the effects of methylated and non-methylated biphenyls, supported by experimental data and detailed protocols. For researchers in drug discovery and toxicology, understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents and for assessing the potential risks of environmental contaminants. Further quantitative structure-activity relationship (QSAR) studies are warranted to build more predictive models for the biological activities of this diverse class of compounds.

References

Comparative Anticancer Efficacy of 4'-Methyl[1,1'-biphenyl]-4-ol and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The biphenyl scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Strategic modifications to the basic biphenyl structure can lead to the development of potent and selective anticancer agents. This guide provides a comparative overview of the anticancer efficacy of various derivatives of 4'-Methyl[1,1'-biphenyl]-4-ol, supported by experimental data, to assist researchers and drug development professionals in this field.

Data Summary of Anticancer Activity

The anticancer efficacy of various derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies a higher potency of the compound. The following table summarizes the IC50 values for several derivatives of this compound against different human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
1 Hydroxylated BiphenylMalignant Melanoma1.7 ± 0.5[2][3]
2 Hydroxylated BiphenylMalignant Melanoma2.0 ± 0.7[2][3]
3 Thiazolidine-2,4-dione-biphenylHeLa (Cervical Cancer)32.38 ± 1.8[1]
PC3 (Prostate Cancer)74.28 ± 1.3[1]
MDA-MB-231 (Breast Cancer)148.55 ± 3.2[1]
HepG2 (Liver Cancer)59.67 ± 1.6[1]
4 4'-Hydroxybiphenyl-4-carbothioamide (S4)HCT-116 (Colorectal Cancer)Comparable to Erlotinib[4]

Experimental Protocols

The primary method used to determine the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Protocol

Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile culture plates

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Compound Dilutions cell_treatment 3. Treat Cells with Compounds compound_prep->cell_treatment mtt_addition 4. Add MTT Reagent cell_treatment->mtt_addition incubation 5. Incubate (2-4 hours) mtt_addition->incubation solubilization 6. Solubilize Formazan incubation->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 8. Calculate % Viability and IC50 read_absorbance->calculate_ic50 Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response Biphenyl_Derivative Biphenyl Derivative Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Biphenyl_Derivative->Pro_Apoptotic Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Biphenyl_Derivative->Anti_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Anti_Apottotic Anti_Apottotic Anti_Apottotic->Mitochondrion Inhibits

References

Antimicrobial Spectrum of Biphenyl Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] This guide provides a comparative analysis of the antimicrobial activity spectrum of various biphenyl isomers, focusing on quantitative data from experimental studies. It details the methodologies used for antimicrobial evaluation and explores the proposed mechanisms of action, offering a resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Comparison of Antimicrobial Activity

The antimicrobial efficacy of biphenyl derivatives is significantly influenced by the nature, number, and position of substituents on the biphenyl core. Structure-activity relationship (SAR) studies indicate that hydroxyl groups and strong electron-withdrawing groups can be beneficial for antibacterial activity.[3][4] The spatial arrangement of hydrophilic and hydrophobic moieties also plays a critical role, particularly for Gram-negative bacteria.[5][6]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative biphenyl derivatives against a panel of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

Compound/IsomerTest OrganismMIC (μg/mL)Reference
Hydroxylated Biphenyls
4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i)Staphylococcus aureus (MRSA)3.13[3]
4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i)Enterococcus faecalis (MREf)12.5[3]
4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i)Acinetobacter baumannii (Carbapenem-resist.)12.5[3]
3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e)Acinetobacter baumannii (Carbapenem-resist.)12.5[3]
4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g)Acinetobacter baumannii (Carbapenem-resist.)12.5[3]
Peptidomimetic Amphiphiles (Positional Isomers)
Isomer 4 (3,2'-isomer)Pseudomonas aeruginosa2[5]
Isomer 4 (3,2'-isomer)Escherichia coli2[5]
Isomer 2 (2,3'-isomer)Acinetobacter baumannii4[5]
Isomer 3 (2,4'-isomer)Acinetobacter baumannii4[5]
Isomer 7 (3,3'-isomer)Acinetobacter baumannii4[5]
All Isomers (1-9)Staphylococcus aureus (MRSA, VISA)2 - 4[5]
All Isomers (1-9)Streptococcus pneumoniae2 - 4[5]

MRSA: Methicillin-resistant Staphylococcus aureus; MREf: Multidrug-resistant Enterococcus faecalis; VISA: Vancomycin-intermediate Staphylococcus aureus.

Experimental Protocols

The quantitative data presented is primarily derived from broth microdilution assays, a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] The methodology, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI), is outlined below.[8][9]

Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum:

    • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

    • Several colonies are suspended in a sterile saline or broth solution.

    • The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized inoculum is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • The biphenyl compounds are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a stock solution.

    • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using MHB. The final concentration range typically spans from 0.125 to 256 µg/mL.

    • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.

  • Inoculation and Incubation:

    • Each well (containing 100 µL of diluted compound in broth) is inoculated with 100 µL of the final bacterial suspension.

    • The plates are incubated under aerobic conditions at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the biphenyl compound that completely inhibits visible growth of the organism.[7]

Mechanisms of Antimicrobial Action

Biphenyl isomers exert their antimicrobial effects through various mechanisms, primarily targeting essential bacterial pathways or cellular structures. The specific mechanism is often dictated by the compound's overall structure, including its functional groups and amphiphilicity.

Inhibition of Folate Biosynthesis

Certain biphenyl derivatives, particularly those with sulfonamide moieties, function as competitive inhibitors of dihydropteroate synthase (DHPS).[10] This enzyme is crucial for the de novo synthesis of folate in bacteria, a pathway absent in humans.[1][4] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the production of dihydropteroate, a precursor to tetrahydrofolate. This leads to the depletion of essential cofactors required for nucleotide and amino acid synthesis, resulting in bacteriostasis.[5][11]

DHPS_Inhibition cluster_pathway Bacterial Folate Biosynthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP THF Tetrahydrofolate (Essential Cofactor) DHP->THF ... Biphenyl_Inhibitor Biphenyl Isomer (PABA Analog) Biphenyl_Inhibitor->DHPS Competitive Inhibition

Biphenyl isomer competitively inhibiting DHPS.
Bacterial Membrane Disruption

Amphiphilic biphenyl isomers, such as the peptidomimetic compounds, act by disrupting the integrity of the bacterial cell membrane.[5][11] These cationic molecules are initially attracted to the negatively charged components of the bacterial membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria). Upon accumulation, they intercalate into the lipid bilayer, leading to membrane permeabilization, pore formation, and leakage of essential intracellular contents, ultimately causing cell death.[6][10] This mechanism is often rapid and less prone to the development of bacterial resistance compared to enzyme-targeted inhibitors.[10]

Membrane_Disruption cluster_workflow Mechanism of Membrane Disruption node1 Cationic Biphenyl Isomer node2 Electrostatic Attraction to Negatively Charged Membrane node1->node2 node3 Intercalation into Lipid Bilayer node2->node3 node4 Membrane Permeabilization & Pore Formation node3->node4 node5 Leakage of Intracellular Contents (Ions, ATP) node4->node5 node6 Cell Death node5->node6

Workflow for antimicrobial membrane disruption.

References

A Comparative Guide to Suzuki Coupling and Other C-C Bond-Forming Reactions for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a core structural motif in numerous pharmaceuticals and advanced materials—is a critical synthetic challenge. Among the arsenal of synthetic methods, palladium-catalyzed cross-coupling reactions have become the most powerful and versatile tools for this purpose. This guide provides an objective comparison of the Suzuki-Miyaura coupling with three other prominent C-C bond-forming reactions: the Heck, Stille, and Negishi couplings, specifically for the synthesis of biphenyls. The comparison is supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in the selection and optimization of the most suitable reaction for a given synthetic target.[1]

Introduction to C-C Cross-Coupling Reactions for Biphenyl Synthesis

The creation of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis.[1] Palladium-catalyzed cross-coupling reactions have revolutionized this field, with the 2010 Nobel Prize in Chemistry being awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions. These reactions generally follow a similar catalytic cycle that involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (or alkene insertion in the Heck reaction), and culminates in reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst.[1][2]

This guide will delve into the specifics of the Suzuki-Miyaura, Heck, Stille, and Negishi reactions, offering a comparative analysis of their performance in the synthesis of biphenyls.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling reaction for biphenyl synthesis.[1][3] This is attributed to its mild reaction conditions, the commercial availability and stability of its organoboron reagents (boronic acids and esters), and the generation of non-toxic, inorganic byproducts.[1][4]

Advantages:

  • Mild reaction conditions.[1][4]

  • High functional group tolerance.[4]

  • Commercially available and stable organoboron reagents.[1][4]

  • Environmentally benign byproducts.[1]

Disadvantages:

  • Requires a base, which can sometimes lead to side reactions.[1]

  • Protodeboronation (cleavage of the C-B bond) can be a competing reaction, especially with sterically hindered substrates.[1][5]

The Heck Reaction

The Heck, or Mizoroki-Heck, reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[1] For biphenyl synthesis, this typically entails the reaction of an aryl halide with a vinylarene like styrene.[1]

Advantages:

  • Avoids the need to pre-form organometallic reagents, directly utilizing alkenes.[1]

Disadvantages:

  • Generally limited to the use of vinylarenes for biphenyl synthesis.[1]

  • Often requires higher reaction temperatures compared to other cross-coupling reactions.[1]

  • Regioselectivity can be an issue with certain substituted alkenes.[1]

The Stille Coupling

The Stille coupling utilizes organostannane reagents to couple with aryl halides. It is known for its high functional group tolerance and mild reaction conditions.[1][6]

Advantages:

  • Organotin reagents are tolerant of a wide variety of functional groups.[6][7]

  • Reaction conditions are often very mild.[1]

Disadvantages:

  • The primary drawback is the high toxicity of organostannane reagents and byproducts.[8]

  • Stoichiometric amounts of tin byproducts can be difficult to remove from the reaction mixture.

The Negishi Coupling

The Negishi coupling employs organozinc reagents, which are highly reactive and allow for rapid transmetalation.[9][10]

Advantages:

  • Organozinc reagents are highly reactive, often leading to faster reaction times and higher yields.[9]

  • Excellent functional group tolerance.[11]

Disadvantages:

  • Organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.[12]

  • The preparation of organozinc reagents can be more complex than for other methods.[1]

Comparative Performance Data

While direct, side-by-side quantitative comparisons of these four reactions for the synthesis of the exact same biphenyl under individually optimized conditions are scarce in the literature, the following table summarizes representative data for the synthesis of biphenyl or simple substituted biphenyls to provide a general performance overview.[1]

ReactionAryl HalideOrganometallic ReagentCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki BromobenzenePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1001699[7]
Suzuki 4-Iodotoluene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295[1]
Heck IodobenzeneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002485[13]
Stille IodobenzenePhenyltributylstannanePd(PPh₃)₄-Toluene90-11012-1692[1]
Negishi BromobenzenePhenylzinc chloridePd(dba)₂ / P(o-furyl)₃-THF25295[7]
Negishi 4-Bromoanisole4-Tolylzinc chloridePd-PEPPSI-IPent-THF250.598[14]

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 4-Methoxybiphenyl

To a round-bottom flask are added 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.02 mmol). A mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added. The mixture is degassed and then heated at 80 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-methoxybiphenyl.

Heck Reaction: Synthesis of (E)-Stilbene[1]

In a reaction vessel, combine iodobenzene (1 equiv), styrene (1.2 equiv), Pd(OAc)₂ (1 mol%), and Et₃N (2 equiv) in DMF. The mixture is degassed and heated at 100 °C for 24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography to yield (E)-stilbene.[1]

Stille Coupling: Synthesis of Biphenyl[1]

To a dry Schlenk tube under an argon atmosphere, add iodobenzene (1 mmol), phenyltributylstannane (1.1 mmol), and Pd(PPh₃)₄ (2 mol%). Add anhydrous and degassed toluene (10 mL) via syringe. Seal the Schlenk tube and stir the reaction mixture at 90–110 °C for 12–16 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. Purify the residue by silica gel column chromatography to isolate the biphenyl product.[1]

Negishi Coupling: Synthesis of Biphenyl[7]

To a dry Schlenk tube under an argon atmosphere, add Pd(dba)₂ (1 mol%) and tris(o-furyl)phosphine (2 mol%) in anhydrous THF. To this is added a solution of phenylzinc chloride (1.1 mmol in THF). Bromobenzene (1.0 mmol) is then added, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford biphenyl.

Mechanistic Overview

The following diagrams, generated using Graphviz, illustrate the catalytic cycles for each of the four cross-coupling reactions.

Suzuki_Coupling Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)-X(L₂) Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_organo Ar-Pd(II)-Ar'(L₂) PdII_halide->PdII_organo Transmetalation (Ar'-B(OR)₂ + Base) PdII_organo->Pd0 Regeneration Biphenyl Ar-Ar' PdII_organo->Biphenyl Reductive Elimination Heck_Reaction Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)-X(L₂) Pd0->PdII_halide Oxidative Addition (Ar-X) Alkene_complex [Ar-Pd(II)-X(L₂)(Alkene)] PdII_halide->Alkene_complex Alkene Coordination Insertion_product Ar-CH₂-CH(R)-Pd(II)-X(L₂) Alkene_complex->Insertion_product Migratory Insertion Insertion_product->Pd0 Regeneration (+ Base) Product Ar-CH=CH-R Insertion_product->Product β-Hydride Elimination Stille_Coupling Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)-X(L₂) Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_organo Ar-Pd(II)-Ar'(L₂) PdII_halide->PdII_organo Transmetalation (Ar'-SnR₃) PdII_organo->Pd0 Regeneration Biphenyl Ar-Ar' PdII_organo->Biphenyl Reductive Elimination Negishi_Coupling Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)-X(L₂) Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_organo Ar-Pd(II)-Ar'(L₂) PdII_halide->PdII_organo Transmetalation (Ar'-ZnX) PdII_organo->Pd0 Regeneration Biphenyl Ar-Ar' PdII_organo->Biphenyl Reductive Elimination

References

Comparative Analysis of Biphenyl Derivatives' Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, with a significant number of derivatives demonstrating potent anticancer activities. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various biphenyl derivatives against a range of cancer cell lines. The data presented herein is compiled from recent studies to facilitate the objective evaluation of these compounds' therapeutic potential and to support ongoing drug discovery efforts.

Quantitative Data Summary

The cytotoxic effects of several biphenyl derivatives have been evaluated across multiple human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.

Compound Name/ReferenceCancer Cell LineCell Line TypeIC50 (µM)
Hydroxylated Biphenyls
Compound 11[1][2][3]MelanomaSkin1.7 ± 0.5
Compound 12[1][2][3]MelanomaSkin2.0 ± 0.7
Unsymmetrical Biphenyls
Compound 27[4][5]DU145Prostate0.11 - 0.51
A549Lung0.11 - 0.51
KBNasopharyngeal0.11 - 0.51
KB-VinNasopharyngeal (Drug-resistant)0.11 - 0.51
Compound 35[4][5]DU145Prostate0.04
A549Lung0.04
KBNasopharyngeal0.04
KB-VinNasopharyngeal (Drug-resistant)0.04
Compound 40[4][5]DU145Prostate0.31 - 3.23
A549Lung0.31 - 3.23
KBNasopharyngeal0.31 - 3.23
KB-VinNasopharyngeal (Drug-resistant)0.31 - 3.23
Biphenyl Carboxylic Acids
Compound 3j[6]MCF-7Breast9.92 ± 0.97
MDA-MB-231Breast9.54 ± 0.85
Compound 3a[6]MCF-7Breast10.14 ± 2.05
MDA-MB-231Breast10.78 ± 2.58
Biphenyl Diols
(3′S,4′S)-(-)-cis-khellactone derivative (12e)[7]HEPG-2Liver6.1 - 9.2
SGC-7901Gastric6.1 - 9.2
LS174TColon6.1 - 9.2
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP)[7]HuH7.5 (p53-mutant)Hepatocellular68 (24h), 55 (48h)
HepG2/C3A (p53-wild type)Hepatocellular>100
o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives
Compound B2[8][9]Lewis Lung Carcinoma (LLC)LungNo direct cytotoxicity reported; acts as PD-1/PD-L1 inhibitor

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of a compound's cytotoxic potential. The most commonly employed methods in the cited studies are the MTT and SRB assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the biphenyl derivatives and incubated for a defined period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.[7][10]

  • Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[10]

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is calculated from the dose-response curve.[7]

SRB Assay Protocol

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The plates are washed, and the cells are stained with SRB solution.

  • Washing: Excess dye is removed by washing with acetic acid.

  • Solubilization: The bound dye is solubilized with a Tris base solution.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis: IC50 values are determined by plotting the percentage of cell growth against the compound concentration.

Signaling Pathways and Experimental Workflows

Apoptosis Induction by Hydroxylated Biphenyls

Certain hydroxylated biphenyl compounds have been shown to induce apoptosis in melanoma cells.[1][2][3] This process often involves the activation of caspases and the cleavage of PARP.[1][2] Furthermore, these compounds can cause cell cycle arrest at the G2/M transition.[1][2]

G Apoptosis Induction by Hydroxylated Biphenyls Biphenyl Hydroxylated Biphenyl Derivatives G2M G2/M Phase Arrest Biphenyl->G2M Caspase Caspase Activation Biphenyl->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis G General Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Biphenyl Derivative Stock Solution Treatment Compound Treatment (Dose-response) CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation AssayRun Viability Assay (e.g., MTT, SRB) Incubation->AssayRun Readout Absorbance Measurement AssayRun->Readout Calculation IC50 Calculation Readout->Calculation Result IC50 Value Calculation->Result

References

Comparative Analysis of Minimum Inhibitory Concentration (MIC) Values for Novel Biphenyl Compounds against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antimicrobial efficacy of emerging biphenyl derivatives.

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Biphenyl compounds, characterized by two phenyl rings, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) values of several novel biphenyl derivatives against a panel of clinically relevant pathogenic bacteria. The data presented is compiled from recent studies and aims to assist researchers in identifying promising lead compounds for further development.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of a series of recently synthesized biphenyl and dibenzofuran derivatives against various drug-resistant bacterial strains.[1][2]

Table 1: MIC Values (μg/mL) of Novel Biphenyl and Dibenzofuran Derivatives against Drug-Resistant Bacteria [1][2]

CompoundMRSA aMRSE bMREf cVREf dCRAB eCREC f
6a >5012.5>50>50>50>50
6b >5025>50>50>50>50
6d >5025>50>50>50>50
6e 2512.5252525>50
6f 25255050>50>50
6g 12.512.512.512.525>50
6i 6.2512.56.256.2525>50
6m 3.136.256.256.25>50>50
Ciprofloxacin 1.5625<0.781.561.56<0.78
  • aMethicillin-resistant Staphylococcus aureus
  • bMethicillin-resistant Staphylococcus epidermidis
  • cMultidrug-resistant Enterococcus faecalis
  • dVancomycin-resistant Enterococcus faecalis
  • eCarbapenem-resistant Acinetobacter baumannii
  • fCarbapenem-resistant Escherichia coli

Among the tested compounds, 6i (4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol) and 6m (5-(9H-carbazol-2-yl)benzene-1,2,3-triol) demonstrated the most potent activity against Gram-positive bacteria, with MIC values as low as 3.13 μg/mL against MRSA.[1][2] Notably, compounds 6e , 6g , and 6i also exhibited inhibitory activity against the Gram-negative bacterium carbapenem-resistant Acinetobacter baumannii.[1][3] The structure-activity relationship suggests that the presence of a strong electron-withdrawing group on one of the biphenyl rings and hydroxyl groups on the other is beneficial for antibacterial activity.[1][3]

Experimental Protocols

The determination of MIC values is a critical step in the evaluation of new antimicrobial agents. The following is a detailed methodology for the broth microdilution assay, a standard method used to determine the MIC of a compound.[4][5]

1. Preparation of Materials:

  • Microbial Strains: Pure cultures of the test bacteria are grown overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard.

  • Growth Media: Mueller-Hinton Broth (MHB) is commonly used for bacteria.

  • Test Compounds: Stock solutions of the novel biphenyl compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Broth Microdilution Procedure:

  • A serial two-fold dilution of the test compound is prepared directly in the 96-well plate using the appropriate broth.

  • Each well is then inoculated with the standardized bacterial suspension.

  • Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included on each plate.

3. Incubation and Reading:

  • The microtiter plates are incubated at 37°C for 18-24 hours.

  • Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the determination of Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow prep Preparation of Bacterial Inoculum and Compound Dilutions serial_dilution Serial Dilution of Biphenyl Compound in 96-Well Plate prep->serial_dilution inoculation Inoculation of Wells with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubation of Plate at 37°C for 18-24h inoculation->incubation read_results Visual Inspection and Determination of MIC Value incubation->read_results

Workflow for MIC determination.

References

A Researcher's Guide to Phosphine Ligands in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with broad functional group tolerance.[1] Central to the success of this powerful reaction is the choice of phosphine ligand, which complexes with the palladium catalyst to profoundly influence its activity, stability, and selectivity. This guide offers an objective comparison of common phosphine ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating the nuanced landscape of ligand selection.

The effectiveness of a phosphine ligand in Suzuki-Miyaura coupling is dictated by a delicate interplay of its steric and electronic properties.[1] Generally, bulky and electron-rich ligands are favored as they facilitate the oxidative addition of the organohalide to the palladium center and promote the final reductive elimination step, which is often critical for coupling sterically hindered substrates.[2][3]

Comparative Performance of Common Phosphine Ligands

The following table summarizes the performance of several widely used phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. This data provides a snapshot of their relative activities under specific reaction conditions, highlighting the impact of ligand structure on reaction outcomes.

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Biaryl Phosphines SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298
XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT497
RuPhos4-ChloroanisolePhenylboronic acid2.0 (Pd)K₂CO₃Dioxane1001895
Ferrocenyl Phosphines dppf4-BromotoluenePhenylboronic acid2.0 (Pd)K₂CO₃Toluene801292
Dialkylphosphines PCy₃4-ChlorotoluenePhenylboronic acid1.5 (Pd)K₃PO₄Toluene1001685
P(t-Bu)₃4-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄Toluene80694
Triarylphosphines PPh₃4-IodotoluenePhenylboronic acid3.0 (Pd)Na₂CO₃Toluene1102488

The Catalytic Cycle: A Visual Representation

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. The bulky and electron-rich nature of many modern phosphine ligands promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, particularly with challenging substrates like aryl chlorides.[1]

Suzuki_Miyaura_Coupling Pd0L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0L->OxAdd PdII_RX L-Pd(II)(R)(X) OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)₂) PdII_RX->Transmetal PdII_R_Rprime L-Pd(II)(R)(R') Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0L Catalyst Regeneration Product R-R' (Product) RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Experimental Workflow for Ligand Comparison

A systematic approach is crucial for the reliable comparison of phosphine ligand performance. The following workflow outlines a typical procedure for screening different ligands in a Suzuki-Miyaura coupling reaction.

Ligand_Screening_Workflow Prep Reaction Setup (Inert Atmosphere) Reagents Prepare Stock Solutions: - Palladium Precursor - Aryl Halide - Boronic Acid - Base Prep->Reagents Dispense Dispense Ligands (Individual Reaction Vials) Reagents->Dispense AddPd Add Palladium Precursor Dispense->AddPd AddArX Add Aryl Halide AddPd->AddArX AddBoronic Add Boronic Acid AddArX->AddBoronic AddBase Add Base to Initiate AddBoronic->AddBase React Reaction (Heating & Stirring) AddBase->React Quench Reaction Quench & Workup React->Quench Analyze Analysis (e.g., GC, LC-MS, NMR) Quench->Analyze Compare Compare Yields & Purity Analyze->Compare

Ligand Screening Workflow

Representative Experimental Protocol

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction and can be adapted for the screening of different phosphine ligands.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk tube, sealed vial)

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add the palladium precursor (e.g., 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., 0.01-0.02 mmol, 1-2 mol%) to a dry reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: To the vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL) to the reaction vessel.

  • Reaction: Seal the vessel and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., room temperature to 110 °C) and stir for the specified time (e.g., 2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]

Disclaimer: The optimal reaction conditions are highly dependent on the specific substrates and the chosen ligand. The provided protocol is a general guideline and may require optimization.

References

Assessing the Purity of Synthesized 4'-Methyl[1,1'-biphenyl]-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental data. This guide provides a comparative analysis of key analytical methods for assessing the purity of 4'-Methyl[1,1'-biphenyl]-4-ol, a biphenyl derivative of interest in various research fields. As a point of comparison, this guide includes data and methodologies for the structurally similar compound, 4-phenylphenol (also known as 4-hydroxybiphenyl).

This guide details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The presented data, summarized in clear tabular format, is based on established analytical principles for biphenyl and phenol compounds, providing a robust framework for purity assessment.

Comparative Purity Analysis at a Glance

The following table summarizes the typical performance characteristics of the primary analytical techniques used for the purity assessment of this compound and the comparative compound, 4-phenylphenol.

Analytical MethodTarget AnalyteTypical Purity (%)Potential ImpuritiesLimit of Detection (LOD) / Limit of Quantification (LOQ)
HPLC-UV This compound≥ 98%[1]Starting materials (e.g., bromophenol, tolylboronic acid), homocoupling products, residual catalysts.LOD: ~0.01-0.1 µg/mL, LOQ: ~0.05-0.5 µg/mL (estimated based on similar compounds)
4-phenylphenol≥ 99%[2][3]2-hydroxybiphenyl, 4,4'-dihydroxybiphenyl, 3-hydroxybiphenyl.[2]LOD: ~0.006 mg/L, LOQ: ~0.02 mg/L[4]
GC-MS This compound≥ 98%Unreacted starting materials, solvent residues, by-products from synthesis.LOD: ~0.1-1 ng/mL, LOQ: ~0.5-5 ng/mL (estimated based on similar compounds)
4-phenylphenol≥ 99%Residual solvents, related isomers.LOD: ~0.0013 µg/g, LOQ: ~0.005 µg/g[5]
qNMR (¹H NMR) This compoundCan provide absolute purity determination (e.g., >99.5%)Any proton-containing impurities.Dependent on the number of scans and magnetic field strength.
4-phenylphenolCan provide absolute purity determination (e.g., >99.5%)Any proton-containing impurities.Dependent on the number of scans and magnetic field strength.

Experimental Workflows and Logical Relationships

A generalized workflow for the purity assessment of a synthesized chemical compound like this compound is crucial for ensuring a systematic and thorough analysis. The following diagram illustrates the key stages, from initial synthesis to final purity verification, highlighting the interplay between different analytical techniques.

General Workflow for Purity Assessment of Synthesized Compounds cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Final Assessment synthesis Chemical Synthesis (e.g., Suzuki Coupling) workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Initial Purification (e.g., Column Chromatography) workup->purification sample_prep Sample Preparation (Dissolution, Dilution) purification->sample_prep hplc HPLC Analysis (Purity & Impurity Profile) sample_prep->hplc gcms GC-MS Analysis (Volatile Impurities & Confirmation) sample_prep->gcms qnmr qNMR Analysis (Absolute Purity & Structure) sample_prep->qnmr purity_check Purity Meets Specification? hplc->purity_check gcms->purity_check qnmr->purity_check pass Qualified for Use purity_check->pass Yes fail Further Purification Required purity_check->fail No fail->purification

A logical workflow for the synthesis and purity verification of chemical compounds.

The following diagram illustrates the decision-making process for selecting an appropriate analytical method for purity assessment based on the specific requirements of the analysis.

Decision Tree for Purity Analysis Method Selection start Start: Need to Assess Purity of Synthesized Compound q1 Is Absolute Purity Quantification Required? start->q1 q2 Are Volatile Impurities or Solvents a Concern? q1->q2 No qnmr qNMR (For Absolute Purity and Structural Confirmation) q1->qnmr Yes q3 Need for High-Throughput Screening? q2->q3 No gcms GC-MS (For Volatile Impurities, Solvents, and Confirmation) q2->gcms Yes hplc HPLC-UV (Primary Method for Purity and Non-Volatile Impurities) q3->hplc Yes q3->hplc No (Still a good primary method) end End: Purity Assessed hplc->end gcms->hplc qnmr->end

A decision guide for selecting the appropriate purity analysis technique.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for similar compounds and can be adapted for the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for separating and quantifying components in a mixture, making it ideal for determining the purity of synthesized compounds and identifying non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)

  • Sample of synthesized this compound

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution, for example, starting with 60% acetonitrile and increasing to 90% over 15-20 minutes. The aqueous phase is often acidified with a small amount of formic acid or phosphoric acid (e.g., 0.1%) to improve peak shape.

  • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh the synthesized this compound and dissolve it in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: The wavelength of maximum absorbance for this compound (can be determined by running a UV scan of the standard solution, typically in the range of 254-280 nm for biphenyl compounds).

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the synthesized sample by the area normalization method (assuming all impurities have a similar response factor to the main compound) or by using the calibration curve for a more accurate quantification.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and volatile by-products from the synthesis.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

Reagents:

  • Suitable solvent for sample dissolution (e.g., dichloromethane, ethyl acetate).

  • Sample of synthesized this compound.

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized compound in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250-280 °C

    • Injection Mode: Split or splitless, depending on the concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A typical program would start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute all components. For example: hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) and characteristic fragment ions.

    • Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the purity by area normalization of the total ion chromatogram (TIC), similar to the HPLC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide an accurate, absolute determination of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better resolution).

  • High-precision NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the sample and the internal standard are soluble and stable.

  • A high-purity, stable internal standard with a known chemical structure and a simple ¹H NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample of synthesized this compound.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).

      • A calibrated 90° pulse.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal for both the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

    • _analyte refers to this compound

    • _IS refers to the internal standard

By employing these methodologies, researchers can confidently assess the purity of synthesized this compound, ensuring the integrity of their subsequent scientific investigations. The choice of method will depend on the specific requirements of the analysis, with HPLC and GC-MS providing excellent impurity profiling and qNMR offering a highly accurate determination of absolute purity.

References

Safety Operating Guide

Safe Disposal of 4'-Methyl[1,1'-biphenyl]-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4'-Methyl[1,1'-biphenyl]-4-ol is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with established safety protocols. Adherence to these guidelines is essential to minimize risks and comply with regulatory standards.

Key Physical and Hazard Data

A summary of the key physical and hazard information for this compound is provided below. This data is essential for a comprehensive understanding of the compound's characteristics to inform safe handling and disposal practices.

PropertyValueReference
Physical State Powder / Solid[1]
Appearance Off-white[1]
Melting Point/Range 68 - 70 °C / 154 - 158 °F
Boiling Point/Range 255 °C / 491 °F
Flash Point 110 °C / 230 °F[1]
Hazards Causes skin and serious eye irritation.[2]
May cause respiratory irritation.[2]
Very toxic to aquatic life with long-lasting effects.

Experimental Protocol for Disposal

The recommended procedure for the disposal of this compound is chemical incineration. This should be performed by a licensed and qualified waste disposal service. The following steps outline the process for preparing the compound for disposal.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[3]

  • Conduct all handling of this compound in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of dust particles.[3][4]

  • Avoid generating dust during handling.[4]

2. Waste Segregation and Containerization:

  • Treat all this compound waste as chemical waste.[3]

  • Do not mix with other waste streams.[3]

  • Place the waste in a clearly labeled, sealed, and chemically compatible container.[3][4]

  • The label should include the chemical name ("this compound"), the quantity, and clear hazard warnings.[3]

3. Spill Management:

  • In the event of a spill, first, remove all sources of ignition.[5]

  • For small spills, use absorbent paper to pick up the material.[5]

  • For larger spills, sweep or shovel the solid material into a suitable container for disposal.[1][4]

  • Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for disposal.[5]

  • Clean the contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[5]

4. Disposal Procedure:

  • The primary recommended disposal method is incineration.[6]

  • Dissolve or mix the material with a combustible solvent.[6]

  • The combustion should be carried out in a chemical incinerator equipped with an afterburner and an exhaust air system.[6]

  • All disposal activities must be in accordance with local, state, and federal regulations.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Handle in a Well-Ventilated Area (Fume Hood) ppe->ventilation segregate Segregate as Chemical Waste ventilation->segregate containerize Place in Labeled, Sealed, Compatible Container segregate->containerize spill Spill Occurred? containerize->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes storage Store in Designated Hazardous Waste Accumulation Area spill->storage No cleanup->storage disposal Arrange for Professional Disposal (Licensed Contractor) storage->disposal incineration High-Temperature Incineration (Preferred Method) disposal->incineration end End of Process incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4'-Methyl[1,1'-Biphenyl]-4-Ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 4'-Methyl[1,1'-biphenyl]-4-ol, a compound with applications in pharmaceutical and agrochemical research.[1] Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant to the eyes, respiratory system, and skin.[2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategoryItem and Specifications
Eye/Face Protection Chemical safety goggles or a face shield should be worn to protect against dust and splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. For prolonged contact, consider double-gloving or gloves with a higher level of protection.[2]
Body Protection A lab coat or chemical-resistant apron must be worn to protect the skin and clothing.
Respiratory Protection Work in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.[2] If ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risks.

Engineering Controls and Work Practices:

  • Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[2]

  • Dust Control: Avoid actions that generate dust. Use appropriate tools for handling the solid material.

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the spilled solid material, avoiding dust generation.[3]

  • Place the spilled material into a labeled, sealed container for disposal.[3]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Waste Management:

  • Segregation: Do not mix this chemical waste with other waste streams.

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label should identify the contents as "this compound waste."

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Adhere to all local, regional, and national regulations.[3] Do not release into the environment.[4]

Physical and Chemical Properties

Understanding the properties of this compound is crucial for its safe handling and use in experiments.

PropertyValue
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol
Appearance White to light yellow crystalline solid[2]
Melting Point 101-103 °C[2]
Boiling Point 289 °C[2]
Solubility Sparingly soluble in water[1]
Storage Temperature Room temperature[5]

Note: Some data may be based on structurally similar compounds where direct data for this compound is not available.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., ethanol, ether)[2]

  • Volumetric flask with stopper

  • Analytical balance

  • Spatula

  • Weighing paper

  • Funnel

  • Beaker

  • Wash bottle with solvent

Procedure:

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh the desired amount of this compound onto the weighing paper.

  • Transfer: Place a funnel into the neck of the volumetric flask. Carefully transfer the weighed solid into the flask using the spatula.

  • Rinsing: Rinse the weighing paper with a small amount of the solvent into the funnel to ensure all the solid is transferred.

  • Dissolving: Add approximately half of the final volume of the solvent to the flask. Swirl gently to dissolve the solid.

  • Dilution: Once the solid is completely dissolved, add the solvent up to the calibration mark on the volumetric flask.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Label the flask clearly with the name of the compound, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution in a cool, dry, and dark place.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe_Handling_and_Disposal_Workflow Workflow for this compound start Start: Obtain this compound ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling 2. Handle in Fume Hood ppe->handling weighing 3. Weighing and Preparation handling->weighing experiment 4. Perform Experiment weighing->experiment spill Spill? experiment->spill spill_response Spill Response Protocol spill->spill_response Yes waste_collection 5. Collect Waste spill->waste_collection No spill_response->waste_collection decontamination 6. Decontaminate Work Area waste_collection->decontamination ppe_removal 7. Doff PPE Correctly decontamination->ppe_removal disposal 8. Dispose of Waste via Licensed Contractor ppe_removal->disposal end End disposal->end

References

×

Retrosynthesis Analysis

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4'-Methyl[1,1'-Biphenyl]-4-Ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.